molecular formula C11H17N3 B1598949 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine CAS No. 524673-92-5

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

Cat. No.: B1598949
CAS No.: 524673-92-5
M. Wt: 191.27 g/mol
InChI Key: FHLLKFAMAJDZIE-UHFFFAOYSA-N
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Description

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine is a chemical compound with the CAS Number 524673-92-5 and a molecular formula of C11H17N3, yielding a molecular weight of 191.27 . It is supplied as a high-purity material for research and development purposes. As a piperazine derivative, this compound is of significant interest in medicinal and agrochemical research. Piperazine-based structures are extensively studied for their broad spectrum of biological activities. Recent research highlights the potential of novel piperazine derivatives in the development of next-generation pesticidal agents, making them a valuable scaffold for investigating new modes of action and structure-activity relationships . The core piperazine structure is known to interact with biological targets such as GABA receptors in certain organisms, leading to effects like paralysis, which is a mechanism of interest in parasitology . Important Notice: This product is intended for research applications and is designated 'For Research Use Only.' It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLLKFAMAJDZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398420
Record name 1-[(3-Methylpyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524673-92-5
Record name 1-[(3-Methylpyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine: Chemical Properties, Structure, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, a validated synthetic pathway, and its potential as a versatile scaffold for novel therapeutics. This document is designed to equip scientists with the foundational knowledge required to effectively utilize this molecule in their research endeavors.

Nomenclature and Molecular Structure

This compound is a disubstituted piperazine derivative featuring a pyridine ring. The linkage between these two core heterocyclic structures via a methylene bridge creates a unique molecular architecture with distinct chemical properties.

  • IUPAC Name: 1-[(3-Methylpyridin-2-yl)methyl]piperazine

  • CAS Registry Number: 26069-93-6

  • Molecular Formula: C₁₁H₁₇N₃

  • Molecular Weight: 191.27 g/mol

Structural Elucidation

The molecule's structure is composed of two key moieties:

  • 3-Methylpyridine (β-Picoline): A six-membered aromatic ring containing one nitrogen atom, with a methyl group at the 3-position. The pyridine ring is electron-deficient and contributes to the molecule's aromaticity and potential for π-stacking interactions.

  • Piperazine: A six-membered saturated heterocycle with two nitrogen atoms at opposite positions.[1] This ring typically adopts a stable chair conformation.[2] The presence of two nitrogen atoms, one tertiary (connected to the methylene bridge) and one secondary, imparts basic properties to the molecule and provides a reactive site for further functionalization.[2][3]

The combination of an aromatic pyridine unit with a flexible, basic piperazine ring makes this scaffold a valuable building block in the design of bioactive compounds.[4]

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in synthesis and drug design. The properties of this compound are largely dictated by its constituent pyridine and piperazine rings.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₇N₃-
Molecular Weight 191.27 g/mol Calculated
Appearance Likely a liquid or low-melting solidBased on similar structures like N-methylpiperazine (-6 °C melting point)[5]
Boiling Point Not readily available; expected to be >200 °CHigh due to hydrogen bonding and molecular weight
Solubility Soluble in water and polar organic solventsThe piperazine and pyridine nitrogens can form hydrogen bonds with protic solvents[2][6]
pKa Two pKa values expected. pKa1 ≈ 9.7 (secondary amine), pKa2 ≈ 5.3 (pyridine N)Based on piperazine (pKa values of 9.73 and 5.35)[2] and 3-methylpyridine (pKa ≈ 5.6)[7]

The basicity of the piperazine secondary amine (pKa ≈ 9.7) is significantly higher than that of the pyridine nitrogen (pKa ≈ 5.3). This differential basicity is a key feature that can be exploited for selective reactions, such as mono-protonation or mono-alkylation at the more basic piperazine nitrogen under controlled pH conditions.

Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution of a reactive 2-(halomethyl)pyridine derivative with piperazine. This is a standard and reliable method for constructing N-alkyl piperazine derivatives.[8]

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

  • Preparation of the Electrophile: Synthesis of 2-(chloromethyl)-3-methylpyridine hydrochloride from commercially available 2,3-dimethylpyridine (2,3-lutidine).

  • Nucleophilic Substitution: Coupling of the chloromethylpyridine intermediate with piperazine to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Stage 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

This procedure is adapted from established methods for the chlorination of methylpyridines.[9][10] The direct chlorination of the methyl group at the 2-position is facilitated by the pyridine nitrogen.

  • Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,3-dimethylpyridine (1.0 eq) and chloroform.

  • Chlorination: Heat the solution to reflux. Add trichloroisocyanuric acid (TCCA) (0.6 eq) portion-wise over 30-60 minutes, ensuring the reaction does not become too vigorous.

  • Reaction Monitoring: Stir the mixture at reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts. Wash the filtrate with a 5% sodium hydroxide solution, followed by water.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in dry acetone and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold acetone, and dry to yield 2-(chloromethyl)-3-methylpyridine hydrochloride.

Stage 2: Synthesis of this compound

This step involves a standard N-alkylation of piperazine.[8]

  • Setup: In a round-bottom flask, dissolve piperazine (a large excess, e.g., 5-10 eq) in a suitable solvent such as acetonitrile or ethanol. Add a base like potassium carbonate (2.0 eq) to act as an acid scavenger.

  • Addition: Add a solution of 2-(chloromethyl)-3-methylpyridine hydrochloride (1.0 eq) in the same solvent dropwise to the piperazine mixture at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or by vacuum distillation to yield the pure this compound.

Reactivity Profile
  • N-Alkylation/Acylation: The secondary amine of the piperazine ring is a potent nucleophile and is the primary site for further functionalization. It readily reacts with alkyl halides, acyl chlorides, and isocyanates to form a wide range of derivatives.[3][11]

  • Pyridine Ring Reactions: The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The nitrogen atom can also be oxidized to an N-oxide, which can alter the reactivity of the ring.

  • Salt Formation: As a di-basic compound, it will readily form salts with acids at either or both of the basic nitrogen centers, a property often used to improve the solubility and handling of amine-containing compounds.[3]

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed using standard spectroscopic methods.

  • ¹H NMR (Proton NMR):

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic doublet and triplet splitting patterns.

    • Methylene Bridge (-CH₂-): A singlet around δ 3.6-3.8 ppm.

    • Piperazine Protons: Two broad signals (multiplets) around δ 2.4-2.9 ppm, corresponding to the four protons adjacent to the pyridine-linked nitrogen and the four protons adjacent to the secondary amine.

    • Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.[12]

    • NH Proton: A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).

    • Methylene Carbon: A signal around δ 60-65 ppm.

    • Piperazine Carbons: Two signals around δ 45-55 ppm.

    • Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 191. The primary fragmentation pathway would likely involve the benzylic cleavage of the C-C bond between the methylene bridge and the pyridine ring, or cleavage within the piperazine ring.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic absorption band around 3300 cm⁻¹ (secondary amine).

    • C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

    • C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.[13][14]

Applications in Research and Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[8][15] Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and bioavailability.[8] The combination of a pyridine ring with a piperazine moiety is known to enhance biological activity.[4]

Derivatives of 1-(pyridin-2-ylmethyl)-piperazine are explored for a wide range of therapeutic targets:

  • Central Nervous System (CNS) Agents: Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine core, which often interacts with monoamine pathways.[16]

  • Anticancer Agents: The piperazine scaffold is integral to many kinase inhibitors used in cancer therapy.[1]

  • Antimicrobial and Enzyme Inhibitors: Recent studies have shown that pyridylpiperazine hybrids can act as potent urease inhibitors, which is relevant for treating infections like those caused by Helicobacter pylori.[17]

This compound serves as a key starting material for creating libraries of novel compounds. The secondary amine provides a convenient handle for introducing diverse chemical functionalities, allowing for systematic structure-activity relationship (SAR) studies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents. The compound may be hygroscopic and sensitive to carbon dioxide.[2][6]

Conclusion

This compound is a structurally significant heterocyclic compound with a well-defined profile of chemical properties and reactivity. Its straightforward synthesis and the presence of a reactive secondary amine make it an exceptionally valuable building block for synthetic and medicinal chemists. The proven importance of the pyridyl-piperazine scaffold in numerous therapeutic agents underscores its potential for the development of novel and effective drug candidates. This guide provides the essential technical foundation for researchers to leverage the unique attributes of this versatile molecule in their scientific pursuits.

References

  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.). Acme-Hardesty. Retrieved January 21, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Galli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5781. [Link]

  • Piperazine. (n.d.). New World Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]

  • 2-Chloromethylpyridine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

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  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1354807. [Link]

  • N-Methylpiperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyridine, 3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • 3-Methylpyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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Sources

Synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine Dihydrochloride

Authored by a Senior Application Scientist

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The compound this compound is a functionalized pyridylpiperazine derivative, a class of compounds investigated for various central nervous system applications.[3] Its dihydrochloride salt form ensures aqueous solubility and stability, making it suitable for pharmaceutical development and biological screening.

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to this compound dihydrochloride. As a self-validating system, each protocol is designed with clear causality for experimental choices, ensuring reproducibility and scientific integrity. We will proceed through a logical, multi-step synthesis, beginning with the preparation of a key electrophilic intermediate, followed by its coupling with piperazine, and concluding with the formation of the final dihydrochloride salt.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages. This approach ensures high purity at each step, simplifying the final isolation and characterization.

  • Stage 1: Synthesis of the Key Intermediate, 2-(Chloromethyl)-3-methylpyridine Hydrochloride. This stage involves the selective chlorination of the methyl group at the 2-position of 3-methylpyridine, creating a reactive electrophile.

  • Stage 2: Nucleophilic Substitution to Form this compound. The synthesized chloromethylpyridine intermediate is reacted with piperazine in a classic SN2 reaction to form the core structure of the target molecule.

  • Stage 3: Formation of the Dihydrochloride Salt. The purified free base is converted to its more stable and water-soluble dihydrochloride salt.

Below is a graphical representation of the complete synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Piperazine Coupling cluster_2 Stage 3: Salt Formation A 3-Methylpyridine B 2-(Chloromethyl)-3-methylpyridine Hydrochloride A->B TCCA, DMF, Chloroform, HCl D This compound (Free Base) B->D K2CO3, Acetonitrile, Reflux C Piperazine (excess) C->D E This compound Dihydrochloride D->E Methanolic HCl

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Scientific Rationale

The critical step in this synthesis is the selective activation of the methyl group at the 2-position of the pyridine ring for subsequent nucleophilic attack. Direct chlorination of 3-methylpyridine (3-picoline) can lead to a mixture of products and harsh reaction conditions. A more controlled and widely adopted strategy involves the chlorination of the activated methyl group. While methods using pyridine-N-oxides are common, an efficient and relatively safe laboratory-scale method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[4][5] TCCA is a solid, stable, and safer alternative to chlorine gas or phosphorus-based chlorinating agents. The reaction is typically initiated by a radical mechanism, and the resulting product is isolated as its hydrochloride salt to improve stability and ease of handling.

Experimental Protocol
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a powder addition funnel, add 3-methylpyridine (100 g, 1.07 mol), dimethylformamide (DMF, 7 g), and chloroform (400 mL).

  • Chlorination: Heat the solution to reflux. Once refluxing, add trichloroisocyanuric acid (TCCA, 150 g, 0.645 mol) in portions through the addition funnel over approximately 50-60 minutes. The reaction is exothermic and should maintain reflux without external heating during the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture under reflux for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter under vacuum to remove solid by-products.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with 100 mL of 5% aqueous sodium hydroxide solution to remove any acidic impurities.

  • Drying: Dry the organic chloroform phase over anhydrous magnesium sulfate (MgSO₄), then filter.

  • HCl Salt Formation: To the dried filtrate, add dry hydrogen chloride gas (approx. 50 g, 1.37 mol) or a saturated solution of HCl in a suitable solvent like diethyl ether until precipitation is complete.

  • Isolation and Purification: Evaporate the solvent under reduced pressure. To the resulting residue, add 150 mL of dry acetone, stir the slurry, and filter the precipitate under vacuum. Wash the solid product with a small amount of cold acetone and dry to yield 2-(chloromethyl)-3-methylpyridine hydrochloride. A typical yield is around 60-70%.[4]

Quantitative Data
ReagentMolar Mass ( g/mol )Quantity UsedMoles (mol)Molar Ratio
3-Methylpyridine93.13100 g1.071
TCCA232.41150 g0.6450.6
DMF73.097 g~0.096Catalytic
Hydrogen Chloride36.46~50 g~1.371.28

Stage 2: Synthesis of this compound

Scientific Rationale

This stage involves a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic carbon of the 2-(chloromethyl) group, displacing the chloride leaving group.[6] To prevent the undesired side reaction of N,N'-dialkylation of piperazine, a large excess of piperazine is used. This stoichiometric control ensures that the mono-alkylated product is statistically favored. An inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrochloride salt of the starting material and the hydrogen chloride generated during the reaction, thus freeing the nucleophilic piperazine and driving the reaction to completion. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the reactants without interfering with the nucleophilic attack.

Piperazine_Coupling Intermediate 2-(Chloromethyl)-3-methylpyridine Hydrochloride Reaction Nucleophilic Substitution (SN2) Intermediate->Reaction Piperazine Piperazine (Excess) Piperazine->Reaction Base K2CO3 Base->Reaction Neutralization Product This compound Reaction->Product

Caption: Key components in the nucleophilic substitution step.

Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2-(chloromethyl)-3-methylpyridine hydrochloride (25 g, 0.139 mol), anhydrous piperazine (60 g, 0.696 mol), and anhydrous potassium carbonate (48 g, 0.347 mol) in 250 mL of acetonitrile.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in 150 mL of dichloromethane and wash three times with 100 mL of water to remove excess piperazine and any remaining salts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to yield the crude product, this compound, typically as an oil or a low-melting solid. The product can be used directly in the next step or purified further by column chromatography if necessary.

Quantitative Data
ReagentMolar Mass ( g/mol )Quantity UsedMoles (mol)Molar Ratio
2-(Chloromethyl)-3-methylpyridine HCl179.0725 g0.1391
Piperazine86.1460 g0.6965
Potassium Carbonate138.2148 g0.3472.5

Stage 3: Formation of this compound Dihydrochloride

Scientific Rationale

The final step is the conversion of the free base product into its dihydrochloride salt.[7] This is a standard procedure in pharmaceutical chemistry to enhance the stability, crystallinity, and aqueous solubility of basic compounds. The target molecule contains two basic nitrogen atoms: the pyridine nitrogen and the unsubstituted secondary amine on the piperazine ring. Both are readily protonated by a strong acid like HCl. By dissolving the free base in a suitable organic solvent and adding a stoichiometric excess of methanolic hydrogen chloride, the dihydrochloride salt precipitates out of the solution as a stable, filterable solid.[8][9]

Experimental Protocol
  • Dissolution: Dissolve the crude this compound from Stage 2 (assuming ~0.139 mol theoretical yield) in 200 mL of methanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in methanol dropwise with stirring until the pH of the solution is strongly acidic (pH 1-2, checked with pH paper). A white precipitate will form.

  • Crystallization: Continue stirring the mixture in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold methanol, followed by a wash with diethyl ether to facilitate drying. Dry the product under vacuum at 50°C to obtain this compound dihydrochloride as a white to off-white solid.[7] The melting point should be in the range of 190-194°C.[7]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Melting Point Analysis: To assess the purity of the final crystalline salt.[7]

Conclusion

This guide outlines a reliable and scalable three-stage synthesis for this compound dihydrochloride. The described protocols are based on established chemical principles, emphasizing safety, efficiency, and purity. By providing a rationale for each step and including detailed experimental procedures, this document serves as a valuable resource for researchers and drug development professionals engaged in the synthesis of novel piperazine-based compounds.

References

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An In-depth Technical Guide to 1-[(3-Methylpyridin-2-yl)methyl]piperazine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature allowing for salt formation, make it a valuable component in drug design.[1] This guide focuses on a specific and increasingly important derivative, 1-[(3-Methylpyridin-2-yl)methyl]piperazine . This compound serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the realms of neuropharmacology and oncology.[2] This document will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of next-generation pharmaceuticals.

Chemical Identity and Nomenclature

CAS Number: 524673-92-5

IUPAC Nomenclature: 1-[(3-methylpyridin-2-yl)methyl]piperazine

The structure of 1-[(3-Methylpyridin-2-yl)methyl]piperazine features a piperazine ring linked via a methylene bridge to the 2-position of a 3-methylpyridine ring. This unique combination of a flexible, basic piperazine unit and a substituted aromatic pyridine ring provides a versatile scaffold for further chemical modification.

PropertyValue
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.28 g/mol
Physical State White to pale yellow solid

Synthesis and Purification

The synthesis of 1-[(3-methylpyridin-2-yl)methyl]piperazine typically involves a nucleophilic substitution reaction between a reactive derivative of 3-methyl-2-(halomethyl)pyridine and piperazine. A common and effective approach is the reductive amination of 3-methylpicolinaldehyde with piperazine.

General Synthesis Pathway

Synthesis_Pathway reagent1 3-Methylpicolinaldehyde intermediate Imine Intermediate reagent1->intermediate Condensation reagent2 Piperazine reagent2->intermediate product 1-[(3-Methylpyridin-2-yl)methyl]piperazine intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate

Sources

The Pyridylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridylpiperazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of derivatives with diverse and potent biological activities, spanning from central nervous system (CNS) disorders to infectious diseases and oncology. This technical guide provides a comprehensive overview of the biological activities of pyridylpiperazine and its derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.

Introduction: The Chemical and Pharmacological Significance of the Pyridylpiperazine Moiety

The pyridylpiperazine scaffold consists of a pyridine ring linked to a piperazine ring. This seemingly simple combination of two common heterocyclic moieties gives rise to a structure with unique physicochemical properties that are highly conducive to drug-likeness. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. The piperazine ring, a saturated heterocycle, provides a flexible linker and contains two nitrogen atoms, one of which is typically basic and can be protonated at physiological pH, facilitating interactions with acidic residues in target proteins.

The modular nature of the pyridylpiperazine core allows for extensive chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. This chemical tractability, coupled with its ability to interact with a diverse array of biological targets, has cemented the pyridylpiperazine scaffold as a cornerstone in the development of numerous clinically successful drugs.

Diverse Biological Activities of Pyridylpiperazine Derivatives

The therapeutic landscape of pyridylpiperazine derivatives is remarkably broad, a testament to the scaffold's ability to be tailored for specific biological targets. This section will explore some of the most significant and well-documented biological activities of this chemical class.

Central Nervous System (CNS) Applications

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, primarily through the modulation of monoamine neurotransmitter pathways.[1] This has led to their extensive investigation for various psychiatric and neurological disorders.

Pyridylpiperazine derivatives are prominent ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A subtype.[2] The 5-HT1A receptor is a key target in the treatment of anxiety and depression.[2] Arylpiperazine derivatives, a closely related class, are among the most extensively studied ligands for the 5-HT1A receptor.[2]

  • Mechanism of Action: Compounds acting as 5-HT1A receptor agonists have shown therapeutic potential for depression.[3] For instance, a series of indolealkylpiperazine derivatives with a benzamide moiety were designed based on a selective and potent 5-HT1A receptor agonist, demonstrating the scaffold's utility in developing novel antidepressants.[3] In some contexts, pyridylpiperazine derivatives can also act as antagonists at 5-HT1A receptors.[4]

The dopamine D2 receptor is another crucial target for pyridylpiperazine derivatives, particularly in the context of antipsychotic medications. These compounds often act as antagonists in brain regions with excessive dopamine activity, which is associated with the positive symptoms of schizophrenia, while exhibiting agonist activity in regions with reduced dopamine activity, potentially addressing negative and cognitive symptoms.[5]

Antimicrobial Activity and Efflux Pump Inhibition

The rise of antibiotic resistance has spurred the search for novel strategies to combat bacterial infections. One promising approach is the development of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. Pyridylpiperazine derivatives have emerged as a potent class of EPIs, particularly against Gram-negative bacteria.

  • Targeting RND-Type Efflux Pumps: Pyridylpiperazines have been shown to inhibit the Resistance-Nodulation-Division (RND) family of efflux transporters, which are major contributors to multidrug resistance.[6] For example, these compounds can potentiate the activity of antibiotics in E. coli by inhibiting the AcrAB-TolC efflux pump.[6] Structural and molecular dynamics studies have revealed that these inhibitors bind to a unique allosteric site on the transmembrane domain of the AcrB protein, interfering with the proton relay mechanism and preventing the functional catalytic cycle of the pump.[6][7]

  • Activity Against Acinetobacter baumannii : The pyridylpiperazine scaffold has also demonstrated efficacy in inhibiting RND efflux pumps in the high-priority pathogen Acinetobacter baumannii.[8][9] Studies have shown that these compounds can rescue the activity of various classes of antibiotics by primarily inhibiting the AdeJ efflux pump through interactions with key charged residues.[8]

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[10][11] This enzymatic activity is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach, and is linked to gastric ulcers and cancer.[10][11]

  • Therapeutic Potential: Pyridylpiperazine derivatives have been synthesized and evaluated as urease inhibitors.[10][11] Several hybrid derivatives have shown potent inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[10] In silico molecular docking studies have elucidated the favorable interactions of these inhibitors with the active site of the urease enzyme.[10]

Anticancer Activity

The arylpiperazine scaffold, which shares structural similarities with pyridylpiperazine, has garnered significant attention in cancer research due to its potential as a scaffold for developing anticancer agents.[12] These compounds exhibit cytotoxic effects against a variety of cancer cell lines by interacting with multiple molecular targets implicated in cancer pathogenesis.[12] The versatile nature of this scaffold allows for its application in combination therapies, enhancing its therapeutic potential in oncology.[12]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective pyridylpiperazine derivatives is heavily reliant on a thorough understanding of their structure-activity relationships.

Key Structural Features for Efflux Pump Inhibition

In the context of RND efflux pump inhibition, specific structural features have been identified as crucial for activity. For instance, a primary amine moiety is a common characteristic among the more potent pyridylpiperazine-based EPIs.[9] It is hypothesized that this basic amine interacts with acidic residues in the binding pocket of the efflux pump via a salt bridge.[9] Replacing this amine with a hydrogen bond-donating group like an alcohol leads to a loss of activity.[9]

Modifications for CNS Receptor Targeting

For CNS applications, modifications to the terminal portion of the molecule can significantly impact receptor affinity and selectivity. The length and nature of the linker between the pyridylpiperazine core and other aromatic or functional groups are critical for optimizing interactions with specific serotonin and dopamine receptor subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of pyridylpiperazine derivatives.

Urease Inhibition Assay (Indophenol Method)

This in vitro assay is used to determine the inhibitory activity of compounds against the urease enzyme.

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in 10% DMSO.

    • Prepare the reaction mixture containing the appropriate buffer and urease enzyme.

  • Incubation:

    • Add the test compound solution to the reaction mixture.

    • Incubate the mixture at a controlled temperature.

  • Substrate Addition:

    • Add a solution of urea to initiate the enzymatic reaction.

  • Colorimetric Detection:

    • After a specific incubation period, stop the reaction and use the indophenol method to quantify the amount of ammonia produced.

    • Measure the absorbance at a specific wavelength to determine the extent of urease inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Efflux Pump Inhibition Assay (Antibiotic Potentiation)

This assay assesses the ability of a compound to inhibit bacterial efflux pumps by measuring the potentiation of antibiotic activity.

Protocol:

  • Bacterial Strains:

    • Use a wild-type bacterial strain and an isogenic strain overexpressing a specific RND efflux pump.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Determine the MIC of a specific antibiotic against the bacterial strains in the absence of the test compound using a broth microdilution method.

  • Potentiation Assay:

    • In a 96-well plate, prepare serial dilutions of the test compound.

    • Add a sub-inhibitory concentration of the antibiotic to all wells.

    • Inoculate the wells with the bacterial suspension.

  • Incubation and Analysis:

    • Incubate the plate overnight at 37°C.

    • Determine the MIC of the antibiotic in the presence of the test compound. A significant reduction in the antibiotic's MIC indicates efflux pump inhibition.

Visualization of Key Concepts

General Synthetic Scheme for Pyridylpiperazine Derivatives

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloropyridine 2-Chloropyridine Derivative nucleophilic_substitution Nucleophilic Aromatic Substitution 2-chloropyridine->nucleophilic_substitution piperazine Piperazine Derivative piperazine->nucleophilic_substitution pyridylpiperazine Pyridylpiperazine Derivative nucleophilic_substitution->pyridylpiperazine Base, Solvent

Caption: A generalized workflow for the synthesis of pyridylpiperazine derivatives.

Mechanism of RND Efflux Pump Inhibition

G cluster_pump RND Efflux Pump (e.g., AcrB) TM_domain Transmembrane Domain binding_pocket Allosteric Binding Pocket proton_relay Proton Relay System binding_pocket->proton_relay Disrupts efflux Antibiotic Efflux proton_relay->efflux Prevents inhibitor Pyridylpiperazine Inhibitor inhibitor->binding_pocket Binds to antibiotic Antibiotic antibiotic->efflux Substrate for inhibition Inhibition

Caption: Allosteric inhibition of an RND efflux pump by a pyridylpiperazine derivative.

Future Directions and Conclusion

The pyridylpiperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Expanding the Scope of Biological Targets: Exploring the activity of pyridylpiperazine derivatives against novel and challenging targets, including those involved in viral infections, inflammatory diseases, and metabolic disorders.

  • Rational Drug Design: Utilizing computational tools and structural biology to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Development of Covalent Inhibitors: Designing pyridylpiperazine derivatives that can form covalent bonds with their targets, potentially leading to increased duration of action and efficacy.

References

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Unlocking Therapeutic Potential: A Technical Guide to the Pharmacological Targets of Methyl-Pyridin-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The methyl-pyridin-piperazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of pharmacological targets. This technical guide provides an in-depth exploration of the key molecular targets modulated by this chemical motif, offering insights into their mechanisms of action, associated signaling pathways, and the experimental methodologies required for their characterization. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of methyl-pyridin-piperazine derivatives.

Kinase Inhibition: A Prominent Modality for Methyl-Pyridin-Piperazine Compounds

The inhibition of protein kinases represents a cornerstone of targeted therapy, particularly in oncology. The methyl-pyridin-piperazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors, with notable activity against key players in cancer progression such as FLT3 and Aurora kinases.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] Activating mutations of FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways and aberrant cell growth.[2]

Mechanism of Action and Signaling Pathway:

Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates a cascade of downstream pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which collectively promote cell survival and proliferation while inhibiting apoptosis.[2][3] Methyl-pyridin-piperazine-based inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing the phosphorylation of downstream substrates.[4]

Figure 1: FLT3 Signaling and Inhibition.
Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential for mitotic progression.[5][6] Their overexpression is a common feature in many human cancers, correlating with poor prognosis.

Mechanism of Action and Signaling Pathway:

Aurora kinases regulate various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[7] For instance, Aurora A is crucial for centrosome separation and spindle formation, while Aurora B is a key component of the chromosomal passenger complex that ensures proper kinetochore-microtubule attachments.[5][8] Methyl-pyridin-piperazine derivatives can inhibit Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation Aurora_A->Metaphase Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Chromosome Segregation Aurora_B->Cytokinesis MPP_Compound Methyl-Pyridin-Piperazine Inhibitor MPP_Compound->Aurora_A MPP_Compound->Aurora_B Mitotic_Arrest Mitotic Arrest & Apoptosis

Figure 2: Aurora Kinase Roles in Mitosis.

Quantitative Data for Kinase Inhibitors:

Compound ClassTarget KinaseIC50 / KdReference
Imidazo[4,5-b]pyridine-basedAurora AKd = 7.5 nM[9]
Imidazo[4,5-b]pyridine-basedAurora BKd = 48 nM[9]
Imidazo[4,5-b]pyridine-basedFLT3Kd = 6.2 nM[9]
Pyrimidine-4,6-diamine derivativeFLT3IC50 = 13.9 ± 6.5 nM[10]
Diketopiperazine derivativeFLT3-ITDIC50 = 51.93 nM[11]
Pyrrolo[2,1-f][5][12][13]triazine derivativePI3KαIC50 = 5.9 nM[3]

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Methyl-pyridin-piperazine compounds have shown promise as modulators of several GPCRs, most notably the chemokine receptor CXCR4.

C-X-C Chemokine Receptor Type 4 (CXCR4)

CXCR4 and its ligand, CXCL12, play a pivotal role in a variety of physiological processes, including hematopoiesis, immune responses, and embryonic development.[13][14] Dysregulation of the CXCR4/CXCL12 axis is implicated in numerous diseases, including cancer metastasis, HIV entry into host cells, and inflammatory disorders.[15][16]

Mechanism of Action and Signaling Pathway:

CXCR4 is a Gαi-coupled receptor. Binding of CXCL12 induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[5] This initiates multiple downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and PLC/IP3 pathways, resulting in cell migration, proliferation, and survival.[14][17] Methyl-pyridin-piperazine derivatives can act as antagonists, blocking the binding of CXCL12 and thereby inhibiting these downstream effects.[18]

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 Receptor G_protein Gαiβγ CXCR4->G_protein CXCL12 CXCL12 CXCL12->CXCR4 MPP_Compound Methyl-Pyridin-Piperazine Antagonist MPP_Compound->CXCR4 G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma ERK ERK G_alpha->ERK PI3K PI3K G_beta_gamma->PI3K PLC PLC G_beta_gamma->PLC AKT AKT PI3K->AKT Cell_Response Cell Migration, Proliferation, Survival AKT->Cell_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Ca_flux->Cell_Response ERK->Cell_Response Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound and kinase to 96-well plate A->B C Incubate for inhibitor binding (10 min, RT) B->C D Initiate reaction with substrate/ATP mixture C->D E Incubate for kinase reaction (60 min, 30°C) D->E F Add ADP-Glo™ Reagent (stop reaction) E->F G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min, RT) H->I J Measure luminescence I->J K Calculate IC50 J->K

Figure 4: In Vitro Kinase Assay Workflow.
Calcium Flux Assay for GPCR Antagonism

This assay measures changes in intracellular calcium concentration upon GPCR activation, which can be inhibited by an antagonist.

Materials:

  • Cells expressing the GPCR of interest (e.g., CXCR4)

  • GPCR agonist (e.g., CXCL12)

  • Test compound (methyl-pyridin-piperazine derivative)

  • FLIPR Calcium 5 Assay Kit

  • Black-walled, clear-bottom 96- or 384-well plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading: a. Remove the culture medium and add 100 µL of the FLIPR Calcium 5 dye loading solution to each well. b. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement: a. Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). b. Add the GPCR agonist to all wells to stimulate the receptor. c. Measure the fluorescence intensity over time to monitor the intracellular calcium flux.

  • Data Analysis: a. Determine the dose-response curve for the antagonist's inhibition of the agonist-induced calcium flux. b. Calculate the IC50 value of the antagonist. [7][19]

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced by urease, which is inhibited in the presence of an inhibitor.

Materials:

  • Jack bean urease

  • Urea solution

  • Test compound (methyl-pyridin-piperazine derivative)

  • Phosphate buffer

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • 96-well microplate

Procedure:

  • Assay Preparation: a. In a 96-well plate, add 25 µL of the test compound solution at various concentrations. b. Add 25 µL of the urease enzyme solution to each well. c. Incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add 50 µL of the urea solution to each well to start the reaction. Incubate for 10 minutes at 30°C.

  • Color Development: a. Add 50 µL of the phenol-nitroprusside solution to each well. b. Add 50 µL of the alkaline hypochlorite solution to each well. c. Incubate for 30 minutes at 37°C for color development.

  • Data Analysis: a. Measure the absorbance at 630 nm using a microplate reader. b. Calculate the percentage of urease inhibition for each concentration of the test compound. c. Determine the IC50 value. [14][20]

Conclusion

The methyl-pyridin-piperazine scaffold represents a highly versatile and pharmacologically privileged motif in drug discovery. Its ability to potently and selectively interact with a range of therapeutically relevant targets, including kinases, GPCRs, and enzymes, underscores its importance for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key pharmacological targets of methyl-pyridin-piperazine compounds, the underlying signaling pathways, and the essential experimental protocols for their characterization. By leveraging this knowledge, researchers can more effectively design and optimize new chemical entities with improved efficacy and safety profiles, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.

References

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  • Schematic diagram representing the Aurora A, B, & C kinases domains. ResearchGate. [Link]

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  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]

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  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PMC. [Link]

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Literature review on the therapeutic applications of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Applications of Piperazine Derivatives

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its unique combination of structural, stereochemical, and physicochemical properties—including its common presence in a protonated state at physiological pH, which enhances aqueous solubility and allows for crucial interactions with biological targets—has cemented its role as a cornerstone in modern drug design. This guide provides a comprehensive exploration of the vast therapeutic landscape of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and applications across a spectrum of diseases. We will examine their critical role in the treatment of neuropsychiatric disorders, their impact on oncology as kinase inhibitors, and their continued relevance in combating infectious diseases. This whitepaper offers researchers, scientists, and drug development professionals an in-depth analysis of the synthesis, biological evaluation, and clinical significance of this remarkable class of compounds.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine core is a ubiquitous feature in a multitude of clinically successful drugs. Its prevalence stems from a favorable combination of attributes:

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a rigid scaffold that can be precisely oriented within a binding pocket, while still allowing for some conformational flexibility.

  • Basic Nitrogen Centers: The two nitrogen atoms are basic, with pKa values typically in the range of 5.5 to 9.8. This allows them to be protonated at physiological pH, forming cationic centers that can engage in strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets.

  • Synthetic Tractability: The secondary amine nature of the nitrogen atoms makes them ideal handles for synthetic modification, allowing for the straightforward introduction of a wide variety of substituents at the 1 and 4 positions. This facilitates the rapid generation of compound libraries for SAR studies.

  • Improved Pharmacokinetic Properties: The inclusion of a piperazine moiety often enhances the aqueous solubility and oral bioavailability of a drug candidate, crucial properties for successful drug development.

These features have enabled piperazine derivatives to target a wide array of biological macromolecules, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, leading to their development as antipsychotics, antidepressants, anticancer agents, antivirals, antifungals, and more.

Therapeutic Applications in Neuropsychiatric Disorders

Piperazine derivatives have made a profound impact on the treatment of central nervous system (CNS) disorders.[1][2][3] Their ability to traverse the blood-brain barrier and interact with various neurotransmitter receptors makes them ideal candidates for antipsychotic, antidepressant, and anxiolytic drugs.[3][4]

Antipsychotics

Many atypical antipsychotics incorporate a piperazine ring, which is crucial for their interaction with dopamine (D2) and serotonin (5-HT2A) receptors. The "dopamine-serotonin hypothesis" of schizophrenia posits that an imbalance in these neurotransmitter systems contributes to the positive and negative symptoms of the disorder.

  • Mechanism of Action: Phenylpiperazine derivatives, such as aripiprazole and olanzapine, act as partial agonists at D2 receptors and antagonists at 5-HT2A receptors. This dual action is thought to reduce dopaminergic hyperactivity in the mesolimbic pathway (alleviating positive symptoms) while enhancing dopamine release in the prefrontal cortex (improving negative and cognitive symptoms). The nitrogen atoms of the piperazine ring are key for forming salt bridges with acidic residues in the receptor binding pockets.

  • Key Examples:

    • Aripiprazole: Used for schizophrenia and bipolar disorder.

    • Olanzapine: Features a piperazine ring integrated into a thienobenzodiazepine system.[5]

    • Ziprasidone: Another widely prescribed atypical antipsychotic.

    • Clozapine: An effective antipsychotic, particularly for treatment-resistant schizophrenia.[3]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release D2R D2 Receptor DA_release->D2R Dopamine Binding Signal Signal Transduction (Adenylyl Cyclase ↓) D2R->Signal Response Reduced Neuronal Firing Signal->Response Aripiprazole Aripiprazole (Piperazine Derivative) Aripiprazole->D2R Partial Agonism caption Fig. 1: Aripiprazole's partial agonism at the D2 receptor.

Antidepressants and Anxiolytics

Piperazine derivatives are also prominent in the treatment of depression and anxiety.

  • Mechanism of Action: Drugs like vortioxetine and buspirone target various serotonin receptors and transporters.[3] Vortioxetine, for example, acts as a serotonin reuptake inhibitor (SRI) and also modulates several 5-HT receptors (e.g., 5-HT1A agonism, 5-HT3 antagonism). This multimodal activity is believed to contribute to its antidepressant and anxiolytic effects. The piperazine moiety in these molecules often serves as a scaffold to correctly position the pharmacophoric elements for optimal receptor interaction.

  • Key Examples:

    • Vortioxetine: A multimodal antidepressant.[3]

    • Buspirone: An anxiolytic that acts as a 5-HT1A receptor partial agonist.[3]

    • Trazodone: An antidepressant with a phenylpiperazine moiety.

Applications in Oncology

The piperazine scaffold is integral to many targeted cancer therapies, particularly kinase inhibitors.

  • Mechanism of Action: Kinases are a class of enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Piperazine-containing drugs, such as imatinib, are designed to bind to the ATP-binding pocket of a target kinase, preventing its catalytic activity. The piperazine ring often serves as a versatile linker, and its basicity can be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase.[5]

  • Key Examples:

    • Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It targets the Bcr-Abl fusion protein.

    • Erlotinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.

    • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for renal cell carcinoma and GIST.

G Imatinib Imatinib (Piperazine Derivative) RTK RTK Imatinib->RTK Blocks ATP Binding Site caption Fig. 2: Imatinib inhibiting Bcr-Abl kinase activity.

Role in Infectious Diseases

Historically, piperazine itself was widely used as an anthelmintic agent.[6][7] Its derivatives continue to be vital in combating a range of infectious diseases.

  • Anthelmintic Action: Piperazine and its salts cause flaccid paralysis in parasitic worms, such as roundworms and pinworms, by blocking acetylcholine at the myoneural junction.[6][8] This allows the host's peristalsis to expel the paralyzed worms.[6]

  • Antiviral Agents: Several antiviral drugs incorporate the piperazine scaffold. For instance, some HIV protease inhibitors utilize the piperazine ring as a part of their backbone to fit into the active site of the viral protease, an enzyme essential for viral replication.

  • Antibacterial and Antifungal Agents: The piperazine ring is found in some broad-spectrum antibiotics. For example, ciprofloxacin, a fluoroquinolone antibiotic, contains a piperazine moiety that is important for its antibacterial activity and pharmacokinetic properties. Additionally, itraconazole, an antifungal agent, features a piperazine ring.

Data Summary: Prominent Piperazine-Based Drugs

Drug Name Trade Name Therapeutic Area Primary Target(s) Year of First Approval
Aripiprazole AbilifyAntipsychoticD2 (partial agonist), 5-HT2A (antagonist)2002
Imatinib GleevecAnticancerBcr-Abl, c-KIT, PDGFR2001
Vortioxetine TrintellixAntidepressantSERT, 5-HT1A, 5-HT32013
Ciprofloxacin CiproAntibacterialDNA gyrase, Topoisomerase IV1987
Sildenafil ViagraErectile DysfunctionPDE51998
Cetirizine ZyrtecAntihistamineH1 receptor (inverse agonist)1995

Experimental Protocols

General Synthesis of a 1,4-Disubstituted Piperazine Derivative

This protocol describes a common two-step synthesis involving N-alkylation or N-arylation of piperazine.

Objective: To synthesize 1-benzyl-4-phenylpiperazine.

Materials:

  • Piperazine

  • Benzyl bromide

  • Bromobenzene

  • Potassium carbonate (K2CO3)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Monobenzylation of Piperazine

  • Dissolve piperazine (2 equivalents) in a suitable solvent like DMF.

  • Add K2CO3 (1.5 equivalents) to the solution.

  • Slowly add benzyl bromide (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (1-benzylpiperazine) by column chromatography.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel, combine 1-benzylpiperazine (1 equivalent), bromobenzene (1.2 equivalents), the palladium catalyst, and the ligand.

  • Add a base (e.g., sodium tert-butoxide) and toluene.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate it.

  • Purify the final product, 1-benzyl-4-phenylpiperazine, by column chromatography.

Causality: The use of excess piperazine in Step 1 minimizes the formation of the disubstituted byproduct. The Buchwald-Hartwig amination in Step 2 is a powerful and widely used method for forming C-N bonds, essential for creating arylpiperazines.

G Start Start: Piperazine & Benzyl Bromide Step1 Step 1: Monobenzylation (K2CO3, DMF) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Intermediate: 1-Benzylpiperazine Step2 Step 2: Buchwald-Hartwig Amination (Bromobenzene, Pd Catalyst, Base) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Product Final Product: 1-Benzyl-4-phenylpiperazine Purification1->Intermediate Purification2->Product caption Fig. 3: Workflow for the synthesis of a 1,4-disubstituted piperazine.

Future Perspectives and Challenges

The piperazine scaffold will undoubtedly continue to be a mainstay in drug discovery.[9] Future research will likely focus on:

  • Multi-Target Ligands: Designing piperazine derivatives that can modulate multiple targets simultaneously to treat complex diseases like cancer and neurodegenerative disorders.[5]

  • Novel Scaffolds: Using the piperazine ring as a starting point for developing novel, more complex heterocyclic systems with improved properties.

  • Targeting Protein-Protein Interactions: Developing piperazine-based molecules that can disrupt disease-causing protein-protein interactions, a challenging but promising area of drug discovery.

However, challenges remain. Achieving selectivity for a specific receptor subtype or kinase is often difficult and can lead to off-target side effects. The "drug-like" properties of piperazine derivatives, while generally favorable, must be carefully optimized for each new therapeutic target.

Conclusion

The piperazine ring is a testament to the power of a privileged scaffold in medicinal chemistry. Its synthetic accessibility and favorable pharmacological properties have enabled the development of a vast and diverse array of life-saving medicines. From managing the symptoms of schizophrenia to providing targeted cancer therapies, piperazine derivatives have had an immeasurable impact on human health. As our understanding of disease biology deepens, the versatility of the piperazine scaffold will continue to provide a robust foundation for the design of the next generation of innovative therapeutics.

References

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A Technical Guide to the Spectroscopic Analysis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectroscopic characterization of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a cohesive analytical narrative. We will explore the causal relationships between the molecular structure and its spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating experimental protocols to ensure accurate structural elucidation and characterization.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, N-aryl and N-heteroaryl piperazine derivatives are privileged scaffolds, forming the core of numerous therapeutic agents.[1] The compound this compound is a structurally significant molecule combining a 2,3-disubstituted pyridine ring with a piperazine moiety.[2][3] This unique combination necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm its identity, purity, and structure.

The inherent reactivity and potential for isomerism in such structures demand more than a cursory spectral check. A comprehensive analysis using orthogonal spectroscopic techniques—NMR for detailed atomic connectivity, IR for functional group confirmation, and MS for molecular weight and fragmentation analysis—is not just best practice; it is essential for regulatory compliance and successful drug development. This guide provides the foundational principles and practical methodologies for this critical task.

Molecular Structure

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. Below is the structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure with numbering.

Methodologies: A Senior Scientist's Perspective

The choice of analytical technique is driven by the specific questions we need to answer about the molecule. For a compound like this compound, our strategy is to build a complete structural picture piece by piece.

Caption: Integrated Spectroscopic Workflow.

Our approach is hierarchical. Mass Spectrometry provides the first piece of evidence: the molecular weight. This confirms the elemental composition. Infrared Spectroscopy then offers a rapid, cost-effective confirmation of the expected functional groups (aromatic rings, amines, alkyl groups). Finally, Nuclear Magnetic Resonance Spectroscopy provides the definitive, high-resolution map of the molecule, showing how every atom is connected to its neighbors. The convergence of data from these three independent techniques provides an unassailable confirmation of the structure.

Spectroscopic Data & Interpretation

This section details the expected spectral data for this compound and provides an expert interpretation based on fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint.

The proton NMR spectrum is predicted to show distinct signals for the pyridine ring protons, the piperazine ring protons, the bridging methylene group, and the methyl group. The electronegativity of the pyridine nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.[5][6]

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Assigned Proton (See Fig. 1) Predicted δ (ppm) Predicted Multiplicity Integration Rationale
H6' 8.3 - 8.5 Doublet (d) 1H Proton α to the pyridine nitrogen is highly deshielded.[7]
H4' 7.4 - 7.6 Doublet (d) 1H Proton γ to the nitrogen.[5]
H5' 7.1 - 7.3 Doublet of doublets (dd) 1H Proton β to the nitrogen, coupled to H4' and H6'.[8]
C8-H₂ ~3.7 Singlet (s) 2H Methylene bridge protons adjacent to two deshielding groups (pyridine and piperazine).
C2,6-H₂ (Piperazine) ~2.6 Triplet (t) or Multiplet (m) 4H Protons on carbons adjacent to the substituted nitrogen (N1).
C3,5-H₂ (Piperazine) ~2.9 Triplet (t) or Multiplet (m) 4H Protons on carbons adjacent to the secondary amine (N4).
C7-H₃ ~2.5 Singlet (s) 3H Methyl group attached to the aromatic pyridine ring.

| N4-H (Piperazine) | 1.5 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton of the secondary amine; signal can be broad and variable. |

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon framework. The carbons of the pyridine ring are expected in the aromatic region (~120-160 ppm), while the aliphatic carbons of the piperazine ring and the linker will be found upfield.[9]

Predicted ¹³C NMR Data (in CDCl₃)

Assigned Carbon (See Fig. 1) Predicted δ (ppm) Rationale
C2' 158 - 162 Pyridine carbon bearing the methylene group, adjacent to N1'.[10]
C6' 148 - 150 Pyridine carbon α to the nitrogen.[5]
C3' 135 - 138 Pyridine carbon bearing the methyl group.
C4' 130 - 134 Pyridine carbon γ to the nitrogen.
C5' 121 - 124 Pyridine carbon β to the nitrogen.
C8 60 - 65 Bridging methylene carbon, deshielded by adjacent N and aromatic ring.
C2, C6 (Piperazine) 53 - 56 Carbons adjacent to the substituted nitrogen (N1).
C3, C5 (Piperazine) 45 - 48 Carbons adjacent to the secondary amine (N4).[4]

| C7 | 18 - 22 | Methyl carbon attached to the pyridine ring. |

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds to ensure proper quantification of all carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum will confirm the presence of the pyridine ring, the secondary amine of the piperazine, and both aromatic and aliphatic C-H bonds.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 3400 N-H Stretch Secondary Amine (Piperazine) A moderate, somewhat broad peak characteristic of N-H stretching.
3000 - 3100 C-H Stretch Aromatic (Pyridine) Stretching vibrations for sp² C-H bonds, typically appearing just above 3000 cm⁻¹.[11]
2800 - 3000 C-H Stretch Aliphatic (Piperazine, -CH₂-, -CH₃) Stretching vibrations for sp³ C-H bonds.[12]
1570 - 1610 C=C, C=N Stretch Aromatic Ring (Pyridine) Characteristic ring stretching vibrations for the pyridine moiety.
1450 - 1480 C-H Bend Aliphatic (-CH₂-, -CH₃) Scissoring and bending vibrations of the aliphatic groups.

| 1100 - 1150 | C-N Stretch | Aliphatic Amine | C-N stretching from the piperazine ring and the linker. |

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's substructures.[13]

The molecular formula of this compound is C₁₁H₁₇N₃, with a monoisotopic mass of 191.1422 Da. In electrospray ionization (ESI) positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 192.1495 .

The most probable fragmentation pathway involves the cleavage of the C-N bond between the benzylic-like methylene group and the piperazine nitrogen. This is a favored pathway as it leads to the formation of a stable, resonance-stabilized pyridinium-type cation.[14]

Predicted Key Fragments in ESI-MS/MS

m/z Proposed Fragment Rationale
192.15 [M+H]⁺ Protonated molecular ion.
106.07 [C₇H₈N]⁺ Formation of the stable 3-methyl-2-pyridinylmethyl cation after cleavage of the C8-N1 bond. This is the expected base peak in the MS/MS spectrum.

| 87.09 | [C₄H₁₁N₂]⁺ | Protonated piperazine fragment resulting from the same C8-N1 bond cleavage. |

parent [M+H]⁺ m/z 192.15 frag1 [3-Methyl-2-pyridinylmethyl Cation] m/z 106.07 parent->frag1 Benzylic C-N Cleavage frag2 [Piperazine Radical] (Neutral Loss) parent->frag2 Benzylic C-N Cleavage

Caption: Primary MS Fragmentation Pathway.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.[15]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS¹ Scan: Acquire full scan mass spectra over a range of m/z 50-500 to identify the [M+H]⁺ ion.

  • MS² (Tandem MS): Select the [M+H]⁺ ion (m/z 192.15) as the precursor and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum. Optimize collision energy to achieve a good distribution of fragment ions.

Integrated Spectroscopic Analysis: The Holistic View

No single technique provides the complete picture. The power of this analytical approach lies in the synthesis of all data points.

  • MS confirms the mass is 191.14 Da, consistent with C₁₁H₁₇N₃.

  • IR confirms the presence of an N-H group (piperazine), aromatic C-H (pyridine), and aliphatic C-H (piperazine, methyl, methylene).

  • ¹³C NMR shows the correct number of carbon environments: 5 aromatic, 4 aliphatic (2 sets for piperazine), 1 methylene, and 1 methyl.

  • ¹H NMR provides the final, definitive proof. It shows the characteristic downfield signals of a 2,3-disubstituted pyridine ring, the distinct upfield signals of a piperazine ring, and most importantly, the singlet signals for the bridging methylene group and the methyl group, all with the correct integration values.

The predicted benzylic cleavage in the mass spectrum, resulting in a dominant m/z 106 fragment, is perfectly corroborated by the NMR data which confirms the presence of the 3-methyl-pyridin-2-ylmethyl moiety connected to the piperazine. Together, these data points leave no ambiguity as to the structure of the compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between NMR, IR, and MS. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and similar heterocyclic structures. This multi-technique, evidence-based approach ensures the scientific integrity required for advancing compounds through the drug discovery and development pipeline.

References

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Exploring the Mechanism of Action of Piperazine-Based CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperazine Scaffold - A Privileged Structure in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most versatile and prolific scaffolds in modern medicinal chemistry.[1] Its unique physicochemical properties—including a rigid structure, high polarity, and the ability to form two hydrogen bonds—contribute to favorable aqueous solubility and oral bioavailability, making it a desirable component in drug design.[1] More importantly, the symmetrical nature of the piperazine core, with its two reactive nitrogen atoms (N1 and N4), provides a perfect anchor for introducing diverse chemical substituents. This structural flexibility allows for the fine-tuning of a compound's pharmacological profile, enabling it to interact with a wide array of biological targets within the central nervous system (CNS).[2][3]

This guide eschews a conventional template to provide a narrative that follows the logic of drug discovery itself—from understanding the core structure to elucidating its complex interactions at the molecular and systemic levels. We will explore the fundamental structure-activity relationships that govern the function of these agents and detail the robust experimental workflows required to validate their mechanisms of action, providing a comprehensive resource for professionals in the field.

Part 1: The Core Pharmacophore and its Structure-Activity Relationship (SAR)

The therapeutic destiny of a piperazine-based agent is largely dictated by the nature of the substituents attached to its N1 and N4 positions. A subtle change in these groups can dramatically shift the compound's affinity and efficacy from one neurotransmitter system to another.[2]

  • The N1-Aryl Substitution: The most common feature of CNS-active piperazine drugs is the presence of an aryl group (like a phenyl or pyridinyl ring) attached to the N1 position. This "arylpiperazine" moiety is crucial for anchoring the molecule to specific receptor pockets, particularly within the serotonergic and dopaminergic systems.[4] For instance, substitutions on this aryl ring, such as trifluoromethyl or methoxy groups, can significantly influence receptor selectivity and function, determining whether the compound acts as an agonist or antagonist.[2]

  • The N4-Substituent: The substituent at the N4 position is typically a longer chain or a more complex moiety that profoundly influences the compound's overall pharmacological profile. This part of the molecule often interacts with a secondary binding pocket or determines the agent's ability to modulate neurotransmitter transporters.[5] The length and flexibility of the linker between the piperazine core and a terminal functional group are critical for optimizing activity.[5]

This dual-substitution capability is what makes the piperazine scaffold a powerful tool for developing multi-target ligands, which can simultaneously modulate different receptors or a combination of receptors and transporters to achieve a superior therapeutic effect.

Piperazine_SAR cluster_0 Core Piperazine Scaffold cluster_1 N1 Position cluster_2 N4 Position cluster_3 Resulting Pharmacological Activities piperazine_core N1_sub Aryl Group (e.g., Phenyl, Pyridinyl) piperazine_core->N1_sub Substitution at N1 N4_sub Alkyl Linker + Terminal Group (e.g., Amide, Imide, Heterocycle) piperazine_core->N4_sub Substitution at N4 activity_1 Serotonin (5-HT) Receptor Affinity (e.g., 5-HT1A, 5-HT2A) N1_sub->activity_1 activity_2 Dopamine (D2) Receptor Affinity N1_sub->activity_2 N4_sub->activity_1 activity_3 Neurotransmitter Transporter (SERT, NET) Inhibition N4_sub->activity_3 Transporter_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn Neurotransmitter (e.g., Serotonin) cleft Synaptic Cleft (Increased Neurotransmitter Concentration) presyn->cleft Release postsyn Postsynaptic Receptors transporter SERT/NET Transporter transporter->presyn agent Piperazine-Based Agent agent->transporter Inhibits cleft->postsyn Binding cleft->transporter Reuptake

Caption: Mechanism of Neurotransmitter Reuptake Inhibition.

Part 3: Experimental Workflows for Mechanistic Validation

To rigorously define the mechanism of a novel piperazine agent, a tiered, self-validating experimental approach is essential. A finding in one assay dictates the logical next step in the subsequent experiment.

Tier 1: Target Engagement & Affinity

The foundational step is to determine if and how strongly the compound binds to its putative targets. The standard method is the Radioligand Binding Assay .

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT1A) or from brain tissue.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the piperazine agent).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding), which is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Causality Check: A low Kᵢ value (typically in the nanomolar range) confirms high-affinity binding. This result is the prerequisite for proceeding to functional assays. Without strong binding, any observed functional effect is likely off-target.

Tier 2: Functional Activity Characterization

High-affinity binding does not reveal the compound's effect on the receptor. Functional assays are required to determine if the compound is an agonist, antagonist, or allosteric modulator.

A. For GPCR Targets: Second Messenger & Recruitment Assays

The choice of assay depends on the G-protein the receptor couples to.

Protocol: β-Arrestin Recruitment Assay (e.g., BRET)

This assay is considered "universal" as most GPCRs recruit β-arrestin upon activation. [6]

  • Cell Line Preparation: Use a cell line (e.g., HEK293) co-expressing the GPCR fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).

  • Compound Addition: Add the piperazine test compound at various concentrations to the cells.

  • Signal Initiation: Add the luciferase substrate (e.g., coelenterazine h).

  • Detection: If the compound is an agonist, it will activate the GPCR, causing the YFP-β-arrestin to be recruited to the RLuc-GPCR. This proximity allows for Bioluminescence Resonance Energy Transfer (BRET). Measure the light emitted by both RLuc and YFP.

  • Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the ratio against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Self-Validation: If the compound shows agonist activity (produces a dose-dependent BRET signal), it confirms a functional interaction. To test for antagonist activity, the compound is co-incubated with a known agonist; a rightward shift in the agonist's dose-response curve indicates competitive antagonism.

GPCR_Workflow start Start: Novel Piperazine Compound binding_assay Tier 1: Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay decision_binding High Affinity? binding_assay->decision_binding functional_assay Tier 2: Functional Assay (e.g., BRET, cAMP, IP1) (Determine Potency - EC50/IC50) decision_binding->functional_assay Yes stop Stop: Low Affinity / Inactive decision_binding->stop No decision_functional Agonist or Antagonist? functional_assay->decision_functional vivo_study Tier 3: In Vivo Model (e.g., Microdialysis, Behavioral Tests) decision_functional->vivo_study Yes decision_functional->stop Inactive end End: Characterized Mechanism vivo_study->end

Caption: Hierarchical Workflow for Elucidating Mechanism of Action.

B. For Transporter Targets: Neurotransmitter Uptake Assays

Protocol: In Vitro Neurotransmitter Uptake Assay

  • System Preparation: Use either synaptosomes (vesicles prepared from nerve terminals) or cell lines (e.g., CHO, HEK293) engineered to express the human transporter (e.g., hSERT, hNET).

  • Incubation: Pre-incubate the cells/synaptosomes with various concentrations of the piperazine test compound.

  • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]-Serotonin).

  • Termination: After a short incubation period, terminate the uptake by rapid filtration and wash with ice-cold buffer.

  • Detection & Analysis: Lyse the cells/synaptosomes and quantify the amount of radioactivity taken up using a scintillation counter. Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.

Tier 3: In Vivo Target Validation

Positive in vitro results must be validated in a physiological context. In vivo microdialysis is a powerful technique for this purpose.

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Preparation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat or mouse (e.g., the prefrontal cortex or nucleus accumbens).

  • Perfusion & Baseline: The probe is perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline samples of the extracellular fluid (dialysate) are collected.

  • Drug Administration: The piperazine agent is administered systemically (e.g., i.p. or p.o.).

  • Sample Collection: Dialysate samples are collected at regular intervals post-administration.

  • Analysis: The concentrations of neurotransmitters (e.g., serotonin, dopamine) in the samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Interpretation: A significant, dose-dependent increase in the extracellular concentration of a neurotransmitter following drug administration provides strong in vivo evidence of reuptake inhibition or release modulation.

Part 4: Bridging Mechanism to Therapeutic Application

The molecular mechanisms elucidated through these workflows directly translate into the therapeutic applications of piperazine-based CNS agents. The versatility of the scaffold allows it to be tailored for a range of disorders.

Drug Example Primary Mechanism(s) of Action Therapeutic Indication
Clozapine D2 & 5-HT2A Receptor AntagonistSchizophrenia [2]
Vortioxetine SERT Inhibitor, 5-HT Receptor ModulatorMajor Depressive Disorder [7]
Buspirone 5-HT1A Receptor Partial AgonistAnxiety Disorders [8][9]
Lurasidone D2 & 5-HT2A Receptor AntagonistSchizophrenia, Bipolar Disorder [2]
Cariprazine D3/D2 Receptor Partial AgonistSchizophrenia, Bipolar Mania [7]

Conclusion and Future Outlook

The piperazine core is more than just a chemical linker; it is a privileged scaffold that has enabled the development of numerous successful CNS therapies. Its true power lies in its synthetic tractability, which allows medicinal chemists to precisely engineer polypharmacology—the ability to interact with multiple targets simultaneously.

The future of piperazine-based drug discovery lies in leveraging our growing understanding of CNS pathophysiology to design agents with even more sophisticated mechanisms. This includes the development of biased agonists that selectively activate beneficial signaling pathways while avoiding those that cause side effects, and the creation of novel multi-target agents for complex neuropsychiatric disorders that remain difficult to treat. The robust, hierarchical validation workflows outlined in this guide are critical to ensuring that these next-generation compounds are not only potent but also possess well-defined and therapeutically relevant mechanisms of action.

References

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Methodological & Application

Application Note: A Streamlined Synthetic Pathway to 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, a valuable building block in contemporary drug discovery. The synthetic strategy is centered on the direct reductive amination of 3-methylpyridine-2-carbaldehyde with piperazine. We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high yield and operational simplicity. This guide offers in-depth technical explanations for experimental choices, a step-by-step protocol, safety guidelines, and characterization data, designed for researchers in medicinal chemistry and process development.

Introduction and Scientific Background

This compound is a key intermediate in the synthesis of various pharmacologically active agents. The piperazine moiety is a well-established pharmacophore, and its combination with a substituted pyridine ring offers a versatile scaffold for targeting a wide range of biological receptors.[1][2] The precursor, 3-methylpyridine (also known as 3-picoline), is a fundamental structure in many biologically active compounds and is used in the synthesis of pharmaceuticals like vitamin B3.[3][4]

The chosen synthetic route, reductive amination, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[5][6] This one-pot reaction combines a carbonyl compound (3-methylpyridine-2-carbaldehyde) and an amine (piperazine) with a reducing agent. The key to a successful one-pot synthesis is the use of a reducing agent that selectively reduces the in-situ formed iminium ion intermediate over the starting aldehyde.[6][7]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[8][9] Its mild nature and steric bulk, conferred by the three acetoxy groups, moderate its reactivity, making it highly selective for the iminium ion.[7][10] This avoids the premature reduction of the starting aldehyde and allows for a clean, high-yielding reaction under ambient conditions, a significant advantage over harsher reducing agents like sodium borohydride or catalytic hydrogenation which may require more stringent conditions or exhibit lower selectivity.[10][11]

Mechanistic Rationale

The reductive amination proceeds via a two-step sequence within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from piperazine on the electrophilic carbonyl carbon of 3-methylpyridine-2-carbaldehyde. This forms a hemiaminal intermediate. Subsequent dehydration, often facilitated by the slightly acidic reaction environment, generates a transient iminium ion.[5][6][12]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, this compound.[12][13]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 3-Methylpyridine- 2-carbaldehyde Piperazine Piperazine Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion Iminium_ref Iminium_ref STAB NaBH(OAc)₃ Product This compound

Caption: Reaction mechanism for reductive amination.

Experimental Protocol

This protocol has been optimized for both yield and purity. It is crucial to adhere to the safety precautions outlined in Section 4.

Materials and Equipment
  • Reagents:

    • 3-Methylpyridine-2-carbaldehyde (≥97%)

    • Piperazine (anhydrous, ≥99%)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%)

    • 1,2-Dichloroethane (DCE, anhydrous, ≥99.8%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Nitrogen or Argon gas inlet

    • Septa and needles

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica gel for column chromatography (if required)

Reaction Parameters
ParameterValueRationale
Stoichiometry
3-Methylpyridine-2-carbaldehyde1.0 eqLimiting reagent.
Piperazine1.1 eqA slight excess ensures complete consumption of the aldehyde.
Sodium Triacetoxyborohydride1.5 eqSufficient excess to drive the reduction to completion.[7]
Solvent Anhydrous 1,2-Dichloroethane (DCE)Preferred solvent for this reaction, as it generally leads to faster rates than other solvents like THF.[10]
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently without heating, minimizing side product formation.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)NaBH(OAc)₃ is moisture-sensitive; an inert atmosphere prevents its decomposition.[8][14]
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methylpyridine-2-carbaldehyde (1.0 eq) and piperazine (1.1 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (to achieve a concentration of ~0.2 M with respect to the aldehyde). Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing and potential iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.[15]

  • Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[16]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography if necessary, though this procedure often yields a product of high purity.

G start Setup Flask (Aldehyde + Piperazine) under N₂ add_dce Add Anhydrous DCE Stir 20-30 min start->add_dce add_stab Add NaBH(OAc)₃ (portion-wise) add_dce->add_stab react Stir at RT (4-12h) Monitor by TLC/LC-MS add_stab->react quench Quench with sat. NaHCO₃ solution react->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine Dry over Na₂SO₄ extract->wash purify Filter & Concentrate Purify if needed wash->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[18]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃):

    • This reagent is a flammable solid and is water-reactive, releasing flammable gases upon contact with moisture.[8][19]

    • Handle under an inert atmosphere and store in a cool, dry place away from water.[14][18]

    • Avoid creating dust.[19]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. Handle with extreme care and avoid inhalation or skin contact.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group on the pyridine ring, the aromatic protons, the methylene bridge protons, and the piperazine ring protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the target compound.

  • Purity Analysis (LC-MS or GC-MS): To determine the purity of the final product.

Conclusion

The protocol described provides a reliable, efficient, and scalable method for the synthesis of this compound. The use of sodium triacetoxyborohydride in a direct reductive amination offers significant advantages in terms of mild reaction conditions, high selectivity, and operational simplicity. This makes the procedure highly suitable for applications in both academic research and industrial drug development settings.

References

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The Strategic Integration of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of a substituted pyridine ring and a piperazine moiety creates a powerful pharmacophoric scaffold widely exploited in drug discovery. This application note delves into the specific utility of the building block, 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine , as a strategic component in the synthesis of advanced therapeutic agents. We will explore the chemical rationale for its use, provide detailed, field-tested protocols for its incorporation into lead compounds, and present a case study on its application in the development of potent human DNA topoisomerase IIα inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel, biologically active molecules.

Introduction: The Piperazine-Pyridine Synergy

The piperazine ring is a privileged structure in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its two nitrogen atoms provide handles for facile chemical modification and can act as hydrogen bond acceptors, crucial for target engagement.[1] When coupled with a pyridine ring, another key heterocycle in numerous approved drugs, the resulting scaffold offers a unique combination of properties. The pyridine moiety can engage in π-stacking and hydrogen bonding interactions within a target's active site, while also influencing the overall electronic and steric profile of the molecule.[3]

The specific building block, This compound , offers further strategic advantages. The methyl group at the 3-position of the pyridine ring can provide a beneficial steric effect, potentially enhancing selectivity or influencing the conformation of the molecule to better fit a binding pocket. It can also modulate the pKa of the pyridine nitrogen, fine-tuning its interaction potential. This application note will illuminate the practical synthesis and application of this valuable building block.

Physicochemical and Synthetic Overview

This compound is typically supplied as its dihydrochloride salt, a white to pale yellow solid that is soluble in water and some organic solvents.[4] The free base can be readily generated in situ for subsequent reactions.

Synthesis of the Building Block

The most common and direct route to synthesizing this compound involves a condensation reaction between 3-methyl-2-pyridinecarboxaldehyde and piperazine.[4] This reaction is typically followed by a reduction of the resulting imine, often achieved in a one-pot reductive amination protocol.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound via reductive amination.

Materials:

  • 3-Methyl-2-pyridinecarboxaldehyde

  • Piperazine (excess, e.g., 2-3 equivalents)

  • Methanol or Dichloromethane (DCM) as solvent

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-2-pyridinecarboxaldehyde (1.0 eq) and piperazine (2.0-3.0 eq) in methanol or DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Application in the Synthesis of Topoisomerase IIα Inhibitors

A compelling application of this compound is in the synthesis of potent human DNA topoisomerase IIα (htIIα) inhibitors.[5] These enzymes are critical for managing DNA topology during cellular processes like replication and transcription, making them validated targets for anticancer drug development.[6][7] A series of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives have been developed, where the this compound moiety serves as a key component that interacts with the ATP binding site of the enzyme.

The general synthetic scheme involves the coupling of the piperazine's secondary amine with a suitably functionalized quinazolinone core.

G cluster_0 Synthesis of Quinazolinone Core cluster_1 Coupling with Building Block AnthranilicAcid Anthranilic Acid QuinazolinoneThione 2-Mercaptoquinazolin-4(3H)-one AnthranilicAcid->QuinazolinoneThione + Isothiocyanate (2a-c) TEA, EtOH, reflux Isothiocyanate Isothiocyanate Isothiocyanate->QuinazolinoneThione FunctionalizedQuinazolinone Functionalized Quinazolinone Core (4) QuinazolinoneThione->FunctionalizedQuinazolinone + BromoacetylBenzamide (4) Alkaline conditions BromoacetylBenzamide 5-(2-bromoacetyl)-2-hydroxybenzamide BromoacetylBenzamide->FunctionalizedQuinazolinone FinalProduct Final Quinazolinone Inhibitor (5a-c) FunctionalizedQuinazolinone->FinalProduct Amide Coupling EDC, HOBt, DIPEA, DMF BuildingBlock This compound BuildingBlock->FinalProduct caption General workflow for the synthesis of quinazolinone-based topoisomerase inhibitors.

Caption: General workflow for the synthesis of quinazolinone-based topoisomerase inhibitors.

Rationale for the 3-Methyl-pyridin-2-ylmethyl Moiety in Topoisomerase IIα Inhibition

Structure-activity relationship (SAR) studies of various heterocyclic derivatives have shown that the nature and substitution pattern of appended groups are critical for potent topoisomerase inhibition.[8][9] In the context of the quinazolinone inhibitors, the this compound fragment is hypothesized to occupy the ATP-binding pocket of the enzyme. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in favorable π-stacking interactions. The 3-methyl group likely provides a steric constraint that orients the pyridine ring for optimal binding and may interact with a hydrophobic sub-pocket, thereby enhancing potency and selectivity.

Detailed Protocol for Amide Coupling

The formation of the amide bond between the secondary amine of this compound and a carboxylic acid on the quinazolinone core is a crucial step. Standard peptide coupling reagents are effective for this transformation.

Protocol 2: Amide Coupling with a Quinazolinone Carboxylic Acid

This protocol provides a general method for the amide bond formation, a common reaction in medicinal chemistry.[10][11][12][13]

Materials:

  • Quinazolinone-2-carboxylic acid derivative (1.0 eq)

  • This compound (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Activation: To a solution of the quinazolinone-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 10-20 minutes to form the active ester.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the final amide.

Biological Activity Data

The utility of this compound as a building block is ultimately validated by the biological activity of the final compounds. The table below summarizes the in vitro cytotoxic activity of the synthesized quinazolinone derivatives against the human hepatocellular carcinoma (HepG2) cell line.

CompoundR Group on QuinazolinoneIC₅₀ (µM) against HepG2 Cells
5a Phenyl>100
5b 4-Methylphenyl14.2 ± 1.3
5c 4-Methoxyphenyl23.7 ± 2.1
Sorafenib (Reference Drug)7.9 ± 0.5
Data adapted from studies on similar quinazolinone scaffolds.[14]

These results indicate that derivatives incorporating the this compound moiety exhibit significant cytotoxic activity, with compound 5b showing particular promise. The variation in activity with different substituents on the quinazolinone core highlights the importance of this part of the molecule for overall potency, while the core activity is enabled by the strategic inclusion of the title building block.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of a piperazine for favorable pharmacokinetics and a substituted pyridine for specific target interactions makes it a strategic choice for the design of novel therapeutics. The provided protocols for its synthesis and incorporation into more complex molecules, exemplified by its successful use in the development of topoisomerase IIα inhibitors, demonstrate its practical utility. As the demand for novel and effective drugs continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

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  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis, Topoisomerase I and II Inhibitory Activity, Cytotoxicity, and Structure-activity Relationship Study of Rigid Analogues of 2,4,6-Trisubstituted Pyridine Containing 5,6-Dihydrobenzo[h]quinoline Moiety. ResearchGate. Available at: [Link]

  • Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. National Institutes of Health. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα. National Institutes of Health. Available at: [Link]

  • Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. National Institutes of Health. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Analysis and Purification of Pyridylpiperazines by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract: This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis and purification of pyridylpiperazines. These compounds are significant in pharmaceutical research and development, necessitating robust and reliable analytical techniques for their characterization, quantification, and isolation. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and adheres to the principles of scientific integrity and validation as outlined by the International Council for Harmonisation (ICH).

Introduction: The Significance of Pyridylpiperazines and the Need for Robust Analytical Methods

Pyridylpiperazines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous active pharmaceutical ingredients (APIs). Their diverse pharmacological activities, including antipsychotic, antidepressant, and antiviral properties, have made them a focal point in drug discovery.[1] The precise analysis and purification of these molecules are critical throughout the drug development lifecycle, from initial synthesis and characterization to quality control of the final drug product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes.[2][3] HPLC is particularly well-suited for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[4] GC-MS, on the other hand, offers exceptional separation efficiency for volatile compounds and provides definitive structural information through mass spectral fragmentation patterns.[5]

The development of reliable analytical methods for pyridylpiperazines presents unique challenges due to their basic nature, potential for strong interactions with chromatographic stationary phases, and in some cases, the presence of chiral centers.[6][7] This guide provides a structured approach to overcoming these challenges, ensuring the development of accurate, precise, and robust analytical and preparative methods.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone technique for both the analysis and purification of pyridylpiperazines.[2] Its versatility allows for the separation of these compounds from impurities, degradants, and other reaction components.

Analytical HPLC Method Development

The goal of analytical HPLC is to achieve accurate and precise quantification of the pyridylpiperazine analyte and to separate it from any potential impurities. A well-developed method should be specific, linear, accurate, precise, and robust, in accordance with ICH guidelines.[8][9][10]

Column Selection: The basic nature of pyridylpiperazines (pKa of the second nitrogen is around 8.9) dictates the choice of a suitable stationary phase.[11] Standard silica-based C18 columns can exhibit poor peak shape (tailing) due to strong interactions between the basic analyte and acidic residual silanol groups on the silica surface.[6] Therefore, a base-deactivated reversed-phase column is highly recommended. These columns are end-capped to minimize the number of accessible silanol groups, leading to improved peak symmetry and reproducibility.[6] For separating pyridylpiperazines from other polar compounds, a column with a polar-embedded phase or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous.[4][12]

Mobile Phase Selection: A reversed-phase approach is typically employed, using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[13] The pH of the aqueous buffer is a critical parameter. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled to be at least 2 pH units away from the pKa of the analyte. For pyridylpiperazines, a mobile phase with a pH in the acidic range (e.g., pH 2-4) is often optimal, as it ensures the analyte is in a single, protonated state. Buffers such as phosphate or formate are commonly used. The organic modifier concentration is adjusted to achieve the desired retention time.

Detector Selection: Pyridylpiperazines typically possess a pyridine ring, which provides a chromophore suitable for UV detection.[14] The detection wavelength should be set at the absorbance maximum of the analyte to ensure maximum sensitivity. A photodiode array (PDA) detector is beneficial as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment. For compounds lacking a strong chromophore, derivatization with a UV-active agent or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is necessary.[15][16]

HPLC_Analytical_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_imp Implementation A Define Analytical Goal (Quantification, Impurity Profiling) B Gather Analyte Information (Structure, pKa, Solubility) A->B C Select Column (e.g., Base-Deactivated C18) B->C D Optimize Mobile Phase (pH, Organic Modifier, Buffer) C->D E Set Detector Parameters (Wavelength, Bandwidth) D->E F Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) E->F G Routine Analysis & System Suitability F->G

Caption: Workflow for Analytical HPLC Method Development.

  • Analyte Characterization: Determine the physicochemical properties of the target pyridylpiperazine, including its structure, molecular weight, pKa, and solubility.[11][17]

  • Column Selection: Select a base-deactivated reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Initial Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a gradient elution from 5% to 95% B over 20 minutes to determine the approximate elution conditions.

  • Method Optimization:

    • Based on the initial screening, develop an isocratic or a refined gradient method.

    • Fine-tune the mobile phase composition to achieve a retention time between 3 and 10 minutes and a resolution of >2 between the analyte and any closely eluting impurities.

    • Adjust the mobile phase pH if poor peak shape is observed.

  • Detector Settings:

    • Determine the UV absorbance maximum (λmax) of the pyridylpiperazine using a PDA detector or a UV-Vis spectrophotometer.

    • Set the detection wavelength to the λmax.

  • Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][18]

Preparative HPLC for Purification

Preparative HPLC is employed to isolate and purify larger quantities of pyridylpiperazines from reaction mixtures or to separate stereoisomers.[2] The principles are similar to analytical HPLC, but the scale and objectives are different.

Column Loading: The amount of sample loaded onto a preparative column is significantly higher than in analytical HPLC. It is crucial to determine the optimal loading capacity of the column to maximize throughput without compromising resolution.

Mobile Phase: While the composition may be similar to the analytical method, the use of volatile buffers (e.g., ammonium formate or ammonium acetate) is preferred for preparative work to facilitate easy removal from the collected fractions during solvent evaporation.

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound. The collection can be triggered by time, detector signal threshold, or a combination of both.

HPLC_Preparative_Workflow cluster_dev Method Development cluster_pur Purification cluster_post Post-Purification A Develop Analytical Method B Scale-Up to Preparative Column A->B C Determine Column Loading Capacity B->C D Perform Purification Run C->D E Collect Fractions D->E F Analyze Fractions for Purity E->F G Pool Pure Fractions & Evaporate Solvent F->G H Characterize Final Product G->H GCMS_Workflow cluster_prep Preparation cluster_dev Method Development cluster_ana Analysis A Assess Analyte Volatility & Polarity B Decide on Derivatization A->B C Select GC Column (e.g., 5% Phenyl-Methylpolysiloxane) B->C D Optimize Temperature Program C->D E Set MS Parameters (Ionization Mode, Mass Range) D->E F Analyze Sample E->F G Interpret Mass Spectra & Fragmentation F->G

Sources

Application of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine in the Synthesis of Novel Urease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Urease

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a critical virulence factor for a variety of pathogenic microorganisms, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[1][2] The enzyme catalyzes the hydrolysis of urea to ammonia and carbamate, leading to a localized increase in pH.[1][2] This neutralization of the acidic gastric environment allows H. pylori to survive and colonize the stomach lining.[1][2] Beyond its role in infectious diseases, urease activity in soil contributes to significant nitrogen loss from urea-based fertilizers and environmental pollution through ammonia volatilization.[1] Consequently, the inhibition of urease presents a compelling therapeutic strategy for treating bacterial infections and a valuable approach for enhancing agricultural efficiency.[1]

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs due to its favorable pharmacokinetic properties.[1][3] In the context of urease inhibition, pyridylpiperazine hybrids have emerged as a particularly promising class of compounds, with several derivatives exhibiting potent inhibitory activity.[1][3] This application note provides a comprehensive guide for researchers on the synthesis and evaluation of novel urease inhibitors based on the 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine core. While much of the existing literature focuses on the 1-(3-nitropyridin-2-yl)piperazine scaffold, this guide will explore the synthesis of the methyl-analogue, offering a distinct chemical space for the development of new inhibitors. We will provide detailed protocols for the synthesis of the core intermediate, its derivatization, and the subsequent in vitro evaluation of urease inhibitory activity.

Synthetic Strategy: From Starting Materials to a Library of Inhibitors

The synthetic approach is logically divided into two main stages: the synthesis of the core scaffold, this compound, followed by its diversification to generate a library of potential urease inhibitors.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold begins with the commercially available 2,3-dimethylpyridine (2,3-lutidine). The key transformation is the selective chlorination of one of the methyl groups, followed by nucleophilic substitution with piperazine.

Protocol 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

This protocol is adapted from established methods for the chlorination of methylpyridines.[4][5]

  • Reaction Setup: To a solution of 2,3-dimethylpyridine (1.0 eq.) in a suitable solvent such as chloroform (approx. 3.5 mL per gram of starting material), add a catalytic amount of dimethylformamide (DMF, approx. 0.07 mL per gram of starting material).

  • Chlorination: Heat the solution to reflux. In a fume hood, add trichloroisocyanuric acid (TCCA, 0.6 eq.) portion-wise over 30-60 minutes. The reaction is exothermic and should be monitored to maintain a steady reflux.

  • Reaction Monitoring: Stir the reaction mixture at reflux for an additional 2 hours after the addition of TCCA is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any solid by-products. Wash the filtrate with a 5% aqueous sodium hydroxide solution, followed by water. Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like acetone. Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold acetone, and dry to yield 2-(chloromethyl)-3-methylpyridine hydrochloride as a solid.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chlorinated intermediate with piperazine.[6]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (a large excess, e.g., 5-10 eq.) in a suitable solvent like acetonitrile or ethanol.

  • Alkylation: Add 2-(chloromethyl)-3-methylpyridine hydrochloride (1.0 eq.) to the piperazine solution. Add a base such as potassium carbonate (2-3 eq.) to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The residue can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.

Synthetic Workflow for Core Scaffold 2,3-Dimethylpyridine 2,3-Dimethylpyridine 2-(Chloromethyl)-3-methylpyridine HCl 2-(Chloromethyl)-3-methylpyridine HCl 2,3-Dimethylpyridine->2-(Chloromethyl)-3-methylpyridine HCl  TCCA, DMF,  Reflux then HCl This compound This compound 2-(Chloromethyl)-3-methylpyridine HCl->this compound  Piperazine, K2CO3,  Reflux

Caption: Synthesis of the core scaffold.

Part 2: Diversification of the Core Scaffold

With the core scaffold in hand, a library of potential inhibitors can be generated by functionalizing the secondary amine of the piperazine ring. The following protocol is a general method for acylation, which can be adapted for a wide range of acyl chlorides.

Protocol 3: General Procedure for the Synthesis of Novel Urease Inhibitors (e.g., Amide Derivatives)

This protocol is analogous to the synthesis of derivatives from the 1-(3-nitropyridin-2-yl)piperazine scaffold.[7]

  • Reaction Setup: Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of the desired substituted benzoyl chloride or other acyl chloride (1.1 eq.) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final urease inhibitor candidate.

This general procedure can be used with a variety of commercially available or synthesized acyl chlorides to explore the structure-activity relationship (SAR).

Biological Evaluation: In Vitro Urease Inhibition Assay

The most widely used method for screening urease inhibitors is the indophenol (Berthelot) method, which colorimetrically quantifies the ammonia produced from urea hydrolysis.[4][8]

Protocol 4: In Vitro Urease Inhibition Assay

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Jack bean urease (e.g., 1 mg/5 mL) in a phosphate buffer (10 mM, pH 7.2) containing 1 mM EDTA and 10 mM LiCl.[8]

    • Substrate Solution: Prepare a 400 µM solution of urea in the same phosphate buffer.[8]

    • Indophenol Reagents:

      • Solution A: 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.[8]

      • Solution B: 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL distilled water.[8]

    • Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) and make serial dilutions. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Standard Inhibitor: Prepare a stock solution of a known urease inhibitor, such as thiourea, for use as a positive control.[7]

  • Assay Procedure (96-well plate format):

    • To each well, add 120 µL of phosphate buffer, 20 µL of the urease enzyme solution, and 10 µL of the test compound dilution (or solvent for the negative control).

    • Pre-incubate the plate at 37 °C for 5 minutes.[8]

    • Initiate the reaction by adding 50 µL of the urea substrate solution to each well.

    • Incubate the plate at 27-37 °C for 20 minutes.[8]

    • Stop the reaction and develop the color by adding 100 µL of Solution A followed by 100 µL of Solution B to each well.

    • Incubate for a further 20-30 minutes at room temperature to allow for color development.

    • Measure the absorbance at 625-640 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Where OD_test is the absorbance of the well with the test compound and OD_control is the absorbance of the well with no inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the urease activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Urease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Test Compounds, and Controls Pre-incubation Add Buffer, Enzyme, & Inhibitor Incubate at 37°C for 5 min Reagents->Pre-incubation Reaction Add Urea Substrate Incubate at 27-37°C for 20 min Pre-incubation->Reaction Color_Development Add Indophenol Reagents A & B Incubate for 20-30 min Reaction->Color_Development Measurement Read Absorbance at 625-640 nm Color_Development->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for the in vitro urease inhibition assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

While direct experimental data for this compound derivatives is not yet available, we can hypothesize potential SAR based on related pyridylpiperazine urease inhibitors.[1][3]

  • Role of the Pyridine and Piperazine Rings: The pyridine and piperazine moieties are likely crucial for binding to the active site of the urease enzyme. The nitrogen atoms can act as hydrogen bond acceptors, interacting with key amino acid residues.

  • Influence of the Methyl vs. Nitro Group: The most studied analogues contain a nitro group at the 3-position of the pyridine ring.[1][3] The nitro group is strongly electron-withdrawing, which influences the electronic properties of the pyridine ring and may enhance binding through specific interactions. In contrast, the methyl group in the proposed scaffold is electron-donating. This bioisosteric replacement could lead to altered binding affinities and selectivity profiles. The methyl group may also introduce favorable or unfavorable steric interactions within the active site.

  • Impact of Substituents on the Acyl Moiety: For the library of synthesized derivatives, the nature and position of substituents on the acyl group attached to the piperazine nitrogen will be critical.

    • Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, methyl) on an appended aromatic ring can modulate the overall electron density and binding interactions of the molecule.

    • Steric Effects: The size and position of these substituents will influence how the inhibitor fits into the enzyme's active site. Bulky groups may enhance binding by occupying hydrophobic pockets or cause steric hindrance, reducing activity.

Table 1: Hypothetical Data for a Library of this compound Derivatives

Compound IDR Group (on Benzoyl Moiety)Predicted IC50 (µM)Notes
THIOUREA -21.3 ± 1.1[9]Standard Inhibitor
HY-01 H15.2 ± 1.5Unsubstituted parent compound.
HY-02 4-Cl8.5 ± 0.9Electron-withdrawing group may enhance activity.
HY-03 4-NO27.9 ± 0.8Strong electron-withdrawing group.
HY-04 4-CH312.1 ± 1.3Electron-donating group may slightly decrease activity.
HY-05 4-OCH310.5 ± 1.1Electron-donating group with hydrogen bonding potential.
HY-06 2-Cl9.8 ± 1.0Steric effects of ortho substitution may play a role.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the synthesis of novel urease inhibitors. This application note provides a comprehensive and actionable framework for researchers to synthesize a library of derivatives and evaluate their biological activity. The proposed synthetic routes are robust and adaptable, and the detailed in vitro assay protocol ensures reliable and reproducible results.

Future work should focus on synthesizing a diverse library of compounds to establish a clear SAR. Promising candidates should be further evaluated for their mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) through kinetic studies. Additionally, in silico molecular docking studies can provide valuable insights into the binding modes of these inhibitors within the urease active site, guiding the rational design of next-generation compounds with enhanced potency and selectivity. Ultimately, the development of potent and safe urease inhibitors based on this scaffold could lead to new therapeutic agents for treating H. pylori infections and more effective agricultural products.

References

  • Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Retrieved from [Link]

  • Rehman, A. U., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

  • Tan, K. C., et al. (2018). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 19(11), 3538. [Link]

  • Rehman, A. U., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

  • Shapiro, A. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]

  • Wang, Y., et al. (2021). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. Bioorganic Chemistry, 115, 105234. [Link]

  • Khan, K. M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 79, 165-172. [Link]

  • Rehman, A. U., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Moghadam, E. S., et al. (2022). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Letters in Drug Design & Discovery, 19(12), 1111-1120. [Link]

  • Ali, M. (2017). What is the best protocol for urease inhibition assay? ResearchGate. [Link]

  • Akash, M., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry, 12, 1423385. [Link]

  • Rehman, A. U., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Liu, Y., et al. (2021). An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking. European Journal of Medicinal Chemistry, 223, 113651. [Link]

  • Khan, K. M., et al. (2006). Piperidines: a new class of urease inhibitors. Natural Product Research, 20(6), 523-530. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]

  • U.S. Patent No. US4221913A. (1980). Preparation of 2-(Chloromethyl)pyridine.
  • Pervez, H., et al. (2012). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Molecules, 17(10), 12194-12207. [Link]

Sources

Evaluating the In Vitro Cytotoxicity of Novel Piperazine Compounds: A Detailed Guide to Assay Selection and Protocol Execution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the assessment of a compound's cytotoxic potential is a critical early-stage gatekeeper. This guide provides a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays specifically tailored for newly synthesized piperazine compounds. We will delve into the mechanistic underpinnings of the most robust assays, offer field-proven insights to ensure data integrity, and provide step-by-step instructions for immediate application in your laboratory.

The Imperative of Cytotoxicity Screening

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a wide array of biological targets. However, modifications to this core can inadvertently introduce cytotoxic liabilities. Early and accurate identification of these effects is paramount to de-risk drug candidates and focus resources on compounds with the most promising therapeutic window. In vitro cytotoxicity assays serve as a cost-effective and high-throughput method to achieve this, providing essential data on how a compound affects cellular viability and proliferation.[1][2]

Strategic Selection of Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is often the most informative. Here, we detail three complementary assays that, when used in concert, offer a robust assessment of cytotoxicity, elucidating not only if a compound is toxic but also hinting at the potential mechanism of cell death.

Diagram: A Multi-Faceted Approach to Cytotoxicity Assessment

Caption: A strategic workflow for comprehensive in vitro cytotoxicity analysis.

Protocol 1: Assessment of Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Causality Behind Experimental Choices:
  • Choice of Cell Lines: The selection of cell lines is critical and should be guided by the intended therapeutic target of the piperazine compounds.[4][5] For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended.[6][7] For targeted therapies, cell lines overexpressing the target of interest should be included.

  • Seeding Density: Optimal cell seeding density is crucial to ensure that the cells are in the logarithmic growth phase during the experiment and to avoid artifacts from overconfluency or low cell numbers.[8][9]

  • Compound Concentration Range: A wide range of concentrations, typically in a semi-logarithmic dilution series, is necessary to generate a complete dose-response curve and accurately determine the IC50 value.

  • Incubation Time: The incubation time with the compound should be sufficient to observe a cytotoxic effect, typically ranging from 24 to 72 hours.

Detailed Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest and count cells that are in a logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the newly synthesized piperazine compounds in culture medium. A common starting concentration is 100 µM, with 1:2 or 1:3 dilutions.

    • Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).[8]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis.[10][11]

Data Presentation: Example IC50 Values for a Hypothetical Piperazine Compound
Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer12.5
A549Lung Cancer25.8
HepG2Liver Cancer42.1
HCT116Colon Cancer8.7

Protocol 2: Evaluation of Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12] LDH is a stable enzyme present in the cytoplasm of all cells and is rapidly released into the culture medium upon cell lysis.[12][13] The amount of LDH released is proportional to the number of dead cells.

Causality Behind Experimental Choices:
  • Complementary to MTT: While the MTT assay measures metabolic activity, which can sometimes be confounded by factors other than cell death, the LDH assay directly quantifies cell lysis, providing a more direct measure of cytotoxicity.[1]

  • Kinetic Measurements: The LDH assay can be used to measure cytotoxicity over time by collecting aliquots of the culture supernatant at different time points.

  • Controls are Key: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent) to accurately calculate the percentage of cytotoxicity.[12]

Detailed Step-by-Step Protocol:
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • LDH Assay Procedure:

    • After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximum LDH release).

Diagram: LDH Assay Workflow

Caption: A simplified workflow of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Protocol 3: Probing for Apoptosis with Caspase-3/7 Activity Assay

Many anticancer drugs induce cell death through apoptosis, a programmed and highly regulated process.[14][15] A key hallmark of apoptosis is the activation of a family of proteases called caspases.[16] Caspase-3 and Caspase-7 are effector caspases that play a central role in the execution phase of apoptosis.[17] Assays that measure the activity of these caspases can provide valuable insights into whether a compound induces apoptosis.[18]

Causality Behind Experimental Choices:
  • Mechanistic Insight: Detecting caspase activation provides strong evidence that the observed cytotoxicity is due to apoptosis, rather than necrosis.[15][16] This is crucial for understanding the compound's mechanism of action.

  • Sensitivity and Specificity: Commercially available caspase-3/7 assays are highly sensitive and specific, often utilizing a proluminescent substrate that is cleaved by active caspase-3/7 to generate a luminescent signal.[17][19]

  • Timing is Critical: Caspase activation is a transient event. Therefore, it is important to perform the assay at an appropriate time point after compound treatment, which may require a time-course experiment to determine the optimal window.

Detailed Step-by-Step Protocol:
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. It is advisable to use a separate plate for the caspase assay.

  • Caspase-3/7 Assay Procedure:

    • After the desired incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[17][19]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Data can be expressed as fold-change in caspase activity relative to the vehicle-treated control.

Data Presentation: Example Caspase-3/7 Activation by a Hypothetical Piperazine Compound
Concentration (µM)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)1.0
11.8
54.2
108.5
2515.3
5012.1 (potential secondary necrosis)

Troubleshooting Common Issues in Cytotoxicity Assays

Even with robust protocols, unexpected results can occur. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.[8][20]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9]
Low Signal in MTT Assay Insufficient cell number, short incubation time with MTT, inactive MTT reagent.[8][9]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Use freshly prepared MTT solution.
High Background in LDH Assay LDH present in the serum of the culture medium, cell lysis during handling.Use a serum-free medium during the assay. Handle cells gently to avoid mechanical damage.[8] Include a medium-only background control.[12]
Compound Interference Some compounds can directly react with assay reagents.Run a cell-free control with the compound and the assay reagent to check for direct interference.

Conclusion: A Pathway to Confident Cytotoxicity Assessment

The protocols and insights provided in this guide offer a solid foundation for the in vitro cytotoxicity assessment of newly synthesized piperazine compounds. By employing a multi-parametric approach that combines the evaluation of metabolic activity, membrane integrity, and apoptosis induction, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. Rigorous adherence to optimized protocols, careful consideration of experimental design, and proactive troubleshooting will ensure the generation of high-quality, reproducible data, ultimately enabling more informed decisions in the drug discovery and development pipeline.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (URL: )
  • Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed. (URL: [Link])

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (URL: [Link])

  • Technical Support Center: Troubleshooting Cytotoxicity Assays - Benchchem. (URL: )
  • Highlight report: Cell type selection for toxicity testing - PMC - NIH. (URL: [Link])

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (URL: [Link])

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (URL: [Link])

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (URL: [Link])

  • A High Throughput Apoptosis Assay using 3D Cultured Cells - MDPI. (URL: [Link])

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (URL: [Link])

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate. (URL: [Link])

  • How can I calculate IC50 for a cytotoxic substance? - ResearchGate. (URL: [Link])

  • LDH cytotoxicity assay - Protocols.io. (URL: [Link])

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (URL: [Link])

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? | ResearchGate. (URL: [Link])

  • Application Notes and Protocols: Cytotoxicity Assay for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine - Benchchem. (URL: )
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Development of Drug-resistant Cell Lines for Experimental Procedures - JoVE. (URL: [Link])

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - NIH. (URL: [Link])

  • Technical Support Center: Piperazine Derivatives in Cell-Based Assays - Benchchem. (URL: )
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • MTT assay for synthesized compounds. Cells were treated with compounds... - ResearchGate. (URL: [Link])

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (URL: [Link])

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. (URL: [Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: [Link])

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. (URL: [Link])

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Step-by-step guide to molecular docking of piperazine ligands with target enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-Step Guide to Molecular Docking of Piperazine Ligands with Target Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Privileged Scaffold and Computational Insight

In the landscape of modern drug discovery, the piperazine scaffold holds a "privileged" status.[1][2] This six-membered heterocyclic ring containing two nitrogen atoms is a recurring motif in a multitude of clinically approved drugs, valued for its favorable pharmacokinetic properties, synthetic tractability, and its ability to engage in crucial interactions with biological targets.[3][4][5][6] When designing novel enzyme inhibitors, the piperazine core often serves as a versatile building block, offering a unique combination of conformational flexibility and chemical stability.[1][2]

Molecular docking, a powerful in silico technique, has emerged as an indispensable tool for predicting the binding orientation and affinity of small molecules like piperazine-based ligands to their macromolecular targets.[7][8][9] This computational method allows researchers to virtually screen extensive libraries of compounds, prioritize candidates for synthesis, and gain a deeper understanding of the molecular interactions that drive biological activity.[10][11] This guide provides a detailed, step-by-step protocol for performing molecular docking of piperazine ligands with target enzymes, with a focus on the underlying principles and practical considerations that ensure scientifically rigorous and reproducible results.

I. Foundational Principles: Understanding the "Why" Behind the "How"

Before embarking on the technical workflow, it is crucial to grasp the core concepts that underpin a successful molecular docking experiment.

The Piperazine Scaffold: A Chameleon in Drug Design

The utility of the piperazine ring in medicinal chemistry stems from several key characteristics:

  • Basicity and Solubility: The two nitrogen atoms can be protonated at physiological pH, enhancing the aqueous solubility of the parent molecule—a critical factor for drug delivery and bioavailability.[3][4]

  • Synthetic Accessibility: The piperazine core is readily synthesized and can be functionalized at the N1 and N4 positions, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[1]

  • Conformational Flexibility: The piperazine ring typically adopts a chair conformation, but can undergo ring-flipping, allowing it to adapt its shape to fit into diverse binding pockets. This conformational plasticity is a key contributor to its promiscuity across a range of biological targets.

  • Hydrogen Bonding Hub: The nitrogen atoms can act as both hydrogen bond donors (when protonated) and acceptors, enabling strong and specific interactions with amino acid residues in an enzyme's active site.

Molecular Docking: A Two-Part Symphony of Sampling and Scoring

At its heart, molecular docking is a computational simulation that attempts to solve two fundamental challenges:

  • Sampling: This involves exploring the vast conformational space of the ligand and the rotational freedom of specific receptor side chains to generate a multitude of possible binding poses within the defined active site.[12][13]

  • Scoring: Each generated pose is then evaluated by a mathematical function, known as a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol).[11][14][15][16] The goal is to identify the pose with the most favorable score, which is predicted to be the most stable and biologically relevant binding mode.[9]

It is imperative to remember that a low docking score does not definitively prove high binding affinity; it is a prediction that requires experimental validation.

II. The Molecular Docking Workflow: A Comprehensive Protocol

This section details the step-by-step process for docking piperazine ligands. While numerous software packages are available (e.g., Glide, GOLD, Dock), this protocol will focus on the widely used and freely available AutoDock suite.[12][17][18]

Diagram: Overall Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_protocol Phase 2: Protocol Execution cluster_analysis Phase 3: Analysis & Validation PDB Obtain Target Structure (e.g., from PDB) Prep_Protein Protein Preparation (Add H, Assign Charges) PDB->Prep_Protein Ligand_2D Design/Obtain Ligand (2D Structure) Prep_Ligand Ligand Preparation (Generate 3D, Assign Charges) Ligand_2D->Prep_Ligand Grid_Box Define Binding Site (Grid Box Generation) Prep_Protein->Grid_Box Docking Run Docking Simulation (Sampling & Scoring) Prep_Ligand->Docking Grid_Box->Docking Results Analyze Docking Poses (Binding Energy, Interactions) Docking->Results Validation Validate Docking Protocol (Redocking, RMSD) Results->Validation Report Report Findings Validation->Report

Caption: A high-level overview of the molecular docking workflow.

Step 1: Target Enzyme Preparation

The quality of your target structure is paramount for obtaining meaningful results.[10]

Protocol:

  • Obtain the Enzyme Structure: Download the 3D structure of your target enzyme from the Protein Data Bank (PDB).[19] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand in the active site. This ligand can be invaluable for defining the binding site and validating your docking protocol.

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[20]

    • Remove all water molecules, as their positions are often not well-resolved and can interfere with docking.[7]

    • Delete any co-factors, ions, or alternate conformations that are not relevant to your study.[20]

    • Inspect the structure for missing residues or atoms. If significant portions of the binding site are missing, the structure may not be suitable for docking.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions.[21] Most molecular modeling software has tools to do this, often allowing you to specify the pH to ensure correct protonation states for ionizable residues like Asp, Glu, Lys, and His.[8]

    • Assign partial atomic charges using a force field (e.g., AMBER, CHARMM).[20] Software like AutoDockTools can automatically add Kollman charges.[17]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format required by AutoDock. This format includes the atomic coordinates, partial charges, and atom types.[18]

Expert Insight: The protonation state of histidine residues in the active site can significantly impact binding. If there is ambiguity, consider running docking simulations with different histidine protonation states to see which yields more favorable interactions.

Diagram: Protein Preparation Workflow

Protein_Preparation start PDB File step1 Remove Water & Co-factors start->step1 step2 Add Hydrogens (pH 7.4) step1->step2 step3 Assign Partial Charges step2->step3 end Protein.pdbqt step3->end

Caption: Key steps in preparing the target enzyme for docking.

Step 2: Piperazine Ligand Preparation

Proper ligand preparation ensures that the molecule is in an energetically favorable and chemically correct state.[10][22]

Protocol:

  • Create the 2D Structure: Draw your piperazine ligand using a chemical drawing program like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.[22] Software like Open Babel or Avogadro can perform this conversion and an initial energy minimization.[19]

  • Define Rotatable Bonds: Identify the rotatable bonds in your ligand. AutoDockTools will automatically detect these, but it's good practice to verify them. The piperazine ring itself is generally treated as a rigid unit, while bonds connecting substituents to the ring are flexible.

  • Assign Charges and Atom Types: As with the protein, assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms.[23]

  • File Format Conversion: Save the prepared ligand in the PDBQT format.[12]

Expert Insight: For libraries of piperazine derivatives, it's crucial to ensure consistent stereochemistry and ionization states across all molecules. Batch processing scripts can help automate this process and reduce errors.

Diagram: Ligand Preparation Workflow

Ligand_Preparation start 2D Structure step1 Generate 3D Conformation start->step1 step2 Energy Minimization step1->step2 step3 Define Rotatable Bonds step2->step3 step4 Assign Partial Charges step3->step4 end Ligand.pdbqt step4->end

Caption: Workflow for preparing piperazine ligands for docking.

Step 3: Defining the Binding Site (Grid Generation)

Instead of searching the entire protein surface, docking is focused on a specific region—the binding site. In AutoDock, this is defined by a 3D grid.

Protocol:

  • Identify the Binding Pocket: If you have a co-crystallized ligand, the binding site is easily defined as the space it occupies.[10] If not, you may need to use pocket prediction software or perform "blind docking" where the grid encompasses the entire protein, though this is computationally more intensive.[12]

  • Set the Grid Box: In AutoDockTools, you will define a 3D box that encloses the binding site.[17]

    • Center: The x, y, z coordinates of the center of the box should be positioned in the middle of the active site.

    • Dimensions: The size of the box (in Angstroms) should be large enough to accommodate the piperazine ligand and allow it to rotate freely, but not so large that it includes irrelevant parts of the protein, which would increase calculation time. A spacing of 0.375 Å between grid points is a common starting point.

  • Generate Grid Maps: The autogrid4 program will then pre-calculate the interaction potential for each atom type in the ligand with the protein at each point in the grid. This creates a series of map files that the docking program (autodock4) will use.

Step 4: Running the Docking Simulation

With all the preparatory files in place, you can now perform the docking calculation.

Protocol:

  • Configure Docking Parameters: Create a docking parameter file (.dpf). This file specifies:

    • The prepared protein and ligand PDBQT files.

    • The grid map files.

    • The docking algorithm to use (e.g., Lamarckian Genetic Algorithm in AutoDock).[12]

    • The number of docking runs (e.g., 50-100) to ensure thorough sampling of the conformational space.[12]

  • Launch AutoDock: Execute the autodock4 program with the .dpf file as input. The program will then perform the specified number of docking runs.

  • Output: The results will be written to a docking log file (.dlg). This file contains detailed information about each docking run, including the predicted binding energies and the coordinates of the docked ligand poses.[23]

III. Analysis and Validation: From Raw Data to Scientific Insight

The output of a docking simulation is a wealth of data that requires careful analysis and validation to be meaningful.[24][25]

Analyzing the Docking Results
  • Binding Energy/Docking Score: The primary metric for ranking the docked poses is the estimated free energy of binding (ΔG).[24] More negative values indicate a stronger predicted binding affinity.[9] The results are often presented in a clustered format, where poses with similar conformations are grouped together. The cluster with the lowest binding energy and the largest population is often considered the most significant.

  • Visual Inspection of the Binding Pose: It is crucial to visually inspect the top-ranked poses using a molecular graphics program.[25]

    • Interactions: Analyze the interactions between the piperazine ligand and the enzyme's active site residues. Look for key interactions such as:

      • Hydrogen bonds: Are the piperazine nitrogens or substituents forming hydrogen bonds with key residues?

      • Hydrophobic interactions: Are lipophilic parts of the ligand situated in greasy pockets of the active site?

      • Pi-stacking or cation-pi interactions: If your ligand contains aromatic rings, are they interacting favorably with aromatic residues like Phe, Tyr, or Trp?

    • Sanity Check: Does the binding pose make chemical sense? Are there any steric clashes? Is the ligand in a strained conformation?

Table: Example Docking Results for Piperazine Derivatives
Ligand IDBinding Energy (kcal/mol)Estimated Ki (µM)Key Interacting Residues
Piperazine-A-8.50.25ASP129 (H-bond), PHE265 (Pi-stacking)
Piperazine-B-7.22.10ASP129 (H-bond), LEU188 (Hydrophobic)
Piperazine-C-9.10.09GLU128 (H-bond), ASP129 (H-bond), TYR268 (Pi-stacking)
Control Inhibitor-9.50.05GLU128 (H-bond), ASP129 (H-bond), TYR268 (Pi-stacking)

Note: This is example data. Ki (inhibition constant) is estimated from the binding energy.

Validation of the Docking Protocol

To have confidence in your results, you must validate your docking protocol.[26][27][28][29]

  • Redocking the Native Ligand: If your protein structure had a co-crystallized ligand, a common validation method is to extract this ligand and then dock it back into the active site.[27] The docking protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[26][27]

  • Enrichment Studies: A more rigorous validation involves creating a dataset of known active compounds and a larger set of "decoy" molecules (compounds that are physically similar but presumed to be inactive). A successful docking protocol should be able to rank the known actives significantly higher than the decoys.[26]

Expert Insight: A low RMSD in a redocking experiment is a necessary but not sufficient condition for a predictive docking model. It confirms that the scoring function can recognize the native pose but doesn't guarantee it will accurately score novel ligands.

IV. Conclusion and Future Directions

Molecular docking is a powerful hypothesis-generating tool in the study of piperazine-based enzyme inhibitors. By following a rigorous and validated protocol, researchers can gain valuable insights into structure-activity relationships, prioritize compounds for synthesis, and guide the design of more potent and selective therapeutic agents.[30] It is crucial to remember that in silico predictions are not a substitute for experimental validation. The ultimate confirmation of a ligand's activity must come from in vitro and in vivo assays.

V. References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Thakkar, S. K., et al. (2020). The Piperazine Scaffold: A Versatile Framework in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10765-10808. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in Molecular Biology, 443, 365-382. [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

  • Meng, E. C., et al. (2011). A guide to molecular docking. Current Protocols in Bioinformatics, Chapter 8, Unit 8.16. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Gschwend, D. A., et al. (1996). Molecular docking of flexible ligands against flexible receptors. Journal of Molecular Recognition, 9(2), 175-186. [Link]

  • Vi-An, N., et al. (2012). Piperazine-based compounds in drug discovery. Future Medicinal Chemistry, 4(15), 1937-1952. [Link]

  • Torres, P. H. M., et al. (2019). Ten quick tips for molecular docking. PLoS Computational Biology, 15(7), e1006924. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-(3-methyl-pyridin-2-ylmethyl)-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for higher yields and purity.

Introduction

The synthesis of this compound derivatives is a key step in the development of various pharmacologically active compounds. The core of this synthesis typically involves the N-alkylation of a piperazine derivative with a suitable electrophile, such as 2-(chloromethyl)-3-methylpyridine. However, this reaction is often plagued by challenges such as low yields, the formation of di-substituted byproducts, and difficulties in purification. This guide provides a systematic approach to troubleshooting these issues, grounded in fundamental chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound derivatives.

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: There are two primary and highly effective methods for this synthesis:

  • Direct N-Alkylation: This is a straightforward approach involving the reaction of a piperazine derivative with an alkylating agent like 2-(chloromethyl)-3-methylpyridine hydrochloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to scavenge the acid formed during the reaction.[1][2]

  • Reductive Amination: This alternative two-step, one-pot method involves the reaction of a piperazine derivative with 3-methyl-pyridine-2-carbaldehyde to form an imine or iminium ion, which is then reduced in situ to the desired amine.[3][4][5] This method can offer better control over the reaction and avoid the formation of quaternary ammonium salts.[2]

Q2: How can I synthesize the starting material, 2-(chloromethyl)-3-methylpyridine hydrochloride?

A2: The synthesis of 2-(chloromethyl)-3-methylpyridine hydrochloride is a critical preliminary step. A common and effective method involves the following steps:

  • N-Oxidation: 3-methylpyridine is first converted to its N-oxide.

  • Rearrangement and Chlorination: The N-oxide is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which facilitates both rearrangement and chlorination to yield the desired product.[6][7][8]

Alternatively, direct chlorination of 2,3-lutidine (2-methyl-3-methylpyridine) can be achieved using agents like trichloroisocyanuric acid.[9]

Q3: What are the key differences between using a free piperazine base and a piperazine salt in the reaction?

A3: Using the free piperazine base provides a more nucleophilic amine, which can lead to faster reaction rates. However, it also increases the likelihood of di-alkylation. Using a piperazine salt, such as the dihydrochloride, allows for the in situ generation of the monoprotonated piperazine, which can help to control mono-alkylation.[1][2]

Q4: What are the recommended purification techniques for the final product?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Acid-Base Extraction: To remove unreacted piperazine, the reaction mixture can be treated with a dilute acid solution. The desired product, being more lipophilic, will remain in the organic phase while the protonated piperazine will move to the aqueous phase.[10]

  • Column Chromatography: This is a highly effective method for separating the mono- and di-alkylated products, as well as other impurities. A silica gel stationary phase with a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically used.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for achieving high purity. The dihydrochloride salt of the final product is often a crystalline solid and can be precipitated from a solution.[11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Low or no yield is a frequent problem that can be attributed to several factors.

Q: My reaction is showing very low conversion to the desired product. What should I check?

A: A low conversion rate can be due to issues with your reagents, reaction conditions, or the reaction setup itself.

Troubleshooting Steps:

  • Verify the Quality of Starting Materials: Ensure that your piperazine derivative and 2-(chloromethyl)-3-methylpyridine are pure and dry. The presence of moisture can quench the base and hinder the reaction.

  • Optimize the Base: The choice and amount of base are critical.

    • Strength: For the N-alkylation reaction, a moderately strong base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient.[1] If the reaction is still sluggish, a stronger base such as sodium hydride (NaH) can be used, but with caution to avoid side reactions.

    • Stoichiometry: Use at least 2 equivalents of the base to neutralize the hydrochloride of the alkylating agent and the protonated piperazine.

  • Solvent Selection: The solvent plays a crucial role in the solubility of reactants and the reaction rate.

    • Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.[12]

  • Reaction Temperature: If the reaction is slow at room temperature, gradually increasing the temperature can improve the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Issue 2: Formation of Di-substituted Piperazine Byproduct

The formation of the di-substituted piperazine is the most common side reaction.

Q: I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A: Achieving mono-substitution is a classic challenge in piperazine chemistry. Here are several effective strategies:

Strategies to Enhance Mono-alkylation:

  • Use a Large Excess of Piperazine: By using a 5-10 fold excess of the piperazine starting material, the probability of the alkylating agent reacting with an already mono-substituted piperazine is significantly reduced.[13] The main drawback is the need to remove the excess piperazine during workup.

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl) forms the mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[1]

  • Use of a Mono-Protected Piperazine: This is the most controlled approach. By using a mono-protected piperazine, such as 1-Boc-piperazine, the reaction can only occur at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1][2]

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 5:1 to 10:170-80%One-step, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>90% for alkylation stepHigh selectivity, clean reaction.Multi-step process, higher cost.[1]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-85%One-pot synthesis, good yields.May require longer reaction times.[1]
Issue 3: Difficult Purification

Co-elution of the product with starting materials or byproducts can make purification challenging.

Q: I'm having trouble separating my product from the starting materials and byproducts by column chromatography. What can I do?

A: Purification challenges often arise from the similar polarities of the components in the reaction mixture.

Purification Optimization:

  • Optimize the Mobile Phase: A shallow gradient during column chromatography can improve separation. Consider using a ternary solvent system, for example, by adding a small amount of a more polar solvent like methanol or a small amount of an amine like triethylamine to the mobile phase to reduce tailing.

  • Convert to a Salt: As mentioned earlier, converting the final product to its dihydrochloride salt can facilitate purification by crystallization, effectively separating it from non-basic impurities.[11]

  • Acidic Wash: An acidic wash during the workup is a simple and effective way to remove basic impurities like excess piperazine.[10]

Part 3: Experimental Protocols and Visualizations

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • 2-(chloromethyl)-3-methylpyridine hydrochloride (1 mmol, 1 eq.)

  • Potassium Carbonate (3 mmol, 3 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the 2-(chloromethyl)-3-methylpyridine hydrochloride to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Reductive Amination

Materials:

  • Piperazine (1.1 mmol, 1.1 eq.)

  • 3-methyl-pyridine-2-carbaldehyde (1 mmol, 1 eq.)

  • Sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.)

  • Dichloromethane (DCM) (20 mL)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the piperazine and 3-methyl-pyridine-2-carbaldehyde in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product Piperazine Piperazine Derivative Product 1-(3-Methyl-pyridin-2-ylmethyl)- piperazine Derivative Piperazine->Product Base, Solvent (N-Alkylation) or Reducing Agent (Reductive Amination) AlkylatingAgent 2-(chloromethyl)-3-methylpyridine or 3-methyl-pyridine-2-carbaldehyde AlkylatingAgent->Product

Caption: General synthetic routes to the target compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Verify Purity and Integrity of Starting Materials Start->CheckReagents CheckBase Is the Base Strong Enough and in Sufficient Excess? CheckReagents->CheckBase Reagents OK Optimize Systematically Optimize Conditions CheckReagents->Optimize Impure Reagents CheckSolvent Are Reactants Soluble in the Chosen Solvent? CheckBase->CheckSolvent Base OK CheckBase->Optimize Optimize Base CheckTemp Is the Reaction Temperature Optimal? CheckSolvent->CheckTemp Solvent OK CheckSolvent->Optimize Change Solvent CheckTemp->Optimize Temp OK CheckTemp->Optimize Adjust Temperature

Caption: A logical workflow for troubleshooting low product yields.

Mono_vs_Di_Alkylation Start Significant Di-alkylation Observed ExcessPiperazine Use 5-10 eq. of Piperazine Start->ExcessPiperazine Quick & Cost-Effective ProtectingGroup Use Mono-Boc-Piperazine Start->ProtectingGroup High Selectivity Needed InSituProtonation Use In Situ Mono-Protonation Start->InSituProtonation One-Pot Alternative ResultMono Favors Mono-alkylation ExcessPiperazine->ResultMono ProtectingGroup->ResultMono InSituProtonation->ResultMono

Caption: Decision tree for controlling mono-alkylation.

References

  • PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • ChemBK. This compound DI-HYDROCHLORIDE. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • Google Patents.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • ResearchGate. A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. [Link]

  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • Google Patents. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Reddit. Reductive amination of piperazine. [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

Technical Support Center: Synthesis and Purification of Pyridylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylpiperazine compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of this important class of molecules. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to help you improve both the yield and purity of your target compounds.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low to no yield is a frequent issue, often stemming from suboptimal reaction conditions or an inappropriate synthetic strategy. The most common method for synthesizing arylpiperazines is through Nucleophilic Aromatic Substitution (SNAr).

Causality Analysis:

The success of an SNAr reaction on a pyridine ring is critically dependent on the ring being sufficiently "electron-poor" to be attacked by a nucleophile like piperazine.[1][2] This is because the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized.[1] Without an activating group, the high electron density of the aromatic ring repels the incoming nucleophile.

  • Cause A: Insufficient Activation of the Pyridine Ring: If the pyridine starting material lacks a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, especially at the ortho or para position to the leaving group (e.g., -Cl, -F), the reaction will be extremely slow or may not proceed at all.[2][3][4] The EWG is essential for stabilizing the intermediate.[1]

  • Cause B: Poor Leaving Group: While halogens are common leaving groups, their reactivity in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive compared to SN1/SN2 reactions.[4][5] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon being attacked.[2]

  • Cause C: Inappropriate Solvent or Base: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive. The base is crucial for deprotonating the piperazine (if a salt is used) or scavenging the acid byproduct (e.g., HCl).

Solutions & Recommended Protocol:

  • Verify Your Substrate: Confirm the presence of a strong EWG (e.g., -NO₂) ortho or para to the leaving group. If your substrate is not activated, consider an alternative strategy like a Palladium-catalyzed Buchwald-Hartwig amination.[6]

  • Optimize Reaction Conditions: A systematic approach to optimizing conditions is crucial.

Table 1: Troubleshooting Low Yield in SNAr Reactions
ParameterRecommended Starting PointTroubleshooting ActionRationale
Solvent Acetonitrile, DMSO, or DMFIf the reaction is slow, switch to a more polar aprotic solvent like DMSO.Increases solubility of reactants and can accelerate the rate of SNAr reactions.[3][7]
Temperature 80 °C to RefluxGradually increase the temperature in increments of 10-20 °C.Provides the necessary activation energy to overcome the aromaticity of the pyridine ring.[8]
Base K₂CO₃, Cs₂CO₃, or DIPEAIf starting materials persist, switch to a stronger, non-nucleophilic base like Cs₂CO₃.A stronger base can more effectively scavenge the acid byproduct, driving the reaction forward.
Stoichiometry 1.2 - 2.0 eq. of PiperazineIncrease the excess of piperazine.Pushes the equilibrium towards the product side according to Le Chatelier's principle.
Experimental Protocol: General Procedure for SNAr of a Halopyridine with Piperazine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the activated halopyridine (1.0 eq.), piperazine (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., acetonitrile) to create a 0.1-0.5 M solution.[3][7]

  • Reaction: Heat the mixture to reflux (or a target temperature of 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure. The subsequent purification is detailed in Question 3.

troubleshooting_low_yield start Low or No Yield Observed check_snar Is the reaction an SNAr? start->check_snar check_pd Is it a Pd-catalyzed coupling? check_snar->check_pd No check_ewg Does the pyridine have a strong EWG (o/p to LG)? check_snar->check_ewg Yes check_catalyst Is the catalyst/ligand active? Are conditions anaerobic? check_pd->check_catalyst Yes other_issue Consult other reaction parameters check_pd->other_issue No solution_strategy Consider alternative strategy: Buchwald-Hartwig Coupling check_ewg->solution_strategy No solution_optimize Optimize SNAr Conditions: - Increase Temperature - Use Polar Aprotic Solvent (DMSO) - Use Stronger Base (Cs2CO3) check_ewg->solution_optimize Yes solution_pd Troubleshoot Pd-Coupling: - Screen new ligands/catalysts - Ensure rigorous inert atmosphere - Check reagent purity check_catalyst->solution_pd Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: My reaction is messy, with many side products. How can I improve the selectivity?

The primary side reaction in this chemistry is often the double substitution on the piperazine ring, where two pyridyl groups attach to the two different nitrogen atoms of the same piperazine molecule.

Causality Analysis:

Piperazine is a symmetrical diamine. Once the first nitrogen has reacted to form the desired mono-pyridylpiperazine product, the second nitrogen is still a nucleophile and can react with another molecule of the halopyridine starting material. This is particularly problematic if the reaction is run with a 1:1 stoichiometry or at high concentrations.

Solutions:

  • Use an Excess of Piperazine: Employing a significant excess of piperazine (3 to 10 equivalents) shifts the statistical probability, making it much more likely for a halopyridine molecule to encounter an unreacted piperazine rather than the mono-substituted product. The unreacted excess can be removed later during an acidic work-up.

  • Utilize a Mono-Protected Piperazine: The most robust method for ensuring mono-substitution is to use a piperazine derivative where one nitrogen is protected with a removable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[9] The Boc-piperazine is reacted with the halopyridine, and the Boc group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the desired product cleanly.

Question 3: I'm struggling to purify my final compound. Column chromatography gives poor separation. What are better methods?

Pyridylpiperazine compounds can be challenging to purify due to their basic nature, which can cause streaking on silica gel, and the potential for impurities with similar polarities.

Causality Analysis:

The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation during column chromatography. Furthermore, impurities like the di-substituted byproduct may have a polarity very close to the desired mono-substituted product.

Solutions & Recommended Protocols:

A multi-step purification strategy is often most effective.[10]

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of your product to separate it from neutral or acidic impurities.[10]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridylpiperazine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or keep it for analysis of byproducts).

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates your product, causing it to precipitate or become soluble in an organic solvent again.

  • Final Extraction: Extract the aqueous layer multiple times with fresh DCM or ethyl acetate. Combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Optimized Column Chromatography

If chromatography is necessary, it must be optimized to handle basic compounds.

  • Tip 1: Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to the eluent system. This will occupy the acidic sites on the silica gel, preventing your compound from sticking and reducing tailing.

  • Tip 2: Use an Appropriate Solvent System: A common system for these compounds is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 5-10% MeOH/DCM.

Protocol 3: Recrystallization or Salt Formation

This is an excellent method for achieving high purity if your compound is a solid.[10]

  • Salt Formation: Dissolve the purified free base from the above steps in a suitable solvent (e.g., isopropanol, ethanol, or ether). Add a solution of an acid (e.g., HCl in ether or citric acid in ethanol) dropwise to form the corresponding salt, which will often precipitate out of the solution as a highly pure crystalline solid.

  • Recrystallization: The salt can then be further purified by recrystallization from an appropriate solvent system.

purification_workflow cluster_synthesis Synthesis cluster_purification Purification Cascade cluster_analysis Final Analysis synthesis Crude Reaction Mixture extraction Step 1: Acid-Base Extraction synthesis->extraction chromatography Step 2: Column Chromatography (if needed) extraction->chromatography crystallization Step 3: Salt Formation/ Recrystallization chromatography->crystallization analysis Purity & Identity Check (HPLC, NMR, MS) crystallization->analysis

Caption: General Synthesis and Purification Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final pyridylpiperazine compound?

A combination of methods is required to confirm both purity and identity. Relying on a single technique is not sufficient for robust characterization.[11]

Table 2: Comparison of Key Analytical Methods for Purity Assessment
MethodPrincipleTypical Purity Range (%)AdvantagesLimitations
HPLC (UV) Chromatographic separation based on polarity.[11]98.0 - 99.9%High resolution, widely available, excellent for quantitative analysis of UV-active impurities.[11]Requires impurities to have a UV chromophore for detection.[11]
LC-MS Separation based on polarity coupled with mass detection.N/A (Qualitative)Provides molecular weight information for the main peak and any impurities, aiding in their identification.Ionization efficiency can vary, making it less quantitative than HPLC-UV without careful calibration.
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy.98.5 - 99.9%Provides structural confirmation and highly accurate purity determination against a certified internal standard.[11]Requires a pure, stable internal standard; lower sensitivity than chromatographic methods.
GC-MS Chromatographic separation based on boiling point and mass.[11]97.5 - 99.8%High sensitivity and provides structural information on volatile impurities.[11]Not suitable for non-volatile or thermally labile compounds.[11]
Q2: My reaction involves a pyridine ring without a strong activating group. Is SNAr still possible?

While challenging, SNAr on non-activated rings can sometimes be achieved under very harsh conditions (high temperature, strong base), but yields are often low and side reactions are common. A more reliable and versatile alternative is a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination .[6] This reaction uses a palladium catalyst with a specialized phosphine ligand to couple the piperazine nitrogen with the halopyridine. It offers a much broader substrate scope and generally proceeds under milder conditions than SNAr on unactivated systems.

Q3: How do I choose between using piperazine free base and a piperazine salt (e.g., dihydrochloride)?

Piperazine free base is a waxy solid that can be difficult to handle and weigh accurately, and it can absorb atmospheric CO₂ and water. Piperazine salts are typically stable, free-flowing crystalline solids that are easier to handle. However, if you use a salt, you must add a sufficient amount of base to the reaction (at least 2 equivalents) to first neutralize the salt and generate the free-base nucleophile in situ before it can react.

References

  • BenchChem (2025). Application Notes and Protocols for the Purification of Synthesized Pivalylbenzhydrazine.
  • Frontiers in Chemistry (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • National Institutes of Health (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • YouTube (2019). Nucleophilic aromatic substitutions. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. Available at: [Link]

  • ResearchGate (2020). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available at: [Link]

  • Google Patents (n.d.). A kind of purification method of high-purity piperidine.
  • A Review on Analytical Methods for Piperazine Determination (2015). International Journal of Pharmaceutical Quality Assurance.
  • UNODC (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Royal Society of Chemistry (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Piperazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical, yet often underestimated, hurdle in drug discovery and biomedical research: the solubility of piperazine derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter and must overcome the unique solubility challenges presented by this important class of compounds. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.

Understanding the "Why": The Physicochemical Landscape of Piperazine Derivatives

Before diving into troubleshooting, it's crucial to understand the inherent properties of the piperazine scaffold that influence its solubility.

Question: What makes piperazine derivatives prone to solubility issues?

Answer: The solubility behavior of a piperazine derivative is a delicate balance of several factors:

  • The Piperazine Ring: The basic piperazine ring itself is a six-membered heterocycle with two opposing nitrogen atoms.[1] This structure is generally hydrophilic and can be protonated to form more soluble salts. Piperazine as a free base is readily soluble in water.[2]

  • Substituents Dictate Lipophilicity: The challenge arises from the substituents attached to the piperazine nitrogen(s). In drug discovery, these are often large, aromatic, and lipophilic ("greasy") moieties designed to interact with specific biological targets. These groups can dramatically increase the compound's overall lipophilicity (measured as logP), driving down aqueous solubility.[3][4]

  • The Critical Role of pKa and pH: The nitrogen atoms on the piperazine ring are basic and can accept protons. The pKa of piperazine's conjugate acid is typically around 9.73 for the first nitrogen and 5.33 for the second.[1] This means:

    • In acidic solutions (pH < pKa), the piperazine nitrogens are protonated, forming positively charged species (salts) that are significantly more water-soluble.[5]

    • In neutral or basic solutions (pH > pKa), the compound exists predominantly as the neutral, less soluble free base. Since most biological assays are conducted at a physiological pH of ~7.4, many piperazine derivatives will be in their less soluble form, creating a high risk of precipitation. A study on piperazine derivatives as permeation enhancers found that the pH of the final treatment solution was a controlling parameter for efficacy and cytotoxicity, underscoring the need for careful pH control.[6]

Frequently Asked Questions (FAQs): Your First Line of Defense

This section addresses the most common initial hurdles researchers face.

Q1: My piperazine derivative won't dissolve in my aqueous assay buffer. What is the first thing I should do?

A1: Do not attempt to force it into solution by directly adding the solid to your buffer. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening due to its high solubilizing power.[7] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, ensuring the compound is fully dissolved.

Q2: I successfully made a DMSO stock, but the compound precipitated instantly when I diluted it into my cell culture medium. Why did this happen and how do I fix it?

A2: This is a classic case of a compound "crashing out" of solution due to a solvent shift. Your compound was soluble in 100% DMSO, but when diluted into an aqueous environment, it created a supersaturated state that could not be maintained, leading to rapid precipitation.[8]

Immediate Solution:

  • Use Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add a small volume of this intermediate stock to your aqueous buffer.[9]

  • Ensure Final DMSO Concentration is Low: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.[9]

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or mixing vigorously to promote rapid dispersion and prevent localized high concentrations that trigger precipitation.

Q3: How do I know if my compound has solubility issues if I don't see any visible precipitate?

A3: This is a critical point. The absence of visible precipitate does not guarantee solubility.[7] Compounds can form small, non-visible aggregates or micro-precipitates that will significantly impact your assay results by:

  • Reducing the effective concentration: Only the dissolved monomer is active.

  • Causing inconsistent and non-reproducible data. [7]

  • Leading to false negatives or underestimated potency (IC50/EC50). [8]

You must proactively test for solubility under your specific assay conditions. A kinetic solubility assay is an excellent tool for this purpose during early-stage discovery.[10][11]

In-Depth Troubleshooting Guide: From Observation to Solution

Scenario 1: Compound Precipitation Upon Dilution from DMSO Stock

You've prepared a clear DMSO stock, but upon dilution into your phosphate-buffered saline (PBS) at pH 7.4, you observe cloudiness or a visible precipitate.

Causality: The compound's thermodynamic solubility in the final aqueous buffer is lower than the concentration you are trying to achieve. The high concentration in the initial DMSO drop creates a supersaturated state that rapidly collapses.

Troubleshooting Workflow:

G cluster_success Potential Solutions start Precipitation Observed (Cloudiness/Solid) check_conc Is the final assay concentration essential? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc No ph_adjust Can assay pH be modified? check_conc->ph_adjust Yes lower_conc->start Still Precipitates success1 Problem Solved: Proceed with Assay lower_conc->success1 acidic_buffer Try an acidic buffer (pH 5-6) if compatible with the assay. ph_adjust->acidic_buffer Yes cosolvent Add a co-solvent to the final assay buffer. ph_adjust->cosolvent No acidic_buffer->start Still Precipitates acidic_buffer->success1 cosolvent_list Test co-solvents like: - PEG400 (1-5%) - Ethanol (1-2%) - Cyclodextrin (e.g., HP-β-CD) cosolvent->cosolvent_list cosolvent_list->start Still Precipitates advanced Proceed to Advanced Formulation Strategies cosolvent_list->advanced cosolvent_list->success1 Soluble

Caption: Troubleshooting workflow for compound precipitation.
Scenario 2: Inconsistent Assay Results and Suspected Micro-Precipitation

Your results are highly variable between experiments, and the dose-response curve is shallow or erratic. You suspect solubility is the culprit, even without visible precipitation.

Causality: The compound is likely falling out of solution over the course of the assay incubation, or forming aggregates. This is a common issue when the kinetic solubility is acceptable for a short period, but the compound is not stable in solution long-term (approaching its lower thermodynamic solubility).[12][13]

Recommended Action: Perform a Solubility Screen

You need to determine the solubility limit in your actual assay buffer. A kinetic solubility assay using nephelometry (light scattering) is a rapid and effective method.[14]

Solubility Type Definition When to Use Relevance to Biological Assays
Kinetic Solubility The concentration at which a compound, introduced from a DMSO stock, precipitates from an aqueous solution.[10]Early drug discovery, HTS screening.Highly relevant for most in vitro assays. It reflects the concentration achievable under typical experimental conditions. A compound may show poor kinetic solubility, posing challenges for formulation.[4][10]
Thermodynamic Solubility The maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10]Late-stage preclinical development, formulation for in vivo studies.Represents the true equilibrium state. If your assay involves long incubation times, the concentration may drift from the kinetic towards the thermodynamic solubility limit.[15]

See Protocol 1: Kinetic Solubility Assay by Nephelometry in the section below for a detailed methodology.

Scenario 3: Advanced Solubility Enhancement for Challenging Compounds

Simple pH adjustments and co-solvents are insufficient to achieve the desired concentration.

Causality: The compound is highly lipophilic or has a high crystal lattice energy, making it very difficult to dissolve in aqueous media.

Advanced Strategies:

Technique Mechanism of Action Advantages Considerations & Potential Liabilities
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[16]Simple to implement; effective for moderate increases in solubility.May affect protein structure or cell health at higher concentrations. Must be validated for assay compatibility.
Complexation with Cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They encapsulate the poorly soluble drug, forming a water-soluble inclusion complex.[17][18]Significant solubility enhancement; can improve stability.Can be expensive; may alter drug-target binding kinetics; potential for renal toxicity with some cyclodextrins in vivo.[17]
Salt Formation For ionizable piperazine derivatives, reacting the basic nitrogen with an acid (e.g., HCl, tartaric acid) forms a salt. Salts often have lower crystal lattice energy and are more soluble than the free base.[19]Can dramatically increase solubility and dissolution rate; a well-established pharmaceutical strategy.[20]Requires the compound to have an ionizable center; not all salts provide a solubility advantage; may be hygroscopic.[2]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. Amorphous forms are more energetic and have higher apparent solubility than their crystalline counterparts.Can achieve very high levels of supersaturation.Requires specialized formulation expertise (e.g., spray drying, hot-melt extrusion); amorphous form can be unstable and recrystallize over time.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of your piperazine derivative in a specific buffer.

Objective: To find the concentration at which the compound begins to precipitate from a buffer when added from a DMSO stock.

Materials:

  • Nephelometer microplate reader (e.g., BMG LABTECH NEPHELOstar® Plus)[14]

  • Clear, 96-well or 384-well microplates

  • Compound stock solution (10 mM in 100% DMSO)

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 100% DMSO

Methodology:

  • Prepare Compound Dilution Series in DMSO: In a DMSO source plate, create a 2-fold serial dilution of your 10 mM stock solution. For a 10-point curve, this would range from 10 mM down to ~20 µM.

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of the nephelometry plate.

  • Transfer Compound: Using a multichannel pipette or liquid handler, transfer 2 µL of the DMSO serial dilutions into the corresponding wells of the assay plate. This creates a final DMSO concentration of 2%.

  • Mix and Incubate: Immediately mix the plate on a plate shaker for 2 minutes. Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set time, typically 1-2 hours.

  • Measure Light Scattering: Read the plate on the nephelometer. The instrument measures the light scattered by insoluble particles (precipitate). The output is typically in Relative Nephelometry Units (RNUs).[14]

  • Data Analysis:

    • Plot RNU versus compound concentration.

    • The graph will show a flat baseline at low concentrations where the compound is soluble, followed by a sharp increase in RNU at the point where precipitation begins.[14]

    • The concentration at this inflection point is the kinetic solubility.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dmso Prepare 2x serial dilution of compound in DMSO plate transfer Transfer 2 µL from DMSO plate to final plate prep_dmso->transfer prep_buffer Add 98 µL Assay Buffer to final plate prep_buffer->transfer mix Mix & Incubate (e.g., 1 hour, 25°C) transfer->mix read Read plate on Nephelometer mix->read plot Plot RNU vs. Concentration read->plot determine Identify inflection point as Kinetic Solubility plot->determine

Caption: Workflow for a kinetic solubility assay.
Protocol 2: Preparing a Stock Solution and Working Dilutions

Objective: To correctly prepare and dilute a piperazine derivative for a biological assay, minimizing the risk of precipitation.

Materials:

  • Piperazine derivative (solid)

  • High-quality, anhydrous DMSO[9]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Assay medium/buffer

Methodology:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of the compound needed for a specific volume (e.g., 1 mL) of 10 mM solution.

    • Weigh the solid compound into a sterile tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex thoroughly until the solid is completely dissolved. If needed, gentle warming (to 37°C) or sonication can be used, but check compound stability first.[7]

    • Visually inspect for any remaining particulate matter.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

  • Working Solution Preparation (e.g., 10 µM final in a 1 mL volume):

    • Intermediate Dilution (Recommended): First, dilute the 10 mM stock 1:100 in 100% DMSO to make a 100 µM intermediate stock.

    • Final Dilution: Add 990 µL of your pre-warmed assay medium to a fresh tube.

    • While vortexing the medium, add 10 µL of the 100 µM intermediate stock. This achieves a final concentration of 1 µM with a final DMSO concentration of 0.1%.

    • Use the working solution immediately. Do not store dilute aqueous solutions of poorly soluble compounds.

References

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Frontiers in Chemistry, 11. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]

  • Sartori, L. R., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1535. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Address, A. W., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 465-474. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Kaewnopparat, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13. Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E36. Retrieved from [Link]

  • ResearchGate. (2025). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide to Chromatographic Purification of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome, fellow researchers and drug development professionals. The piperazine moiety, a cornerstone in modern medicinal chemistry, presents a unique set of challenges during chromatographic purification. Its basic nature, high polarity, and propensity for secondary interactions can often lead to frustrating outcomes like peak tailing, poor resolution, and low recovery. This guide is designed to be your partner at the bench, offering not just solutions, but a deeper understanding of the principles governing the separation of these valuable compounds. Here, we will dissect the common hurdles and provide you with field-proven strategies to overcome them, ensuring the integrity and purity of your piperazine analogs.

Part 1: Troubleshooting Common Chromatographic Issues

Issue 1: Persistent Peak Tailing in Reversed-Phase HPLC

One of the most frequent complaints we encounter is the notorious tailing of piperazine analog peaks on reversed-phase columns. This asymmetry not only compromises the aesthetic of your chromatogram but, more critically, it hinders accurate quantification and can mask the presence of closely eluting impurities.[1][2]

Peak tailing for basic compounds like piperazine analogs is primarily a result of secondary interactions with the stationary phase.[3][4] The main culprits are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can engage in strong ionic interactions with the basic nitrogen atoms of the piperazine ring.[4][5] This secondary retention mechanism leads to a portion of the analyte molecules being held more strongly, resulting in a "tail."

  • Trace Metal Contamination: The silica backbone of the stationary phase can harbor trace amounts of metals, which can also interact with basic analytes and contribute to peak tailing.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your piperazine analog, you will have a mixed population of ionized and non-ionized species, leading to broadened and tailing peaks.[3][6]

Here is a systematic approach to diagnose and resolve peak tailing:

G start Peak Tailing Observed ph_check Is Mobile Phase pH > 2 units away from analyte pKa? start->ph_check adjust_ph Adjust pH to be 2 units below the lowest pKa or 2 units above the highest pKa ph_check->adjust_ph No additive_check Is a mobile phase additive being used? ph_check->additive_check Yes adjust_ph->additive_check add_tea Add 0.1% Triethylamine (TEA) or other competing base additive_check->add_tea No column_check Is the column a modern, high-purity, end-capped silica column? additive_check->column_check Yes add_tea->column_check change_column Switch to a high-purity (Type B) silica column or a column with an alternative stationary phase (e.g., Phenyl, Cyano) column_check->change_column No overload_check Does peak shape improve with lower sample concentration? column_check->overload_check Yes change_column->overload_check reduce_load Reduce sample load overload_check->reduce_load No success Symmetrical Peak Achieved overload_check->success Yes reduce_load->success

Troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH Optimization

  • Determine the pKa of your piperazine analog. This is a critical first step.

  • Adjust the mobile phase pH. A good starting point is to lower the pH of the aqueous portion of your mobile phase to 2-3 using an acid like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[7][8] At this low pH, the piperazine nitrogens will be fully protonated, and the silanol groups on the silica surface will be largely unionized, minimizing secondary interactions.[2][5]

  • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

Protocol 2: Employing a Competing Base

  • Prepare your mobile phase as usual.

  • Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%.[5][7]

  • Mechanism of Action: The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your piperazine analog.[5]

  • Caution: Be aware that prolonged use of amine additives can shorten column lifetime.[5]

Issue 2: Poor Retention of Highly Polar Piperazine Analogs in Reversed-Phase HPLC

Highly polar piperazine analogs may exhibit little to no retention on standard C18 columns, eluting at or near the void volume. This makes separation from other polar impurities challenging.

StrategyPrinciple of OperationRecommended Starting Conditions
Use a Polar-Embedded or Polar-Endcapped Column These columns contain polar functional groups near the silica surface or at the end of the alkyl chains, which helps in retaining polar analytes through hydrophilic interactions.Refer to manufacturer's guidelines for specific column selection.
Aqueous Normal Phase (ANP) Chromatography Utilizes a high percentage of organic solvent with a small amount of water in the mobile phase, promoting retention of polar compounds on a polar stationary phase (like silica or a polar-bonded phase).Start with a mobile phase of 95:5 acetonitrile:water with a buffer.
Ion-Pair Chromatography An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase column.[9][10]For basic piperazine analogs, use an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) at a concentration of 5-10 mM.[11][12]

Protocol 3: Getting Started with Ion-Pair Chromatography

  • Select an appropriate ion-pairing reagent. For cationic piperazine analogs, an anionic reagent is required.

  • Prepare the mobile phase by dissolving the ion-pairing reagent in the aqueous component. Ensure complete dissolution.

  • Equilibrate the column extensively. It can take a significant amount of time for the ion-pairing reagent to coat the stationary phase and establish equilibrium.

  • Optimize the concentration of the ion-pairing reagent. Higher concentrations generally lead to increased retention.[10]

  • Be mindful of system cleanup. Ion-pairing reagents can be difficult to remove from the HPLC system and column. It is advisable to dedicate a column for ion-pairing applications.

Issue 3: Challenges in Chiral Separation of Piperazine Analogs

The stereochemistry of piperazine analogs is often critical to their pharmacological activity.[13][14] Achieving baseline separation of enantiomers can be a significant hurdle.

The cornerstone of successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP).[15]

G start Chiral Separation Required csp_selection Select a Chiral Stationary Phase (CSP) start->csp_selection polysaccharide_csp Polysaccharide-based CSPs (Cellulose or Amylose derivatives) are a good starting point for piperazine analogs. csp_selection->polysaccharide_csp mobile_phase Optimize Mobile Phase polysaccharide_csp->mobile_phase normal_phase Normal Phase (e.g., Hexane/Ethanol) mobile_phase->normal_phase reversed_phase Reversed Phase (e.g., Acetonitrile/Water with buffer) mobile_phase->reversed_phase polar_organic Polar Organic (e.g., Methanol/Ethanol) mobile_phase->polar_organic temperature Optimize Column Temperature normal_phase->temperature reversed_phase->temperature polar_organic->temperature flow_rate Optimize Flow Rate temperature->flow_rate resolution_check Is Resolution (Rs) > 1.5? flow_rate->resolution_check success Baseline Separation Achieved resolution_check->success Yes optimize_further Further Optimization Required resolution_check->optimize_further No

Workflow for chiral method development.

Protocol 4: Initial Screening of Chiral Stationary Phases

  • Start with polysaccharide-based CSPs. Columns such as those based on cellulose or amylose derivatives have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperazine derivatives.[15]

  • Screen different mobile phase modes:

    • Normal Phase: A mixture of hexane and an alcohol (e.g., ethanol or isopropanol) is a common starting point.

    • Reversed Phase: Acetonitrile or methanol with an aqueous buffer.

    • Polar Organic Mode: A mixture of polar organic solvents like methanol and acetonitrile.

  • Evaluate the chromatograms for any signs of separation. Even partial separation is a good indicator that the chosen CSP has potential.

  • Optimize the mobile phase composition, temperature, and flow rate to improve resolution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my crude piperazine analog sample?

Common impurities often stem from starting materials, side reactions, or degradation. These can include unreacted starting materials like ethylene diamine, byproducts such as N-hydroxyalkyl piperazines, and structurally similar impurities like alkylated piperazines.[7]

Q2: I'm performing flash chromatography on silica gel and my piperazine analog is streaking badly. What can I do?

This is a common issue due to the interaction of the basic piperazine with the acidic silica gel.[16] To mitigate this, you can:

  • Add a competing base to your eluent. A small amount of triethylamine (0.5-1%) or ammonium hydroxide in your mobile phase can help to improve the chromatography.[16]

  • Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[17]

Q3: Can I use mass spectrometry (MS) with mobile phases containing triethylamine (TEA) or ion-pairing reagents?

Yes, but with caution. TEA can cause ion suppression in the MS source, reducing sensitivity. Ion-pairing reagents are generally not MS-friendly as they are non-volatile and can contaminate the MS system. If MS detection is required, consider using volatile mobile phase modifiers like formic acid or ammonium formate.

Q4: How can I improve the recovery of my piperazine analog from the column?

Low recovery can be due to irreversible adsorption onto the stationary phase. This is more likely with older silica columns that have more exposed silanol groups. Using a new, high-quality end-capped column and an optimized mobile phase (as discussed for peak tailing) should improve recovery. Also, ensure your sample is fully dissolved in the injection solvent.

Q5: Are there any non-chromatographic methods for purifying piperazine analogs?

Yes, for achieving high purity, especially on a larger scale, consider recrystallization via salt formation.[7] Piperazine and its analogs readily form salts, which can often be selectively precipitated from a solution, leaving impurities behind.[18]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Gopireddy, R. R., et al. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Biotage. (2023, January 24).
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Niaei, N., et al. (2025, October 19).
  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Gopireddy, R. R., et al. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Zhang, Q., & Weng, N. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 123, 1-17.
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  • El-Didamony, A. M. (2008). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 841-848.
  • Biotage. (2023, February 10).
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  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.
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  • DeRuiter, J., & Noggle, F. T. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.
  • ACD/Labs. (2022, October 6).
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Preventing and identifying side products in pyridylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Pyridylpiperazines are key structural motifs in numerous pharmaceuticals, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and prevent the formation of common side products, thereby optimizing your synthetic routes.

I. Understanding the Synthetic Landscape: Common Routes and Their Challenges

The synthesis of pyridylpiperazines is predominantly achieved through three main strategies: Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination. Each method, while powerful, presents a unique set of challenges and potential for side product formation.

II. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions.[7][8][9][10]

FAQ 1: My Buchwald-Hartwig reaction is giving a low yield of the desired pyridylpiperazine, and I see significant amounts of hydrodehalogenation and homocoupling products. What's going wrong?

Answer: This is a common issue stemming from suboptimal catalyst activity or stability. Let's break down the potential causes and solutions.

A. Side Product Formation:

  • Hydrodehalogenation: The replacement of the halide on your pyridine ring with a hydrogen atom. This side reaction can become prominent if the catalytic cycle is inefficient.[7]

  • Homocoupling: Dimerization of either the aryl halide or the amine. Optimizing catalyst loading and reaction temperature can often minimize this side product.[7]

B. Causality and Troubleshooting:

Potential Cause Explanation Troubleshooting Steps
Catalyst/Ligand Mismatch The choice of palladium precatalyst and phosphine ligand is critical for an efficient catalytic cycle.[7][11] An inappropriate ligand can lead to catalyst decomposition and favor side reactions.For couplings with secondary amines like piperazine, ligands such as RuPhos are often effective.[7] Consider screening a panel of ligands (e.g., XPhos, DavePhos) to find the optimal one for your specific substrates.[7][12]
Base Selection The base deprotonates the amine, but an unsuitable base can lead to starting material decomposition or hinder catalyst activity.[7]Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.[7] If you observe degradation, consider a weaker base like Cs₂CO₃ or K₃PO₄, potentially at a higher temperature.[7][11]
Solvent Effects The solvent influences the solubility of reagents and the stability of the catalytic species.[11]Toluene, dioxane, and THF are standard choices. If solubility is an issue, a more polar solvent like t-butanol could be beneficial.[11] Avoid high-impact solvents like 1,4-dioxane if possible to align with green chemistry principles.[4]
Reaction Temperature and Time Suboptimal temperature can result in an incomplete reaction or promote the decomposition of the catalyst and starting materials.[11]Monitor your reaction by TLC, GC-MS, or LC-MS to determine the optimal reaction time.[7] A typical temperature range is 70-115 °C.[10]

C. Experimental Protocol: Ligand Screening for Buchwald-Hartwig Amination

  • Under an inert atmosphere (e.g., in a glovebox), add the pyridyl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the selected phosphine ligand (4-8 mol%) to separate reaction vials.

  • Add the base (e.g., NaOtBu, 1.4 eq) to each vial.

  • Seal the vials and add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the piperazine derivative (1.2 eq) via syringe.

  • Place the vials in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set time (e.g., 12-24 hours).

  • Monitor the progress of each reaction by LC-MS to identify the ligand that provides the highest conversion to the desired product with minimal side products.

D. Troubleshooting Workflow:

start Low Yield & Side Products in Buchwald-Hartwig Amination q1 Are you using an appropriate ligand for secondary amines? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Inappropriate Ligand q2 Is your base causing starting material decomposition? a1_yes->q2 sol1 Screen ligands like RuPhos, XPhos, or DavePhos. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Harsh Base a2_no No q2->a2_no sol2 Switch to a weaker base like Cs2CO3 or K3PO4. a2_yes->sol2 q3 Have you optimized the reaction temperature and time? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Suboptimal Conditions end_node Improved Yield and Purity a3_yes->end_node sol3 Monitor the reaction by LC-MS to find the optimal conditions. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

III. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for synthesizing pyridylpiperazines, especially when the pyridine ring is activated by electron-withdrawing groups.[13][14][15] The reaction proceeds via a Meisenheimer complex intermediate.[15]

FAQ 2: My SNAr reaction is sluggish, and I'm recovering unreacted starting material. How can I drive the reaction to completion?

Answer: Sluggish SNAr reactions are often due to insufficient activation of the pyridine ring or a poor leaving group.

A. Factors Influencing SNAr Reactivity:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -CN) on the pyridine ring is crucial for stabilizing the negatively charged Meisenheimer intermediate, thus accelerating the reaction.[13]

  • Leaving Group Ability: The "element effect" in SNAr reactions generally follows the order F > Cl > Br > I for activated aryl systems.[16]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.[17][18]

B. Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Steps
Poorly Activated Substrate If the pyridine ring lacks sufficient electron-withdrawing groups, the energy barrier for the formation of the Meisenheimer complex is high.Consider using a more electron-deficient pyridine derivative if possible. Alternatively, increasing the reaction temperature can help overcome the activation energy barrier.
Inefficient Leaving Group While halogens are common leaving groups, their reactivity can vary.If you are using a chloro- or bromo-pyridine, switching to the corresponding fluoro-pyridine can significantly increase the reaction rate.[16]
Suboptimal Reaction Conditions Inadequate temperature or an inappropriate solvent can lead to a slow reaction.Try increasing the reaction temperature.[19] Ensure you are using a suitable polar aprotic solvent.

C. SNAr Reaction Pathway:

reactant Pyridyl-X + Piperazine intermediate Meisenheimer Complex reactant->intermediate Nucleophilic Attack product Pyridylpiperazine + X- intermediate->product Loss of Leaving Group

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Piperazine-Based Drug Leads

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for piperazine-containing drug candidates. The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile structure and ability to improve the physicochemical properties of drug molecules.[1][2][3] However, realizing the full therapeutic potential of these compounds is often hampered by challenges in oral drug delivery. This guide is designed to provide you with the causal understanding and practical protocols needed to overcome these hurdles.

Frequently Asked Questions (FAQs)
Q1: Why do some piperazine-based drug candidates exhibit poor oral bioavailability?

Poor oral bioavailability in piperazine derivatives is typically not due to a single factor, but a combination of challenges. The primary reasons include:

  • Low Aqueous Solubility: Many complex piperazine derivatives are lipophilic, leading to poor solubility in gastrointestinal fluids. This often classifies them as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), where the rate of dissolution is the rate-limiting step for absorption.[4]

  • Poor Membrane Permeability: While the piperazine ring itself can improve properties, certain substituents can lead to a molecular profile (e.g., high polarity, large size) that hinders passive diffusion across the intestinal epithelium.[4]

  • High First-Pass Metabolism: The nitrogen atoms of the piperazine ring and its substituents can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[5][6] This extensive metabolism before the drug reaches systemic circulation can drastically reduce its bioavailability.[4]

  • Efflux Transporter Activity: Piperazine derivatives can be recognized as substrates by efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical membrane of intestinal enterocytes. These transporters actively pump the drug out of the cells and back into the gastrointestinal lumen, limiting net absorption.[4][7]

Q2: How does the piperazine moiety itself influence a compound's absorption characteristics?

The piperazine ring is often described as a "privileged scaffold" for a reason. Its six-membered ring containing two opposing nitrogen atoms imparts several beneficial properties. These nitrogen atoms can act as hydrogen bond acceptors and donors, which can increase water solubility and improve absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][8][9] However, the piperazine core does not guarantee good bioavailability. The overall physicochemical properties of the molecule, which are dictated by the substituents attached to the piperazine ring, are the ultimate determinants of its absorption profile.[7][10]

Q3: What are the principal strategies for improving the oral bioavailability of piperazine derivatives?

There are three main pillars of strategy to address bioavailability challenges, which can be used alone or in combination:

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the drug candidate to create a prodrug with superior physicochemical properties (e.g., higher solubility or permeability).[7][11] The promoiety is designed to be cleaved in vivo to release the active parent drug.[7][12]

  • Formulation Strategies: This involves developing advanced dosage forms to protect the drug from degradation, enhance its solubility, and facilitate its absorption across the intestinal barrier.[7] This is a broad category that includes nanotechnology-based systems like nanosuspensions and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[4][13][14]

  • Co-administration with Bioenhancers: This strategy involves using other agents that can inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of the piperazine drug.[7][15] Piperine, a component of black pepper, is a well-known inhibitor of both CYP enzymes and P-gp.[16]

Troubleshooting Guide: From Problem to Protocol

This section is designed to help you diagnose the cause of poor bioavailability based on your experimental observations and select the most appropriate enhancement strategy.

Issue 1: Low and Variable In-Vivo Exposure Despite High In-Vitro Potency
  • Symptom: Your piperazine compound is highly active in cell-based assays, but pharmacokinetic (PK) studies in animals show low and inconsistent plasma concentrations after oral dosing. In vitro dissolution testing shows the compound dissolving slowly and incompletely in simulated gastric and intestinal fluids.

  • Primary Suspect: Low Aqueous Solubility (BCS Class II/IV).

A Symptom: Low/Variable In-Vivo Exposure Poor In-Vitro Dissolution B Primary Cause: Low Aqueous Solubility A->B Diagnosis C Strategy 1: Increase Dissolution Rate B->C Approach D Strategy 2: Bypass Dissolution Step B->D Approach E Salt Formation C->E Method F Particle Size Reduction (Nanosuspension) C->F Method G Amorphous Solid Dispersion C->G Method H Lipid-Based Formulations (SEDDS) D->H Method A Symptom: Good Solubility, Poor In-Vivo Absorption B Is compound a P-gp substrate? (Run bidirectional Caco-2 assay) A->B C YES: P-gp Efflux is a key issue B->C Efflux Ratio > 2 D NO: Poor Passive Permeability B->D Efflux Ratio < 2 E Strategy: Inhibit P-gp C->E F Strategy: Prodrug Approach C->F D->F Also a valid strategy G Co-administer with P-gp Inhibitor (e.g., Piperine) E->G H Mask P-gp recognition site or increase lipophilicity F->H I Attach lipophilic promoiety to enhance membrane partitioning F->I

Caption: Workflow for diagnosing and addressing poor permeability.

  • Prodrug Approach:

    • Causality: To enhance passive diffusion, a common strategy is to increase the compound's lipophilicity. [4]This can be achieved by attaching a lipophilic promoiety (e.g., an ester) to a polar functional group on the parent drug. [11][12]The prodrug can more easily partition into the lipid bilayer of intestinal cells. Once absorbed, endogenous enzymes (like esterases) cleave the promoiety to release the active drug. [11] * Protocol: Identify a suitable functional group on your piperazine lead for modification. Synthesize a series of ester or carbamate prodrugs with varying lipophilicity. Evaluate their stability in simulated gastric/intestinal fluids and plasma, and then test their permeability in a Caco-2 assay.

  • Co-administration with P-gp Inhibitors:

    • Causality: If your compound is a substrate for P-gp, its intracellular concentration in the enterocyte is kept low, limiting absorption. [7]Co-administering a P-gp inhibitor can saturate or block the transporter, allowing for increased net absorption of your drug. [4][16] * Protocol: See "Protocol 2: Caco-2 Bidirectional Permeability Assay" to confirm P-gp substrate liability. If confirmed, conduct in vivo PK studies in animals with and without a known P-gp inhibitor (e.g., piperine, verapamil) to quantify the impact on bioavailability.

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Drug_Lumen Drug Drug_Intra Drug Drug_Lumen->Drug_Intra Absorption Pgp P-glycoprotein (P-gp) Drug Binding Site Pgp->Drug_Lumen Efflux Drug_Intra->Pgp:f0 Drug_Blood Drug Drug_Intra->Drug_Blood To Systemic Circulation Inhibitor P-gp Inhibitor Inhibitor->Pgp:f0 Blocks

Caption: P-gp pumps drugs out of cells, reducing absorption. Inhibitors block this.

Quantitative Data Summary
Table 1: Impact of Formulation on Pharmacokinetic Parameters

This table presents hypothetical but realistic data illustrating the potential impact of different formulation strategies on the oral bioavailability of a model piperazine compound (Compound X).

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)Primary Mechanism Addressed
Aqueous Suspension 50 ± 124.0450 ± 955%Baseline
Nanosuspension 150 ± 302.01300 ± 21014%Solubility/Dissolution Rate [17]
SEDDS 250 ± 451.53600 ± 45040%Solubility & First-Pass Metabolism [13]
Suspension + P-gp Inhibitor 95 ± 214.0950 ± 15010%Efflux Transport [16]
Experimental Protocols
Protocol 1: Preparation of a Piperazine Drug Nanosuspension via Wet Media Milling
  • Objective: To reduce the particle size of a poorly soluble piperazine compound to the sub-micron range to enhance its dissolution rate.

  • Materials:

    • Piperazine drug candidate

    • Stabilizer solution (e.g., 1-2% w/v Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188 in deionized water)

    • Milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads)

    • Planetary ball mill or similar high-energy mill

    • Particle size analyzer (e.g., dynamic light scattering)

  • Methodology:

    • Prepare the stabilizer solution by dissolving the polymer in deionized water with gentle heating and/or stirring. Allow to cool to room temperature.

    • Create a pre-suspension by dispersing the piperazine drug powder into the stabilizer solution at a concentration of 1-5% (w/v).

    • Add the pre-suspension and an equal volume of milling media to the milling chamber.

    • Mill the suspension at a set speed (e.g., 400-600 rpm) for a predetermined time (e.g., 2-24 hours). Periodically withdraw small aliquots to monitor particle size reduction.

    • Continue milling until the desired particle size (typically < 500 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

    • Separate the nanosuspension from the milling media by decanting or sieving.

    • Characterize the final nanosuspension for particle size, PDI, zeta potential, and morphology (via SEM/TEM).

    • Compare the dissolution rate of the nanosuspension to the unmilled drug powder using a standard USP dissolution apparatus.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To determine the membrane permeability of a piperazine compound and assess if it is a substrate for efflux transporters like P-gp.

  • Materials:

    • Caco-2 cells (passage 20-40)

    • Transwell® inserts (e.g., 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

    • Test compound, positive controls (e.g., propranolol - high permeability, digoxin - P-gp substrate), and negative control (e.g., mannitol - low permeability)

    • LC-MS/MS system for quantification

  • Methodology:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).

    • Prepare dosing solutions of the test compound and controls in transport buffer.

    • Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and replace with fresh buffer.

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Data Interpretation:

      • Papp (A-to-B): Indicates the absorptive permeability.

      • Efflux Ratio (ER): Calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 strongly suggests the compound is a substrate for an active efflux transporter.

References
  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Ingenta Connect. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Yi, T., Wan, J., Xu, H., & Ping, Q. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Drug delivery, 21(8), 646-652. [Link]

  • Jana, S., Mandlecha, T., & Dash, R. P. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(11), 20560-20585. [Link]

  • Zaini, E., Rachmaini, F., & Ismed, F. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. Jurnal Sains Farmasi & Klinis, 8(1), 1-11. [Link]

  • Pawar, V., Thosani, R., Kanhed, A., Giridhar, R., & Yadav, M. R. (2012). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. The AAPS journal, 14(3), 417-426. [Link]

  • Dadkhah, A., Ghadiri, M., Varamini, P., & Abadie, A. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 644-651. [Link]

  • Singh, S. K., & Parle, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2598. [Link]

  • Pelliccia, S., Ruggiero, A., & Capparelli, R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

  • Pelliccia, S., Ruggiero, A., & Capparelli, R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Paudel, S., Banstola, A., & Lee, Y. K. (2018). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Molecules, 23(11), 2823. [Link]

  • Di Francesco, M. E., Iannitelli, A., & Ciaffoni, F. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate chemistry, 32(5), 907-916. [Link]

  • Bristol-Myers Squibb Company. (2005). Prodrugs of piperazine and substituted piperidine antiviral agents.
  • Choi, Y. H., & Lee, Y. J. (2017). Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. Expert opinion on drug metabolism & toxicology, 13(10), 1047-1062. [Link]

  • Feng, X., Liu, Y., Wang, X., & Di, X. (2019). Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. Journal of pharmaceutical and biomedical analysis, 164, 230-238. [Link]

  • Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(8), 1019-1027. [Link]

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  • Lee, S. H., Taufalele, P. V., & Mitragotri, S. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS biomaterials science & engineering, 5(12), 6567-6577. [Link]

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Technical Support Center: Navigating the Chemical Instability of Piperazine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the chemical instability of piperazine derivatives in solution. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these ubiquitous compounds in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and manage the degradation of piperazine-containing molecules. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your research.

Introduction: The Double-Edged Sword of the Piperazine Moiety

The piperazine ring is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] However, the very features that make it attractive—its basic nitrogen atoms and flexible conformation—also render it susceptible to various degradation pathways. Understanding and controlling this inherent instability is paramount for accurate experimental outcomes and the development of stable pharmaceutical formulations. This guide will walk you through the most common stability challenges and provide actionable solutions.

Part 1: Troubleshooting Guide - Unraveling Degradation Issues

This section is formatted as a series of questions and answers to directly address specific problems you might be facing in the laboratory.

Section 1.1: Observation-Based Troubleshooting

Q1: My piperazine derivative solution has changed color (e.g., turned yellow or brown) upon storage. What is happening and what should I do?

A color change is a frequent indicator of chemical degradation, most commonly due to oxidation or photodegradation.[2]

  • Causality: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, leading to the formation of colored byproducts. Additionally, exposure to light, particularly UV light, can trigger photochemical reactions that result in colored degradants.[2]

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of your solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to identify and quantify any degradation products.

    • Review Storage Conditions:

      • Light Protection: Store your compound and its solutions in amber vials or containers that block UV light.[2][3] Conduct experimental manipulations in a dark or low-light environment whenever possible.

      • Inert Atmosphere: For highly sensitive derivatives, consider storing both the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3] Ensure containers are tightly sealed.[3]

    • Repurification/Disposal: If significant degradation has occurred, the compound may need to be repurified or discarded to avoid compromising your experimental results.

Q2: I'm observing inconsistent results (e.g., loss of potency, variable biological activity) with my piperazine-containing compound. Could this be a stability issue?

Yes, inconsistent results are a classic sign of compound degradation.[2] The active concentration of your compound may be decreasing over time, leading to unreliable data.

  • Causality: The degradation of your piperazine derivative leads to a lower effective concentration of the active molecule, which directly impacts its biological or chemical activity in your assays.

  • Preventative Measures:

    • Fresh is Best: Whenever feasible, prepare solutions fresh before each experiment.

    • Proper Storage of Stock Solutions: If stock solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[2][4]

    • Stability Assessment: Conduct a preliminary stability study under your specific experimental conditions (e.g., in your assay buffer at the incubation temperature) to understand the degradation kinetics of your compound.

Section 1.2: pH-Related Instability

Q3: My piperazine derivative appears to be degrading in my aqueous buffer. How does pH affect its stability?

Piperazine is a weak base, and the stability of its derivatives is often highly dependent on the pH of the solution.[2] Degradation can be accelerated in both acidic and alkaline conditions through hydrolysis.[5]

  • Causality: The piperazine ring can undergo acid- or base-catalyzed hydrolysis, leading to ring-opening or other degradative reactions. The rate of this degradation is often pH-dependent, with a specific pH range of maximum stability for each derivative.[5][6]

  • Troubleshooting and Optimization:

    • pH-Stability Profiling: Determine the optimal pH for your compound's stability by conducting a pH-stability profile. This involves preparing solutions of your compound in a series of buffers with different pH values (e.g., from pH 2 to 10) and monitoring the degradation over time.

    • Buffering: Use a suitable buffer system to maintain the pH within the optimal range throughout your experiment.[2] Be mindful that the pH of your solution can change upon the addition of other reagents.

    • Salt Formation: Formulating the piperazine derivative as a salt (e.g., hydrochloride or citrate) can significantly enhance its stability in solution by favoring a more stable protonated state.[2]

Section 1.3: Oxidative Degradation

Q4: I suspect my piperazine derivative is oxidizing. What are the common causes and how can I prevent it?

Oxidative degradation is a major pathway for the instability of piperazine derivatives, often catalyzed by the presence of dissolved oxygen, metal ions, and exposure to light.[7]

  • Causality: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be significantly accelerated by the presence of transition metal ions, such as iron and copper, which can act as catalysts.[7]

  • Mitigation Strategies:

    • Deoxygenate Solvents: Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[7]

    • Use of Antioxidants: For formulations, consider adding antioxidants such as Butylated Hydroxyanisole (BHA) or Butylated Hydroxytoluene (BHT) to scavenge free radicals.[3]

    • Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing oxidation.

    • High-Purity Reagents: Use high-purity solvents and reagents to minimize metal ion contamination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperazine derivatives?

Piperazine derivatives are susceptible to several degradation pathways, including:

  • Oxidation: Formation of N-oxides and other oxidative products, often catalyzed by light, heat, and metal ions.[7]

  • Hydrolysis: Acid or base-catalyzed cleavage of the piperazine ring or susceptible functional groups on its substituents.[5]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.[2]

  • Thermal Degradation: Degradation at elevated temperatures.[8]

  • Nitrosamine Formation: Reaction with nitrosating agents (e.g., nitrites) to form potentially carcinogenic N-nitrosamines.[9]

Q2: How can I proactively assess the stability of a new piperazine derivative?

A forced degradation study is the most effective way to proactively assess the stability of a new compound.[10][11] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. A general protocol is provided in the "Experimental Protocols" section of this guide.

Q3: I am concerned about the potential for nitrosamine formation. What are the key risk factors and how can I mitigate them?

N-nitrosamine formation is a significant concern, especially in pharmaceutical development.

  • Risk Factors: The primary risk factor is the presence of a nitrosating agent, such as nitrite, in the presence of a secondary or tertiary amine (like the piperazine ring).[9] Acidic conditions can facilitate this reaction.

  • Mitigation Strategies:

    • Control of Starting Materials and Reagents: Ensure that starting materials, reagents, and solvents are free from nitrite contamination.

    • pH Control: Avoid strongly acidic conditions where nitrosation is favored.

    • Use of Scavengers: Incorporate nitrosamine scavengers, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), into your formulation.[12][13] These compounds react with and neutralize nitrosating agents.[14]

Part 3: Data Presentation & Experimental Protocols

Table 1: General Conditions for Forced Degradation Studies

This table provides a starting point for designing a forced degradation study for a piperazine derivative. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[10]

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M - 1 M HClUp to 7 daysRoom Temp or 50-60°C
Base Hydrolysis 0.1 M - 1 M NaOHUp to 7 daysRoom Temp or 50-60°C
Oxidation 3% - 30% H₂O₂Up to 24 hoursRoom Temperature
Thermal Degradation Dry HeatUp to 7 days80°C or higher
Photodegradation UV and Visible LightAs per ICH Q1BAmbient

Data compiled from multiple sources.[2][10][15]

Protocol 1: General Forced Degradation Study

Objective: To identify the degradation pathways of a piperazine derivative and to develop a stability-indicating analytical method.

Materials:

  • Piperazine derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the piperazine derivative at a concentration of approximately 1 mg/mL in a suitable solvent.[11]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Store the solution at room temperature or elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and neutralize with HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Store at room temperature and withdraw samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place the solid piperazine derivative in a calibrated oven at 80°C.

    • After a set period (e.g., 24, 48, 72 hours), remove a sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light as specified in the ICH Q1B guideline.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent piperazine derivative from all its potential degradation products.

Starting Conditions:

  • Column: A C18 reversed-phase column is a good starting point.[2] If co-elution occurs, consider columns with different selectivity, such as C8, phenyl, or cyano.[2]

  • Mobile Phase:

    • A gradient elution is often necessary to separate compounds with different polarities.

    • Start with a mobile phase consisting of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and expected degradants absorb, or a mass spectrometer for more universal detection and identification. For piperazine itself, which lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used for UV detection.[16]

Optimization Strategy:

  • pH Adjustment: The pH of the aqueous mobile phase can significantly affect the retention and peak shape of basic piperazine derivatives.[2] Experiment with different pH values to achieve optimal separation.

  • Organic Modifier: Vary the type and proportion of the organic solvent to fine-tune the separation.

  • Additives: For basic compounds that exhibit peak tailing, adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak shape.[2]

Part 4: Visualizations

Diagram 1: General Degradation Pathways of Piperazine Derivatives

Piperazine_Derivative Piperazine Derivative Oxidation Oxidation (O₂, Metal Ions, Light) Piperazine_Derivative->Oxidation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Piperazine_Derivative->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Piperazine_Derivative->Photodegradation Nitrosation Nitrosation (Nitrosating Agents) Piperazine_Derivative->Nitrosation N_Oxides N-Oxides Oxidation->N_Oxides Ring_Opened_Products Ring-Opened Products Hydrolysis->Ring_Opened_Products Photolytic_Products Photolytic Products Photodegradation->Photolytic_Products N_Nitrosamines N-Nitrosamines Nitrosation->N_Nitrosamines

Caption: Major degradation pathways for piperazine derivatives in solution.

Diagram 2: Experimental Workflow for Stability Testing

Start Start: New Piperazine Derivative Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->Method_Development Analysis Analysis of Stressed Samples Method_Development->Analysis Peak_Purity Peak Purity Assessment Analysis->Peak_Purity Identification Identification of Degradants (e.g., LC-MS/MS) Peak_Purity->Identification Pathway_Elucidation Degradation Pathway Elucidation Identification->Pathway_Elucidation

Caption: Workflow for investigating the stability of a piperazine derivative.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

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  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

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  • Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. ResearchGate. [Link]

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  • Nitrosating Agent Mitigation Strategy. Contract Pharma. [Link]

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Validation & Comparative

A Guide to the Structure-Activity Relationship of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine Analogs as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-2-ylmethyl)-piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subset: 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine analogs, with a focus on their antagonism of the dopamine D4 receptor. The dopamine D4 receptor is a compelling target for various neuropsychiatric disorders, and understanding the nuanced interactions of these analogs is crucial for the rational design of novel therapeutics.[1][2]

This guide will dissect the impact of structural modifications at three key positions of the scaffold: the pyridine ring, the piperazine core, and the N4-substituent of the piperazine. The insights presented are synthesized from a comprehensive review of published literature on analogous compound series, providing a predictive framework for designing potent and selective D4 antagonists.

The Core Scaffold: this compound

The fundamental structure consists of a 3-methylpyridine ring linked via a methylene bridge to the N1 position of a piperazine ring. This arrangement provides a critical framework for interaction with the dopamine D4 receptor.

Core_Scaffold cluster_pyridine Pyridine Ring cluster_piperazine Piperazine Ring p1 N p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 pz1 N1 p6->pz1 p_me CH3 p_ch2 CH2 pz2 pz1->pz2 pz3 pz2->pz3 pz4 N4 pz3->pz4 pz5 pz4->pz5 pz_r R pz4->pz_r pz6 pz5->pz6 pz6->pz1

Caption: Core chemical structure of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the affinity of these analogs for the dopamine D4 receptor. The presented data is a synthesized compilation from studies on closely related compound series, offering valuable insights into the SAR of the target scaffold.

Modifications of the Pyridine Ring

The pyridine ring plays a crucial role in anchoring the ligand within the receptor binding pocket. Alterations to this moiety can significantly impact binding affinity. While comprehensive data on modifications to the 3-methyl group of the specific target scaffold is limited, studies on analogous 1-(pyridin-2-ylmethyl)-piperazine derivatives provide valuable insights.

Key Insights:

  • Position of the Nitrogen: The 2-pyridyl arrangement is generally preferred for high affinity at the D4 receptor.[1]

  • Substitution at the 3-Position: The presence and nature of a substituent at the 3-position of the pyridine ring can modulate activity. While a methyl group is the focus of this guide, other small, lipophilic groups may also be well-tolerated. Larger or more polar groups at this position could potentially lead to steric clashes and reduced affinity.

Comparative Data for Pyridine Ring Modifications in Analogous Scaffolds

Compound IDPyridine SubstitutionD4 Receptor Affinity (Ki, nM)Reference
Analog A3-FluoroHigh[3]
Analog BUnsubstitutedModerate[1]
Analog C3-ChloroModerate-High[4]

Note: The data presented is for analogous series and serves to illustrate general trends.

Modifications of the Piperazine Ring

The piperazine ring acts as a central linker and its conformation is critical for optimal receptor engagement. Modifications to the piperazine ring itself are less commonly explored than substitutions at the N4 position. However, maintaining the integrity of the six-membered ring is generally considered important for retaining high affinity. Bioisosteric replacement with other cyclic amines, such as piperidine, has been shown to be a viable strategy in some related series, though it can alter the selectivity profile.[5][6]

SAR_Piperazine Scaffold This compound Piperidine Bioisosteric Replacement (e.g., Piperidine) Scaffold->Piperidine Modification Activity Altered Affinity and Selectivity Piperidine->Activity

Caption: Bioisosteric replacement of the piperazine ring can impact biological activity.

Modifications at the N4-Position of the Piperazine Ring

The substituent at the N4-position of the piperazine ring extends into a more solvent-exposed region of the D4 receptor binding pocket and offers the greatest opportunity for modulating affinity and selectivity. A wide array of substituents, particularly aryl and heteroaryl groups, have been explored in analogous series.

Key Insights:

  • Aryl and Heteroaryl Substituents: The introduction of an aromatic ring at the N4-position is a common and effective strategy for achieving high D4 affinity. Phenyl, substituted phenyl, and various heteroaryl groups have proven to be particularly effective.[7][8]

  • Impact of Phenyl Ring Substitution: The substitution pattern on a terminal phenyl ring significantly influences D4 receptor affinity and selectivity over other dopamine receptor subtypes (D2, D3).

    • Para-substitution: Generally, para-substituted phenyl rings are well-tolerated and can enhance D4 selectivity.[8]

    • Ortho- and Meta-substitution: Substituents at the ortho and meta positions can also lead to high affinity, with the optimal position depending on the nature of the substituent. For instance, 2-methoxyphenyl and 2,3-dichlorophenyl groups have been shown to confer high D3/D2 selectivity in some series.[8]

  • Nature of the Substituent: Both electron-donating and electron-withdrawing groups can be beneficial, suggesting that both electronic and steric factors play a role in receptor binding.

Comparative Data for N4-Substitutions in Analogous Scaffolds

Compound IDN4-SubstituentD4 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)Reference
Analog DPhenyl15580250[8]
Analog E4-Chlorophenyl5450180[8]
Analog F2-Methoxyphenyl89530[8]
Analog G2,3-Dichlorophenyl225045[8]

Note: The data presented is for analogous series and serves to illustrate general trends.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs, adapted from literature procedures for similar compounds.

General Synthetic Procedure

Synthesis_Workflow start 2-Chloromethyl-3-methylpyridine reaction Nucleophilic Substitution (e.g., K2CO3, CH3CN, reflux) start->reaction piperazine N-Substituted Piperazine piperazine->reaction product 1-(3-Methyl-pyridin-2-ylmethyl)- 4-arylpiperazine Analog reaction->product

Sources

The-Target-Validation-Funnel-A-Comparative-Guide-for-a-Novel-Piperazine-Series

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Target Validation

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatility allows for fine-tuning of physicochemical properties, leading to compounds with favorable pharmacokinetics.[2] However, the promise of any novel chemical series, including our hypothetical Novel Piperazine Series X (NPS-X), hinges entirely on the accurate identification and rigorous validation of its biological target. Target validation is the critical process of verifying that a specific molecular target plays a functional role in a disease process and is amenable to therapeutic modulation.[4][5][6][7] Inadequate or flawed validation is a primary cause of late-stage clinical trial failures, leading to immense financial and resource losses.[5][7]

This guide provides a comparative framework for the experimental validation of the biological target for a novel chemical series, using NPS-X, a putative inhibitor of Kinase Z, as a case study. We will navigate the "target validation funnel," a multi-pronged strategy that builds a progressively stronger case for target engagement and functional relevance, moving from initial biochemical evidence to definitive genetic proof in a cellular context.

The Target Validation Funnel: An Integrated Strategy

A robust target validation strategy does not rely on a single experiment. Instead, it integrates orthogonal approaches to build an unshakable body of evidence. Each stage of the funnel addresses specific questions, and the data from one stage informs the experimental design of the next. This approach systematically de-risks a project, ensuring that resources are focused on compounds with a high probability of success.

G cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Definitive Genetic & Proteomic Validation P1_Biochem Biochemical Assays (e.g., Kinase Activity) P1_BioPhys Biophysical Assays (e.g., SPR, ITC) P1_Biochem->P1_BioPhys Does it bind directly? P2_CETSA Cellular Thermal Shift Assay (CETSA) P1_BioPhys->P2_CETSA Does it engage in cells? P2_Pathway Downstream Pathway Analysis (e.g., Western Blot) P2_CETSA->P2_Pathway Does it modulate the pathway? P3_Genetic Genetic Manipulation (e.g., CRISPR/Cas9) P2_Pathway->P3_Genetic Is the target necessary for effect? P3_Proteomics Chemical Proteomics (Off-Target Profiling) P3_Genetic->P3_Proteomics What else does it bind to? Decision Confident Target Validation P3_Proteomics->Decision Start Putative Target Hypothesis: NPS-X inhibits Kinase Z Start->P1_Biochem Does it inhibit in vitro?

Caption: The Target Validation Funnel workflow.

Phase 1: Foundational Evidence in a Purified System

The first step is to confirm that NPS-X directly interacts with and modulates the function of the purified target protein, Kinase Z, in a controlled, cell-free environment.

A. Biochemical Assays: Quantifying Functional Inhibition

Biochemical assays are the workhorse of early drug discovery, designed to measure the functional consequence of a compound binding to its target.[8] For a kinase, this typically involves measuring the inhibition of phosphate transfer from ATP to a substrate.

Comparative Analysis of Kinase Assay Formats:

Assay Technology Principle Pros Cons Best For
Luminescence-based (e.g., ADP-Glo™) Measures ADP production, a universal product of kinase activity, via a coupled enzyme reaction that generates light.[9][10]Universal for any kinase, high sensitivity, robust signal.[9]Indirect format, potential for interference from library compounds.High-throughput screening (HTS), determining initial IC50 values.
Fluorescence-based (e.g., TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore on the substrate and an antibody that recognizes the phosphorylated product.[9]Homogeneous (no-wash) format, ratiometric output reduces artifacts.Requires specific antibodies, potential for light-scattering interference.HTS, detailed mechanism of action (MoA) studies.
Radiometric (e.g., ³²P/³³P-ATP) Measures the direct incorporation of a radiolabeled phosphate from ATP onto a substrate.Gold standard for sensitivity and directness, few false positives.Safety concerns (radioactivity), waste disposal, low throughput.Orthogonal validation of key hits, academic research.

Experimental Insight: For the NPS-X series, an initial screen using the ADP-Glo™ assay is recommended due to its universality and high-throughput compatibility.[10] Hits should then be confirmed using a secondary, orthogonal assay like a TR-FRET format to eliminate technology-specific artifacts.[9] The goal is to generate a robust IC50 value, which represents the concentration of NPS-X required to inhibit 50% of Kinase Z activity.

B. Biophysical Assays: Characterizing the Direct Interaction

While a biochemical assay shows functional inhibition, it doesn't directly prove a binding event. Biophysical techniques are essential to confirm direct binding and to characterize the affinity and kinetics of the interaction.

Comparative Analysis of Biophysical Methods:

Technique Principle Key Outputs Pros Cons
Surface Plasmon Resonance (SPR) Detects changes in refractive index when an analyte (NPS-X) flows over a sensor chip with an immobilized ligand (Kinase Z).[11][12]KD (affinity), kon (association rate), koff (dissociation rate).[11]Real-time kinetics, label-free, high sensitivity.[11][13]Requires protein immobilization which can affect activity, potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event as the ligand is titrated into a sample cell containing the target protein.[14][15]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[15][16]"Gold standard" for thermodynamics, label-free, in-solution.[14][15]Requires larger amounts of pure protein, lower throughput.[14]

Experimental Insight: SPR is the preferred initial biophysical method due to its higher throughput and ability to provide kinetic data (kon/koff), which offers deeper insight into the structure-activity relationship (SAR) than affinity (KD) alone.[17][13] A fast koff rate, for instance, indicates a short residence time of the compound on the target, which may be less desirable for sustained in vivo efficacy. ITC should be used as a secondary validation for key compounds to confirm the binding thermodynamics and stoichiometry, as it is considered the gold standard for measuring binding affinity in solution.[14][15][16]

Phase 2: Proving Target Engagement in a Cellular Milieu

Confirming that NPS-X can access and bind to Kinase Z within the complex environment of a living cell is a critical milestone.[6]

A. Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding

CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.[19][20]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis cluster_3 Result Treat_DMSO Control Cells + DMSO Heat_DMSO Heat Gradient (e.g., 40-70°C) Treat_DMSO->Heat_DMSO Treat_NPSX Cells + NPS-X Heat_NPSX Heat Gradient (e.g., 40-70°C) Treat_NPSX->Heat_NPSX Lysis Cell Lysis & Centrifugation Heat_DMSO->Lysis Heat_NPSX->Lysis Analysis Quantify Soluble Kinase Z (e.g., Western Blot) Lysis->Analysis Result_DMSO Kinase Z precipitates at lower temp Analysis->Result_DMSO Control Result_NPSX Kinase Z is stabilized, precipitates at higher temp Analysis->Result_NPSX NPS-X Treated

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-based CETSA for Kinase Z

  • Cell Culture: Plate cells expressing endogenous Kinase Z to 80-90% confluency.

  • Compound Treatment: Treat cells with NPS-X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Thermal Gradient: Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 min at 4°C).

  • Quantification: Collect the supernatant and quantify the amount of soluble Kinase Z at each temperature point using Western Blot analysis with a specific anti-Kinase Z antibody.

  • Data Analysis: Plot the percentage of soluble Kinase Z against temperature. A rightward shift in the melting curve for NPS-X-treated cells compared to the vehicle control indicates target engagement.[21]

Experimental Insight: A positive CETSA result is a strong indicator that NPS-X engages Kinase Z in a physiological context. The magnitude of the thermal shift can correlate with compound potency and cellular permeability.[20] This experiment critically bridges the gap between biochemical activity and cellular availability.

B. Downstream Pathway Analysis

If NPS-X binds and inhibits Kinase Z, the downstream signaling pathway should be affected. This provides the first evidence of a functional consequence in cells. Assuming Kinase Z phosphorylates and activates "Substrate A," we can measure the phosphorylation status of Substrate A.

Method: Western Blotting for Phospho-Substrate A.

  • Protocol: Treat cells with a concentration range of NPS-X for a defined period. Lyse the cells and perform a Western Blot using two primary antibodies: one that detects total Substrate A and another that specifically detects the phosphorylated form (p-Substrate A).

  • Expected Result: A dose-dependent decrease in the p-Substrate A signal, with no change in the total Substrate A signal, demonstrates that NPS-X inhibits the catalytic activity of Kinase Z in cells.

Phase 3: Definitive Validation and Off-Target Profiling

This final phase uses powerful genetic and proteomic tools to unequivocally link the observed cellular phenotype to the modulation of Kinase Z and to identify potential off-targets.

A. Genetic Validation: The Gold Standard

Genetic methods, such as CRISPR/Cas9-mediated gene knockout, are considered the gold standard for target validation.[4][22] The logic is simple: if inhibiting Kinase Z with NPS-X causes a specific phenotype (e.g., decreased cell proliferation), then removing the Kinase Z protein entirely should phenocopy that effect.

Comparative Analysis of Genetic Methods:

Technique Mechanism Pros Cons
CRISPR/Cas9 Knockout (KO) Uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific gene, creating a double-strand break that leads to a permanent, loss-of-function mutation.[][24]Permanent and complete gene disruption, high specificity.[22][]Potential for off-target edits, time-consuming to generate stable cell lines.
RNA interference (RNAi) Uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce degradation of the target mRNA.Transient and tunable knockdown, faster than generating KO lines.Incomplete knockdown, potential for significant off-target effects.

Experimental Insight: A CRISPR/Cas9 knockout of the gene encoding Kinase Z is the most rigorous approach.[24][25] The key comparison is the cellular phenotype:

  • Wild-Type Cells + NPS-X: Observe phenotype (e.g., 50% reduction in proliferation).

  • Kinase Z KO Cells + Vehicle: The phenotype should be similar (e.g., ~50% reduction in proliferation).

  • Kinase Z KO Cells + NPS-X: NPS-X should have no additional effect on the phenotype, as its target is absent.

This "phenocopy" and "resistance" experiment provides definitive evidence that the on-target activity of NPS-X against Kinase Z is responsible for the observed cellular effect.[22]

B. Chemical Proteomics: Unmasking Off-Targets

No drug is perfectly specific. Identifying the complete spectrum of proteins that NPS-X binds to (its "target landscape") is crucial for predicting potential toxicity and understanding polypharmacology. Chemical proteomics is a powerful, unbiased approach for target deconvolution.[26][27][28]

Method: Affinity-based Protein Profiling

  • Principle: A version of NPS-X is synthesized with a chemical handle (e.g., biotin). This "bait" is incubated with a total cell lysate. The bait and any bound proteins are then "pulled down" using streptavidin beads. The captured proteins are identified and quantified by mass spectrometry.[29][30]

  • Experimental Control: A competition experiment is critical. The lysate is pre-incubated with an excess of the original, unmodified NPS-X before adding the biotinylated probe. True binding partners will be competed away and will show a reduced signal in the mass spectrometer, while non-specific binders will not.

  • Insight: This method provides an unbiased map of direct and high-affinity binding partners in the proteome.[29] Any newly identified high-affinity binders must be investigated as potential off-targets that could contribute to the compound's efficacy or toxicity.

Conclusion: Synthesizing the Evidence

The validation of a biological target for a novel chemical series is a meticulous, multi-step process. By systematically progressing through the Target Validation Funnel—from initial biochemical activity and biophysical binding (Phase 1), to confirmation of cellular target engagement and pathway modulation (Phase 2), and finally to definitive genetic validation and unbiased off-target profiling (Phase 3)—researchers can build a comprehensive and compelling case for their lead compounds. This rigorous, evidence-based approach is paramount to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.

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Comparative Analysis of Novel Pyridylpiperazine Derivatives Against Standard Inhibitors for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the modulation of monoamine transporters—critical regulators of synaptic neurotransmitter levels—remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders.[1][2][3] This guide provides a comparative overview of the inhibitory potency of a novel class of compounds, pyridylpiperazines, against established standard inhibitors targeting the serotonin (SERT) and dopamine (DAT) transporters. By presenting a detailed experimental framework and contextualizing the data, we aim to equip researchers with the necessary insights to evaluate the potential of these new chemical entities.

The pyridylpiperazine scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[4][5][6] While their efficacy has been explored across various targets, their potential as potent monoamine transporter inhibitors is an area of burgeoning interest.[7][8] This guide will compare a representative novel pyridylpiperazine compound, designated here as NPP-1, against the well-characterized and widely used standard inhibitors, Fluoxetine for SERT and GBR 12909 for DAT.[9][10]

Chemical Structures of Test Compounds

A fundamental aspect of understanding structure-activity relationships (SAR) is the visualization of the chemical entities under investigation. Below are the representative structures of our novel pyridylpiperazine (NPP-1), and the standard inhibitors, Fluoxetine and GBR 12909.

  • Novel Pyridylpiperazine (NPP-1): A hypothetical but representative structure based on common pyridylpiperazine scaffolds.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[11]

  • GBR 12909: A potent and selective dopamine reuptake inhibitor (DRI).[12]

Methodology: Assessing Inhibitory Potency via Radioligand Binding Assay

To quantitatively determine the inhibitory potency of our compounds, a competitive radioligand binding assay is the gold standard.[13][14] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.[15][16]

The workflow for the radioligand binding assay is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Cell Culture (HEK293 expressing hSERT or hDAT) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Membrane Isolation prep2->prep3 prep4 Protein Quantification (BCA Assay) prep3->prep4 assay1 Incubate Membranes with Test Compound (NPP-1, Fluoxetine, or GBR 12909) prep4->assay1 assay2 Add Radioligand ([3H]Citalopram for SERT or [3H]WIN 35,428 for DAT) assay1->assay2 assay3 Incubate to Equilibrium assay2->assay3 sep1 Rapid Filtration through Glass Fiber Filters assay3->sep1 sep2 Wash Filters to Remove Unbound Ligand sep1->sep2 sep3 Scintillation Counting to Quantify Bound Radioactivity sep2->sep3 analysis1 Plot % Inhibition vs. Log[Concentration] sep3->analysis1 analysis2 Non-linear Regression to Determine IC50 analysis1->analysis2

Caption: Workflow for the radioligand binding assay to determine IC50 values.

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or the human dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[17]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[17]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.[17]

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant amount of the membrane preparation to each well.

    • Add varying concentrations of the test compounds (NPP-1, Fluoxetine for SERT assays, or GBR 12909 for DAT assays).

    • For SERT assays, add a fixed concentration of a high-affinity radioligand such as [³H]Citalopram. For DAT assays, use a radioligand like [³H]WIN 35,428.

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[17]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[13]

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[16]

Comparative Inhibitory Potency

The IC50 values obtained from the radioligand binding assays provide a quantitative measure of the inhibitory potency of each compound. The lower the IC50 value, the greater the potency of the inhibitor.

CompoundTarget TransporterIC50 (nM) [Representative Data]
NPP-1 SERT15.2
Fluoxetine (Standard)SERT5.8[10][18]
NPP-1 DAT8.7
GBR 12909 (Standard)DAT1.0[12]

This table presents representative data for illustrative purposes.

From this hypothetical data, we can infer that while NPP-1 shows promising inhibitory activity for both SERT and DAT, the established standards, Fluoxetine and GBR 12909, exhibit higher potency for their respective targets. The dual-target activity of NPP-1 could be advantageous for certain therapeutic applications, warranting further investigation into its selectivity and in vivo efficacy.

Mechanism of Action: Transporter Inhibition and Signaling Pathways

Both SERT and DAT are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[3][19] They function by utilizing the electrochemical gradients of sodium and chloride ions to drive the reuptake of serotonin and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron.[19][20] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release.[21]

Inhibitors like pyridylpiperazines, SSRIs, and DRIs act by blocking this reuptake process. By binding to the transporter protein, they prevent the translocation of the neurotransmitter, leading to an increased concentration of serotonin or dopamine in the synaptic cleft.[22][23] This enhanced neurotransmitter availability can then lead to prolonged activation of postsynaptic receptors, thereby modulating downstream signaling pathways.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles release Serotonin Release serotonin_vesicle->release sert SERT serotonin_synapse Serotonin (5-HT) release->serotonin_synapse serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binding g_protein G-Protein Activation receptor->g_protein adenylate_cyclase Adenylate Cyclase Modulation g_protein->adenylate_cyclase camp cAMP Production adenylate_cyclase->camp pka PKA Activation camp->pka creb CREB Phosphorylation pka->creb gene_expression Altered Gene Expression creb->gene_expression inhibitor Pyridylpiperazine / SSRI inhibitor->sert Inhibition

Caption: Simplified signaling pathway of the serotonin transporter and its inhibition.

Inhibition of SERT leads to an accumulation of serotonin in the synapse, enhancing its interaction with various postsynaptic 5-HT receptors.[24] This can trigger a cascade of intracellular events, including the modulation of second messenger systems like cyclic AMP (cAMP) and the activation of protein kinases, ultimately influencing gene expression and neuronal function.[2]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles release Dopamine Release dopamine_vesicle->release dat DAT dopamine_synapse Dopamine (DA) release->dopamine_synapse dopamine_synapse->dat Reuptake receptor Dopamine Receptor (e.g., D1/D2) dopamine_synapse->receptor Binding g_protein G-Protein Activation receptor->g_protein downstream Downstream Signaling (e.g., PKA, PKC, ERK) g_protein->downstream cellular_response Cellular Response downstream->cellular_response inhibitor Pyridylpiperazine / DRI inhibitor->dat Inhibition

Caption: Simplified signaling pathway of the dopamine transporter and its inhibition.

Similarly, inhibition of DAT increases synaptic dopamine levels, leading to enhanced stimulation of postsynaptic dopamine receptors.[1][25] The activation of these receptors can modulate various signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinases (ERK), which play crucial roles in neuronal plasticity, reward, and motor control.[26][27]

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of novel pyridylpiperazine inhibitors against established standards for the serotonin and dopamine transporters. The experimental protocols and data interpretation presented herein serve as a foundation for researchers to assess the therapeutic potential of new chemical entities.

The representative data suggests that novel pyridylpiperazines can exhibit potent, and in some cases dual, inhibitory activity at monoamine transporters. Future research should focus on a comprehensive characterization of the selectivity profile of these compounds across a broader range of transporters and receptors. Furthermore, in vivo studies are essential to determine their pharmacokinetic properties, brain penetrance, and ultimately, their efficacy in animal models of neurological and psychiatric disorders. The continued exploration of the pyridylpiperazine scaffold holds significant promise for the development of next-generation therapeutics targeting monoamine transporter dysfunction.

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Navigating the Labyrinth of Selectivity: A Comparative Guide to Off-Target Screening of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity of action. While a compound may exhibit potent on-target activity, its interactions with unintended biological targets, known as off-target effects, can lead to unforeseen toxicity and a high rate of attrition in later stages of development.[1][2] This guide provides a comprehensive framework for the off-target screening and selectivity profiling of the novel small molecule, 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, a compound with a piperazine scaffold common in centrally active agents.[3][4] We will objectively compare its hypothetical performance with alternative compounds and provide supporting experimental data to illustrate the decision-making process in lead optimization.

The Imperative of Early and Comprehensive Off-Target Profiling

Identifying potential off-target interactions early in the drug discovery pipeline is not merely a precautionary measure; it is a strategic imperative. Early identification of liabilities allows for the mitigation of risks and helps predict potential clinical adverse drug reactions (ADRs).[5] By weeding out unsafe compounds sooner, research and development efforts can be focused on candidates with a higher probability of success, ultimately saving considerable time and resources.[6]

This guide will explore a tiered and systematic approach to the selectivity profiling of this compound, comparing it with two hypothetical alternative compounds:

  • Alternative A (Compound A-101): A structurally similar analog with a piperidine core.

  • Alternative B (Compound B-202): A compound with a distinct morpholine scaffold but targeting the same primary pathway.

The following sections will delve into the core screening panels and methodologies essential for building a robust selectivity profile.

Tier 1: Broad Liability Screening with Safety Pharmacology Panels

The initial step in assessing the promiscuity of a compound involves screening against a broad panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose.[1][2][5][7] These panels typically cover a wide range of target classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[7]

For our candidate, this compound, and its alternatives, a primary safety panel, such as the SafetyScreen44™ or a similar customized panel, is recommended for initial hazard identification.[2][5]

Experimental Protocol: Broad Panel Radioligand Binding Assays

Objective: To identify significant off-target binding interactions of this compound and its alternatives across a diverse set of CNS and cardiovascular targets.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in an appropriate vehicle (e.g., DMSO) to a final concentration range of 10 µM.

  • Assay Plates: 96-well or 384-well plates are prepared with cell membranes or recombinant proteins expressing the target of interest.

  • Radioligand Incubation: A specific radioligand for each target is added to the wells, followed by the addition of the test compounds or vehicle control.

  • Incubation: The plates are incubated at a specific temperature and for a duration optimized for each target to allow for binding equilibrium.

  • Washing: The incubation is terminated by rapid filtration through filter mats to separate bound from unbound radioligand. The filters are then washed to remove non-specific binding.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to the control. A significant interaction is typically defined as >50% inhibition at a 10 µM concentration.

Hypothetical Data Summary: Tier 1 Safety Panel Screening
Target ClassThis compound (% Inhibition @ 10 µM)Alternative A (Compound A-101) (% Inhibition @ 10 µM)Alternative B (Compound B-202) (% Inhibition @ 10 µM)
GPCRs
Adrenergic α1A65%45%15%
Dopamine D272%85%5%
Serotonin 5-HT2A58%68%10%
Muscarinic M112%8%5%
Ion Channels
hERG (KCNH2)48%25%55%
Nav1.515%10%8%
Cav1.25%3%2%
Transporters
Norepinephrine (NET)35%28%12%
Dopamine (DAT)55%65%8%
Serotonin (SERT)42%50%15%

Interpretation of Tier 1 Data:

The initial screen reveals that both this compound and Compound A-101 exhibit significant interactions with several GPCRs and monoamine transporters. Notably, the interaction with the hERG channel, a critical component of cardiac safety assessment, is a potential concern for both our lead compound and Alternative B.[] Alternative B (Compound B-202) demonstrates a much cleaner profile in this initial broad screen, with the exception of the hERG signal.

Tier 2: Deeper Dive into Selectivity Profiling

Based on the initial findings, the next logical step is to perform more focused and quantitative assessments on the identified off-targets. This involves determining the potency (e.g., IC50 or Ki) of the interactions to understand the selectivity window relative to the on-target activity.

Kinome Selectivity Profiling

Given that many signaling pathways are regulated by protein kinases, assessing the interaction of a compound with a broad panel of kinases is crucial to preemptively identify potential off-target-mediated toxicities or unexpected therapeutic benefits.[9][10] Platforms like KINOMEscan® offer comprehensive screening across the human kinome.[11][12]

Objective: To quantitatively assess the interactions of this compound and its alternatives with a large panel of human kinases.

Methodology:

  • Assay Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Compound Incubation: The test compound is incubated with DNA-tagged kinases.

  • Immobilization: The kinase-ligand complexes are captured on a solid support.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates a stronger interaction of the test compound with the kinase.

  • Data Analysis: The results are typically reported as a percentage of control, and for significant hits, a Kd (dissociation constant) is determined.

Kinase TargetThis compound (Kd, µM)Alternative A (Compound A-101) (Kd, µM)Alternative B (Compound B-202) (Kd, µM)
On-Target Kinase X0.050.080.03
Off-Target Kinase Y> 105.2> 10
Off-Target Kinase Z2.50.88.5

Interpretation of Kinase Profiling Data:

This hypothetical data suggests that while our lead compound has potent on-target activity, it also shows some interaction with Off-Target Kinase Z. Alternative A is less selective, with a more potent interaction with Off-Target Kinase Z. Alternative B demonstrates the best selectivity profile among the three in the kinome scan.

GPCR and Ion Channel Functional Follow-up

For the significant hits identified in the initial binding assays, it is essential to conduct functional assays to determine if the binding interaction translates into a biological effect (agonist, antagonist, or modulator).[13][14]

Objective: To determine the functional activity of the test compounds on the identified GPCR off-targets.

Methodology:

  • Cell Culture: Cells stably expressing the GPCR of interest are cultured in appropriate media.

  • Compound Treatment: Cells are treated with the test compound at various concentrations.

  • Agonist/Antagonist Mode:

    • Agonist Mode: The effect of the compound alone on intracellular cAMP levels is measured.

    • Antagonist Mode: The ability of the compound to block the effect of a known agonist on cAMP levels is assessed.

  • cAMP Detection: Intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter gene assays.

  • Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).

Objective: To evaluate the functional effect of the test compounds on the hERG ion channel.

Methodology:

  • Cell Line: A cell line stably expressing the hERG channel is used.

  • Automated Patch Clamp: An automated patch-clamp system is used to measure the ion currents through the hERG channel in response to specific voltage protocols.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Data Acquisition: The effect of the compound on the hERG current is recorded.

  • Data Analysis: The concentration-dependent block of the hERG current is determined, and an IC50 value is calculated.

Off-TargetThis compound (IC50/EC50, µM)Alternative A (Compound A-101) (IC50/EC50, µM)Alternative B (Compound B-202) (IC50/EC50, µM)
Adrenergic α1A (Antagonist)1.20.8> 20
Dopamine D2 (Antagonist)0.50.2> 20
hERG Channel Block8.515.22.1

Interpretation of Functional Data:

The functional data confirms that this compound and Compound A-101 are antagonists at the D2 and α1A receptors, which could have implications for CNS and cardiovascular side effects. The hERG block for our lead compound is present but at a higher concentration than its on-target activity, suggesting a potential therapeutic window. However, Alternative B shows a more potent hERG block, raising significant safety concerns.

Visualizing the Selectivity Profile

To effectively communicate the selectivity profile, graphical representations are invaluable. The following diagrams illustrate the key concepts and workflows discussed.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Profiling Broad_Panel Safety Pharmacology Panel (e.g., SafetyScreen44) Kinome_Scan Kinome Scan (e.g., KINOMEscan) Broad_Panel->Kinome_Scan Identify Hits GPCR_Functional GPCR Functional Assays (e.g., cAMP, Calcium Flux) Broad_Panel->GPCR_Functional Identify Hits Ion_Channel_Functional Ion Channel Functional Assays (e.g., Patch Clamp) Broad_Panel->Ion_Channel_Functional Identify Hits Test_Compound This compound & Alternatives Test_Compound->Broad_Panel Initial Screen

Caption: Tiered approach to off-target screening.

G Protocol Experimental Workflow: Radioligand Binding Assay Step1 Compound Dilution Protocol->Step1 Step2 Plate Preparation (Membranes/Protein) Step1->Step2 Step3 Radioligand & Compound Incubation Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (% Inhibition) Step5->Step6

Caption: Radioligand binding assay workflow.

Conclusion and Strategic Path Forward

This comparative guide illustrates a systematic and data-driven approach to characterizing the selectivity profile of this compound.

  • This compound: Demonstrates potent on-target activity with a manageable off-target profile. The interactions with D2 and α1A receptors, along with the moderate hERG block, require careful consideration and may necessitate further medicinal chemistry efforts to improve selectivity.

  • Alternative A (Compound A-101): Shows a less favorable selectivity profile with more potent off-target interactions, particularly at the D2 receptor and Off-Target Kinase Z.

  • Alternative B (Compound B-202): While appearing "cleaner" in the initial broad screen, the potent hERG block identified in the functional assay represents a significant safety liability, likely deprioritizing this candidate.

Based on this comprehensive analysis, this compound warrants further investigation. The next steps should focus on structure-activity relationship (SAR) studies to mitigate the identified off-target interactions while maintaining on-target potency. This iterative process of screening, analysis, and chemical modification is fundamental to the successful development of safe and effective therapeutics.

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In Vivo Efficacy of Lead Piperazine Compounds: A Comparative Guide to Pharmacological Validation

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a variety of biological targets.[3] However, the journey from a promising in vitro profile to a clinically viable drug candidate is contingent on rigorous in vivo validation. This guide provides an in-depth comparison of the pharmacological actions of lead piperazine compounds in key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

I. Anticancer Activity: Targeting the PI3K/AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers.[4][5][6] Several piperazine derivatives have been developed to target this pathway, demonstrating significant preclinical efficacy.

Comparative In Vivo Efficacy of a Lead Piperazine Compound vs. Doxorubicin

A key aspect of preclinical evaluation is benchmarking against existing standards of care. The following data summarizes the in vivo antitumor activity of a novel piperazine-based PI3K inhibitor compared to the widely used chemotherapeutic agent, Doxorubicin, in a murine xenograft model of breast cancer.

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Reference
Lead Piperazine Compound 50 mg/kg, dailyOral65%Fictionalized Data for Illustrative Purposes
Doxorubicin 5 mg/kg, weeklyIntravenous45%Fictionalized Data for Illustrative Purposes
Vehicle Control -Oral0%Fictionalized Data for Illustrative Purposes

Note: The data presented in this table is a representative example and may not reflect the outcomes of a specific, publicly disclosed study.

The lead piperazine compound, when administered orally, demonstrated superior tumor growth inhibition compared to intravenously administered Doxorubicin in this preclinical model. This highlights the potential for developing orally bioavailable piperazine derivatives with improved efficacy and potentially different safety profiles than traditional chemotherapeutics. One study demonstrated that combining piperine (a piperazine-like alkaloid) with doxorubicin resulted in significantly lower tumor size and improved survival rates in mice with Ehrlich ascites carcinoma solid tumors.[7]

Mechanism of Action: PI3K/AKT Signaling Pathway

The anticancer activity of many piperazine derivatives is attributed to their ability to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[4][6]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) (Full Activation) Piperazine Piperazine Compound Piperazine->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of a lead piperazine compound.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This protocol outlines the key steps for evaluating the in vivo antitumor efficacy of a test compound.[3]

  • Cell Culture and Preparation:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer) in appropriate media until they reach the logarithmic growth phase.[3]

    • Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • For some cell lines, mix the cell suspension with Matrigel to enhance tumor engraftment.[8]

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.

    • Acclimatize the animals for at least one week before the experiment.

  • Tumor Implantation:

    • Subcutaneously inject a defined number of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.[8]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the lead piperazine compound, a standard-of-care drug (e.g., Doxorubicin), and a vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate tumor growth inhibition as a primary endpoint.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture cell_prep Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Piperazine, Control, Standard) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint end End endpoint->end TRPC6_Pathway Piperazine Piperazine (cmp2) TRPC6 TRPC6 Channel Piperazine->TRPC6 Activation Ca_influx Ca²⁺ Influx TRPC6->Ca_influx CaMKIV CaMKIV Ca_influx->CaMKIV Activation CREB CREB CaMKIV->CREB Phosphorylation Synaptic_Plasticity Synaptic Plasticity & Memory Enhancement CREB->Synaptic_Plasticity

Caption: Simplified TRPC6 signaling pathway activated by a piperazine derivative.

Experimental Protocol: Morris Water Maze Test

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. [2][9]

  • Apparatus:

    • A circular pool filled with opaque water.

    • A hidden escape platform submerged just below the water surface.

    • Visual cues are placed around the room to serve as spatial references. [2]

  • Acquisition Phase:

    • Mice are trained over several days to find the hidden platform from different starting locations. [9] * Each trial is timed, and the path taken by the mouse is recorded using a video tracking system.

    • The latency to find the platform and the path length are key measures of learning.

  • Probe Trial:

    • After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. [2] * The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention. [9]

  • Data Analysis:

    • Compare the performance of the treated group (e.g., 5xFAD mice + cmp2) with the disease model control group (5xFAD mice + vehicle) and a healthy control group (wild-type mice).

III. Neurological Disorders: Anticonvulsant Properties

Voltage-gated sodium channels play a crucial role in the generation and propagation of action potentials in neurons. [1][7]Many antiepileptic drugs, including phenytoin and carbamazepine, exert their effects by blocking these channels. [10][11][12][13]

Comparative In Vivo Efficacy of a Novel Piperazine Anticonvulsant

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for evaluating the efficacy of potential anticonvulsant compounds.

CompoundMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Reference
Compound 14 (Piperazine Derivative) 35.588.2[14]
Phenytoin 9.5>300[14]
Carbamazepine 8.8>100[14]

Compound 14, a novel piperazine derivative, demonstrated a broad spectrum of anticonvulsant activity, being effective in both the MES and scPTZ models. [14]In contrast, the standard drugs phenytoin and carbamazepine were only effective in the MES test, indicating a narrower spectrum of activity. [14]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Phenytoin and carbamazepine are known to block voltage-gated sodium channels, primarily by stabilizing the inactivated state of the channel. [10][11][12][13]This action is use-dependent, meaning it has a greater effect on rapidly firing neurons, which is characteristic of seizure activity.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Na⁺ Influx Na_Channel->Na_Influx Stabilization Stabilization of Inactivated State Na_Channel->Stabilization Action_Potential Action Potential Propagation Action_Potential->Na_Channel Opens Anticonvulsant Phenytoin/ Carbamazepine Anticonvulsant->Na_Channel Binds to Reduced_Firing Reduced Neuronal Hyperexcitability Stabilization->Reduced_Firing

Caption: Mechanism of action of phenytoin and carbamazepine on voltage-gated sodium channels.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. [15]

  • Animal Preparation:

    • Use mice or rats of a specific strain and weight range.

    • Administer the test compound, a standard anticonvulsant, or a vehicle control via the desired route (e.g., oral, intraperitoneal).

  • Electrode Placement and Stimulation:

    • Apply a local anesthetic to the corneas of the animal. [13][15] * Place corneal electrodes and deliver a high-frequency electrical stimulus for a short duration (e.g., 50 mA for 0.2 seconds in mice). [15]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. [15] * The absence of this tonic extension is considered protection.

  • Data Analysis:

    • Determine the percentage of animals protected at various doses of the test compound.

    • Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals. [13]

IV. Infectious Diseases: A Novel Lead for Cryptosporidiosis

Cryptosporidiosis is a diarrheal disease caused by the protozoan parasite Cryptosporidium. [4]There is a significant need for new and effective treatments, particularly for immunocompromised individuals.

In Vivo Efficacy of MMV665917

MMV665917, a piperazine-based compound, has shown significant efficacy in animal models of cryptosporidiosis. [2][6] In a dairy calf model of Cryptosporidium parvum infection, oral administration of MMV665917 at 22 mg/kg once daily for seven days resulted in a prompt resolution of diarrhea and a ~94% reduction in total fecal oocyst shedding. [6]Furthermore, in a gnotobiotic piglet model of Cryptosporidium hominis infection, MMV665917 significantly reduced fecal oocyst excretion, parasite colonization, and damage to the intestinal mucosa. [4][10]A dose of 20 mg/kg twice daily was found to be more effective than 10 mg/kg. [4][16][10]

Experimental Protocol: Murine Model of Systemic Bacterial Infection

While the above data is for a protozoan parasite, a general model for assessing in vivo efficacy against bacterial infections is also crucial.

  • Bacterial Culture and Inoculum Preparation:

    • Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase.

    • Wash and resuspend the bacteria in sterile saline or PBS to a specific concentration (CFU/mL).

  • Infection Model:

    • Induce a systemic infection in mice via intravenous or intraperitoneal injection of the bacterial inoculum.

    • For localized infections, subcutaneous or intramuscular injections can be used.

  • Treatment:

    • At a predetermined time post-infection, administer the test piperazine compound, a standard antibiotic (e.g., ciprofloxacin), and a vehicle control.

  • Efficacy Assessment:

    • Monitor the mice for clinical signs of illness and survival.

    • At specific time points, euthanize subsets of mice and collect organs (e.g., spleen, liver, kidneys) for bacterial load determination by plating serial dilutions of tissue homogenates.

    • The reduction in bacterial burden in the treated groups compared to the control group is a key measure of efficacy.

Infection_Model_Workflow start Start bacterial_culture Bacterial Culture start->bacterial_culture inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep infection Infection of Mice (e.g., IV, IP) inoculum_prep->infection treatment Treatment Administration (Piperazine, Antibiotic, Control) infection->treatment monitoring Monitoring of Clinical Signs & Survival treatment->monitoring bacterial_load Determination of Bacterial Load in Organs monitoring->bacterial_load end End bacterial_load->end

Caption: General workflow for a murine model of systemic bacterial infection.

V. Conclusion

The in vivo studies presented in this guide underscore the vast therapeutic potential of piperazine derivatives across diverse and challenging diseases. The successful translation of in vitro potency to in vivo efficacy is a critical milestone in the drug discovery pipeline. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers dedicated to the development of the next generation of piperazine-based therapeutics. Rigorous and well-designed in vivo studies are paramount to validating the pharmacological action of these promising compounds and advancing them toward clinical application.

References

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Benchmarking different synthetic routes to 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine for efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(pyridin-2-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents. Its unique combination of a basic piperazine ring and a hydrogen-bond-accepting pyridine moiety allows for versatile interactions with biological targets. The specific derivative, 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, serves as a valuable building block for drug discovery programs. The efficiency of its synthesis is therefore a critical parameter for researchers, impacting project timelines, cost, and scalability.

This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule: Reductive Amination and Nucleophilic Substitution . We will dissect each pathway, explaining the chemical rationale, providing detailed experimental protocols, and presenting comparative data to guide researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis

The logical disconnections for the target molecule lead to two distinct and highly viable synthetic strategies. The core C-N bond formation can be achieved either by forming the bond between the pyridine's methylene carbon and the piperazine nitrogen, or by constructing this bond through the reaction of a carbonyl group with the piperazine amine.

G cluster_A Route A: Reductive Amination cluster_B Route B: Nucleophilic Substitution TM Target Molecule This compound RA_Disconnection C-N Bond Formation (Reductive Amination) TM->RA_Disconnection Disconnect NS_Disconnection C-N Bond Formation (Nucleophilic Substitution) TM->NS_Disconnection Disconnect Aldehyde Precursor A1: 3-Methyl-2-pyridinecarboxaldehyde RA_Disconnection->Aldehyde Piperazine_A Piperazine RA_Disconnection->Piperazine_A Lutidine_A Starting Material: 2,3-Lutidine Aldehyde->Lutidine_A Synthesized from Halide Precursor B1: 2-(Chloromethyl)-3-methylpyridine NS_Disconnection->Halide Piperazine_B Piperazine NS_Disconnection->Piperazine_B Lutidine_B Starting Material: 2,3-Lutidine Halide->Lutidine_B Synthesized from

Caption: Retrosynthetic analysis of the target molecule.

Route A: Reductive Amination Pathway

This pathway is characterized by the formation of the key C-N bond in a one-pot procedure from an aldehyde precursor and piperazine. Reductive amination is a robust and widely used transformation in organic synthesis due to its efficiency and the commercial availability of mild reducing agents.[1]

Causality and Mechanistic Rationale

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of 3-methyl-2-pyridinecarboxaldehyde and piperazine. This electrophilic intermediate is then selectively reduced in situ by a hydride donor, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final tertiary amine. NaBH(OAc)₃ is the reagent of choice because it is mild, tolerant of most functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions like alcohol formation.[2]

Experimental Protocols

Step 1: Synthesis of Precursor 3-Methyl-2-pyridinecarboxaldehyde (A1)

This aldehyde is commercially available but can be expensive.[3] A reliable two-step synthesis from inexpensive 2,3-lutidine is outlined below.

  • Part 1a: Synthesis of 2,3-Dimethylpyridine-N-oxide

    • To a 1 L flask, add 2,3-lutidine (50.0 g, 0.467 mol) and phosphotungstic acid (2.0 g, 0.7 mmol).

    • Heat the mixture to 45°C.

    • Slowly add 35% hydrogen peroxide (49.9 g, 0.514 mol) dropwise over 3 hours, maintaining the temperature at 45°C.

    • After the addition is complete, heat the reaction mixture to 85°C and maintain for 5 hours.

    • Cool the mixture to 50°C and perform vacuum distillation to remove water and unreacted starting material, yielding 2,3-dimethylpyridine-N-oxide. This protocol typically results in a high yield (>95%).[4]

  • Part 1b: Synthesis of 3-Methyl-2-pyridinecarboxaldehyde (A1)

    • Reflux the 2,3-dimethylpyridine-N-oxide (1 equivalent) from the previous step in acetic anhydride (3-4 equivalents) for 2-4 hours.

    • Cool the reaction mixture and carefully quench with water. Neutralize with a base (e.g., NaHCO₃) and extract the intermediate, 2-acetoxymethyl-3-methylpyridine, with an organic solvent like ethyl acetate.

    • Hydrolyze the acetate ester using aqueous HCl or NaOH.

    • Oxidize the resulting 3-methyl-pyridin-2-yl)methanol with an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane (DCM) or chloroform at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the MnO₂ and concentrate the filtrate. Purify by column chromatography to yield the target aldehyde. This sequence is a standard transformation for methylpyridine N-oxides.[5]

Step 2: Reductive Amination to Yield the Final Product

  • To a round-bottom flask, add 3-methyl-2-pyridinecarboxaldehyde (A1) (1.0 eq), piperazine (1.2 eq), and dichloromethane (DCM, ~0.1 M).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Workflow and Data Summary (Route A)

Caption: Workflow for the Reductive Amination pathway.

Parameter Step 1a: N-Oxidation Step 1b: Aldehyde Formation Step 2: Reductive Amination
Representative Yield >95%[4]~50-60% (multi-step)~70-85%[6]
Purity (Post-Purification) >95%>98%>98%
Reaction Time ~8 hours~24 hours~16 hours
Key Reagents 2,3-Lutidine, H₂O₂Acetic Anhydride, MnO₂Piperazine, NaBH(OAc)₃
Purification Method DistillationColumn ChromatographyColumn Chromatography

Route B: Nucleophilic Substitution Pathway

This classic approach involves the displacement of a leaving group, typically a halide, from the benzylic-like position of the pyridine ring by the nucleophilic nitrogen of piperazine. This SN2-type reaction is generally efficient and straightforward.[7][8]

Causality and Mechanistic Rationale

The key to this route is the activation of the methyl group on 2,3-lutidine to transform it into a good electrophile. A common strategy is free-radical halogenation or, more controllably, conversion to an N-oxide followed by rearrangement with a chlorinating agent.[9][10] Once the 2-(chloromethyl)-3-methylpyridine precursor is formed, piperazine, acting as a potent nucleophile, attacks the electrophilic methylene carbon, displacing the chloride ion to form the desired product. A base is required to neutralize the HCl generated and to ensure piperazine remains in its free-base form.

Experimental Protocols

Step 1: Synthesis of Precursor 2-(Chloromethyl)-3-methylpyridine (B1)

  • Part 1a: Synthesis of 2,3-Dimethylpyridine-N-oxide

    • This step is identical to Part 1a in Route A.[4]

  • Part 1b: Synthesis of 2-(Chloromethyl)-3-methylpyridine (B1)

    • In an inert atmosphere, dissolve 2,3-dimethylpyridine-N-oxide (1.0 eq) in a suitable solvent like chloroform or acetonitrile.

    • Cool the solution in an ice bath (0°C).

    • Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the mixture, carefully pour it onto crushed ice, and neutralize with a strong base (e.g., NaOH or K₂CO₃) to a pH > 9.

    • Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-3-methylpyridine. This is a well-established method for activating methylpyridines.[10] An alternative is direct chlorination with trichloroisocyanuric acid (TCCA).[9][11]

Step 2: Nucleophilic Substitution to Yield the Final Product

  • In a round-bottom flask, dissolve piperazine (2.5 eq, used in excess to act as both nucleophile and base) in a polar aprotic solvent like acetonitrile or DMF (~0.2 M).

  • Alternatively, use piperazine (1.1 eq) and an external base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a solution of 2-(chloromethyl)-3-methylpyridine (B1) (1.0 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts if K₂CO₃ was used.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford this compound.[12]

Workflow and Data Summary (Route B)

Caption: Workflow for the Nucleophilic Substitution pathway.

Parameter Step 1a: N-Oxidation Step 1b: Chlorination Step 2: Substitution
Representative Yield >95%[4]~65-80%[9][10]~80-95%[12]
Purity (Post-Purification) >95%>97%>98%
Reaction Time ~8 hours~6 hours~6 hours
Key Reagents 2,3-Lutidine, H₂O₂POCl₃ or SOCl₂Piperazine, K₂CO₃
Purification Method DistillationDistillation/ChromatographyColumn Chromatography

Comparative Analysis and Discussion

To provide a clear, objective comparison, the two routes are evaluated across several key performance indicators relevant to drug development professionals.

MetricRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionAnalysis
Overall Yield (from 2,3-Lutidine) Moderate (~35-50%) High (~50-70%) Route B generally offers a higher overall yield, primarily due to the more efficient chlorination and substitution steps compared to the multi-step conversion to the aldehyde.
Number of Synthetic Steps 4 (N-oxidation, rearrangement, hydrolysis, oxidation, amination)3 (N-oxidation, chlorination, substitution)Route B is more step-economical, which is a significant advantage in terms of time and resource allocation.
Reagent Safety & Handling Favorable. Uses MnO₂ (solid oxidant) and NaBH(OAc)₃ (mild, stable hydride).Less Favorable. Uses POCl₃ or SOCl₂, which are corrosive, moisture-sensitive, and require careful handling. TCCA is safer but can be aggressive.[13]Route A is operationally simpler and uses safer reagents, making it more amenable to standard laboratory settings without specialized equipment.
Cost of Reagents Moderate-High. NaBH(OAc)₃ is more expensive than traditional borohydrides. The aldehyde precursor, if purchased, is costly.[3]Low-Moderate. POCl₃, SOCl₂, and K₂CO₃ are inexpensive commodity chemicals.Route B is likely more cost-effective, especially at scale, due to the use of cheaper bulk reagents.
Reaction Conditions Mild. Most steps proceed at or slightly above room temperature.Harsher. The chlorination step requires reflux, and the substitution is performed at elevated temperatures.The milder conditions of Route A may be beneficial for more complex substrates with sensitive functional groups.
Purification Difficulty Moderate. Two chromatography steps are typically required.Moderate. The final step requires chromatography, but the chlorinated intermediate can often be purified by distillation.Both routes require a final chromatographic purification. The difficulty is comparable.

Conclusion and Recommendation

Both the Reductive Amination and Nucleophilic Substitution pathways are viable and effective methods for synthesizing this compound. The choice between them depends heavily on the priorities of the research team.

  • Route B (Nucleophilic Substitution) is recommended for efficiency in terms of overall yield and step economy. It is the more robust and higher-yielding pathway, making it ideal for scale-up operations where cost and throughput are the primary drivers. However, it requires handling of hazardous chlorinating agents.

  • Route A (Reductive Amination) is recommended for operational simplicity and safety. The use of milder, less hazardous reagents makes it an excellent choice for discovery chemistry labs, rapid analog synthesis, or situations where handling corrosive materials is undesirable.

Ultimately, this guide provides the necessary data and protocols for scientists to make an informed decision based on a balance of yield, cost, safety, and available resources.

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A Senior Application Scientist's Guide to Comparative Molecular Modeling of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: Why Focus on Piperazine and Molecular Modeling?

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its frequent appearance in FDA-approved drugs is not a coincidence; it's a testament to its remarkable versatility.[1][2] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical properties. Its two basic nitrogen atoms can be protonated under physiological conditions, enhancing aqueous solubility and bioavailability—critical hurdles in drug development.[1][3] Furthermore, these nitrogens serve as convenient points for chemical modification, allowing for a systematic exploration of chemical space to optimize potency and selectivity without introducing unwanted chiral centers.[3][4]

This guide provides a comprehensive framework for leveraging computational techniques to compare and prioritize piperazine derivatives for a specific biological target. We will move beyond a simple recitation of steps to explain the causality behind our choices, ensuring a robust, self-validating workflow that accelerates the discovery of promising therapeutic candidates.[4]

The Computational Gauntlet: A Multi-Faceted Approach to In Silico Analysis

A single computational method rarely tells the whole story. A robust in silico evaluation relies on an integrated workflow, where different techniques are used to cross-validate and build a more complete picture of a compound's potential. Our approach rests on three pillars: Molecular Docking, Pharmacophore Modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis.

G cluster_0 Phase 1: Initial Screening & Binding Mode Prediction cluster_1 Phase 2: Feature & Relationship Analysis cluster_2 Phase 3: Optimization & Validation Target Target Identification & Preparation Docking Molecular Docking (Virtual Screening) Target->Docking Ligands Piperazine Derivative Library Preparation Ligands->Docking Pose Binding Pose Analysis Docking->Pose CrossValidation Cross-Validation & Prioritization Docking->CrossValidation Pharm Pharmacophore Modeling Pose->Pharm QSAR QSAR Model Development Pose->QSAR Optimization Lead Optimization (In Silico Design) Pharm->Optimization QSAR->Optimization Optimization->CrossValidation

Caption: Integrated workflow for computational analysis of piperazine derivatives.

Experimental Protocols: Ensuring Rigor and Reproducibility

The credibility of any computational study hinges on the meticulousness of its methodology. Here, we detail the protocols for each phase of our analysis, emphasizing the built-in validation steps that ensure the trustworthiness of our results.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a scoring function.[5][6]

Protocol: Molecular Docking of Piperazine Derivatives

  • Target Protein Preparation:

    • Acquisition: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prioritize high-resolution (<2.5 Å) X-ray crystal structures. If a crystal structure is unavailable, homology modeling can be used, but results should be interpreted with caution.[7]

    • Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands using software like Maestro (Schrödinger) or Chimera.[5] Causality: Water molecules can interfere with docking calculations unless they are known to be critical for ligand binding (i.e., forming a stable bridge).

    • Protonation & Optimization: Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4). Perform a restrained energy minimization to relieve steric clashes.[5]

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the piperazine derivatives.

    • 3D Conversion & Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS, MMFF94). This step is critical for generating realistic, low-energy conformers.[5]

    • Ionization States: Generate possible ionization states at the target pH. The basic nitrogens of the piperazine ring are often protonated, which is crucial for forming key interactions.[3]

  • Docking Protocol Validation (Self-Validating System):

    • Rationale: Before screening your library, you must validate that your chosen docking algorithm can reproduce the experimentally observed binding mode.[8][9]

    • Procedure: If the PDB structure contains a co-crystallized ligand, extract it and re-dock it into the prepared protein's active site.

    • Success Criterion: Superimpose the lowest-energy docked pose with the original crystallographic pose. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å is considered a successful validation, indicating the protocol is reliable.[8][9]

G PDB PDB Structure (Protein + Co-crystallized Ligand) Separate 1. Separate Ligand & Protein PDB->Separate Redock 2. Re-Dock Ligand into Protein Separate->Redock Superimpose 3. Superimpose Poses (Docked vs. Crystal) Redock->Superimpose RMSD 4. Calculate RMSD Superimpose->RMSD Validate Protocol Validated (RMSD < 2.0 Å) RMSD->Validate Yes Fail Protocol Invalid (Adjust Parameters) RMSD->Fail No

Caption: Workflow for validating a molecular docking protocol.

  • Execution & Analysis:

    • Define the binding site (grid) based on the location of the co-crystallized ligand or known active site residues.

    • Perform the docking run using software such as AutoDock, Glide, or MOE.[10]

    • Analyze the top-ranked poses, focusing on the docking score (an estimate of binding affinity) and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, ionic interactions).[5]

Pharmacophore Modeling

A pharmacophore model is an abstract 3D representation of the key molecular features essential for biological activity. For piperazine derivatives, common features include a basic nitrogen, hydrogen bond acceptors, and aromatic/hydrophobic regions.[3][11]

Protocol: Ligand-Based Pharmacophore Generation

  • Dataset Selection: Curate a set of at least 15-20 structurally diverse piperazine derivatives with known high activity against the target.

  • Conformational Analysis: Generate a set of low-energy conformers for each molecule.

  • Feature Identification: Identify common pharmacophoric features (e.g., Hydrogen Bond Acceptor/Donor, Aromatic Ring, Hydrophobic Center, Positive Ionizable).

  • Model Generation & Validation: Align the active molecules and generate hypothetical models. The best model is typically the one that maps the features of the most active compounds while excluding inactive ones.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors).[12][13]

Protocol: 2D-QSAR Model Development

  • Dataset Preparation: Compile a dataset of piperazine derivatives with a wide range of biological activities (e.g., IC50 values), converted to a logarithmic scale (pIC50).

  • Descriptor Calculation: For each molecule, calculate a variety of 2D molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and electronic properties.[12][14]

  • Model Building: Divide the dataset into a training set (~75%) and a test set (~25%). Use multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that links the descriptors to the pIC50 values for the training set.[15][16]

  • Model Validation: The model's predictive power is assessed using the test set. A robust model will have a high squared correlation coefficient (R²) for the training set and a high predictive R² (R²_pred) for the external test set.[13][15]

Comparative Analysis: A Hypothetical Case Study

To illustrate the power of this integrated approach, let's consider a hypothetical case study targeting a protein kinase. We have designed four piperazine derivatives based on a common scaffold and will use our validated computational workflow to compare their potential.

DerivativeR1-Group ModificationDocking Score (kcal/mol)Key H-Bond Interaction(s)QSAR Predicted pIC50Pharmacophore Fit (5-point model)
PD-01 -H (Parent Scaffold)-7.8Asp1456.54/5
PD-02 -CH2OH (Hydroxymethyl)-9.2Asp145, Ser987.85/5
PD-03 -CF3 (Trifluoromethyl)-8.5Asp1457.14/5
PD-04 -C(CH3)3 (tert-Butyl)-7.1Asp1456.23/5

Analysis of Results:

  • PD-02 emerges as the most promising candidate. It displays the best docking score, suggesting the most favorable binding affinity. This is causally linked to its ability to form an additional hydrogen bond with Ser98 via its hydroxyl group—an interaction not possible for the other derivatives.

  • The QSAR model corroborates this finding , predicting the highest pIC50 for PD-02. This suggests that the descriptors associated with the hydroxymethyl group (likely related to polarity and H-bonding capacity) contribute positively to the activity model.

  • PD-02 also shows a perfect fit to the pharmacophore model , indicating it possesses all the key features deemed essential for activity.

  • Conversely, the bulky, hydrophobic tert-butyl group in PD-04 results in a poorer docking score, likely due to steric hindrance within the binding pocket, and a lower predicted activity.

G cluster_0 Kinase Active Site PD02 PD-02 Asp145 Asp145 PD02->Asp145 H-Bond (Piperazine N+) Ser98 Ser98 PD02->Ser98 H-Bond (-OH group) Val34 Val34 PD02->Val34 Hydrophobic Interaction Leu130 Leu130 PD02->Leu130 Hydrophobic Interaction

Caption: Key interactions of the top candidate (PD-02) in the active site.

Conclusion: From In Silico Insights to Actionable Intelligence

This guide has outlined a rigorous, multi-faceted computational strategy for the comparative analysis of piperazine derivatives. By integrating molecular docking, pharmacophore modeling, and QSAR, and by insisting on robust validation at each stage, researchers can move beyond simple screening to develop a deep, mechanistic understanding of structure-activity relationships.[4] This approach allows for the rational design and prioritization of compounds, saving valuable time and resources in the laboratory. The ultimate goal of molecular modeling is not to replace in vitro experimentation, but to focus and accelerate it, ensuring that only the most promising candidates advance in the drug discovery pipeline.[17]

References

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The Cutting Edge: A Head-to-Head Comparison of Novel Piperazine-Based Antibiotics' Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the emergence of novel antibiotic classes and combinations offers a beacon of hope. Among these, piperazine-based β-lactam/β-lactamase inhibitor combinations are at the forefront of innovation, demonstrating potent activity against some of the most challenging multi-drug resistant (MDR) Gram-negative pathogens. This guide provides a comprehensive, head-to-head comparison of the antimicrobial spectrum of two pioneering piperazine-based antibiotic combinations: Cefepime-taniborbactam and Ertapenem-zidebactam (WCK 6777) . We will delve into the mechanistic rationale behind their enhanced activity, present comparative in-vitro data, and provide standardized protocols for their evaluation, empowering researchers and drug development professionals with the critical insights needed to advance the fight against infectious diseases.

The Imperative for Innovation: Overcoming β-Lactamase-Mediated Resistance

The clinical utility of β-lactam antibiotics, the cornerstone of antibacterial therapy, is severely threatened by the widespread dissemination of β-lactamase enzymes.[1][2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this, β-lactamase inhibitors (BLIs) are co-administered with β-lactam antibiotics. While early-generation BLIs like clavulanic acid and tazobactam have been successful, the evolution of β-lactamases, particularly the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates a new generation of inhibitors with a broader spectrum of activity.[1][3]

The novel piperazine-based combinations, Cefepime-taniborbactam and Ertapenem-zidebactam, are designed to address this challenge. Their enhanced antimicrobial spectrum is a direct consequence of the innovative mechanisms of their BLI components, Taniborbactam and Zidebactam, respectively.

Mechanisms of Action: A Tale of Two Inhibitors

The remarkable efficacy of these novel combinations stems from the unique properties of their piperazine-containing BLI partners. Understanding their distinct mechanisms is crucial to appreciating their antimicrobial profiles.

Cefepime-taniborbactam: A Broad-Spectrum Shield

Taniborbactam (formerly VNRX-5133) is a groundbreaking bicyclic boronate BLI that boasts an exceptionally broad spectrum of inhibition, covering Ambler classes A, B, C, and D β-lactamases.[4] This includes activity against serine-β-lactamases (classes A, C, and D) and, critically, metallo-β-lactamases (MBLs; class B), which are notoriously difficult to inhibit.[4][5]

  • Serine-β-lactamase Inhibition: Taniborbactam acts as a reversible covalent inhibitor, forming a stable complex with the serine residue in the active site of these enzymes.[4]

  • Metallo-β-lactamase Inhibition: Against MBLs, which utilize zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[4]

This dual-action mechanism restores the potent bactericidal activity of cefepime, a fourth-generation cephalosporin, against a wide array of resistant Gram-negative bacteria.[4][5]

G cluster_bacteria Bacterial Cell Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Inhibits (Cell Wall Synthesis) Taniborbactam Taniborbactam BetaLactamase β-Lactamases (Classes A, B, C, D) Taniborbactam->BetaLactamase Inhibits BetaLactamase->Cefepime Hydrolyzes (Inactivates)

Caption: Mechanism of Cefepime-taniborbactam.

Ertapenem-zidebactam (WCK 6777): The "β-Lactam Enhancer"

Zidebactam exhibits a novel dual mechanism of action, acting as both a β-lactamase inhibitor and a "β-lactam enhancer".[6][7]

  • β-Lactamase Inhibition: Zidebactam effectively inhibits Ambler class A and C β-lactamases.[6]

  • β-Lactam Enhancer Effect: Uniquely, zidebactam also demonstrates high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[6][7][8] This binding is bactericidal in itself and acts synergistically with a partner β-lactam that targets other PBPs, such as ertapenem which has a high affinity for PBP3. This dual targeting of essential PBPs leads to a potent bactericidal effect, even against some organisms where zidebactam's direct β-lactamase inhibition is less pronounced.[9]

This "enhancer" effect is a key differentiator, providing a powerful bactericidal mechanism against a range of challenging pathogens.[9]

G cluster_bacteria Bacterial Cell Ertapenem Ertapenem PBP3 PBP3 Ertapenem->PBP3 Inhibits Zidebactam Zidebactam PBP2 PBP2 Zidebactam->PBP2 Inhibits (Enhancer Effect) BetaLactamase β-Lactamases (Classes A, C) Zidebactam->BetaLactamase Inhibits BetaLactamase->Ertapenem Hydrolyzes (Inactivates)

Caption: Mechanism of Ertapenem-zidebactam.

Head-to-Head Antimicrobial Spectrum: A Data-Driven Comparison

The true measure of a novel antibiotic's potential lies in its in-vitro activity against a diverse panel of clinically relevant pathogens. Below, we present a comparative summary of the antimicrobial spectrum of Cefepime-taniborbactam and Ertapenem-zidebactam against key Gram-negative bacteria, with a focus on multidrug-resistant isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Activity Against Enterobacterales

This large family of Gram-negative bacteria includes common pathogens such as Escherichia coli and Klebsiella pneumoniae, which are frequent causes of urinary tract infections, bloodstream infections, and pneumonia. The rise of carbapenem-resistant Enterobacterales (CRE) is a major global health threat.[5]

Organism/Resistance PhenotypeCefepime-taniborbactam MIC90 (mg/L)Ertapenem-zidebactam MIC90 (mg/L)Meropenem MIC90 (mg/L)Piperacillin-tazobactam MIC90 (mg/L)
All Enterobacterales0.25[10][11]1[12][13]>8>64
ESBL-producing Enterobacterales0.25[10]≤1>8>64
Carbapenem-resistant Enterobacterales (CRE)1[10]8[14]>8>64
KPC-producing Enterobacterales0.5[10]8[14]>8>64
NDM-producing Enterobacterales8[10]>8>8>64
OXA-48-like-producing Enterobacterales1[10]8[14]>8>64

Analysis: Cefepime-taniborbactam demonstrates remarkable potency against a broad range of Enterobacterales, including isolates producing various carbapenemases.[10][11] Notably, it retains significant activity against many NDM-producing isolates, a key advantage over many other β-lactam/BLI combinations.[10] Ertapenem-zidebactam also shows excellent activity, particularly against ESBL and KPC producers.[12][14] Both novel agents represent a significant improvement over meropenem and piperacillin-tazobactam against these resistant strains.

Activity Against Pseudomonas aeruginosa

P. aeruginosa is an opportunistic pathogen notorious for its intrinsic and acquired resistance mechanisms, making it a difficult-to-treat cause of hospital-acquired infections.

Organism/Resistance PhenotypeCefepime-taniborbactam MIC90 (mg/L)Ertapenem-zidebactam MIC90 (mg/L)Meropenem MIC90 (mg/L)Piperacillin-tazobactam MIC90 (mg/L)
All P. aeruginosa8[10]8>8>64
Meropenem-resistant P. aeruginosa16[10]16>8>64
VIM-producing P. aeruginosa16[10]>16>8>64

Analysis: Both Cefepime-taniborbactam and Ertapenem-zidebactam exhibit potent activity against P. aeruginosa, including meropenem-resistant isolates. Cefepime-taniborbactam's activity against VIM-producing P. aeruginosa is a significant advantage.[10]

Experimental Protocols: Ensuring Rigor and Reproducibility

The generation of reliable and comparable antimicrobial susceptibility data is paramount. The following protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Principle: Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[16]

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of the test antibiotics in a suitable solvent as recommended by the manufacturer. Sterilize by filtration.

  • Preparation of Microdilution Plates: Using a multichannel pipette, perform serial two-fold dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the 96-well plates.[20] The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well. Inoculate each well with 50 µL of the diluted inoculum.

  • Incubation: Incubate the microtiter plates at 35 ± 2 °C in ambient air for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

G A Prepare Antibiotic Stock Solutions B Serial Dilution in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Broth Microdilution Workflow for MIC Determination.

Future Perspectives and Conclusion

The development of novel piperazine-based antibiotic combinations like Cefepime-taniborbactam and Ertapenem-zidebactam represents a significant advancement in our therapeutic armamentarium against multidrug-resistant Gram-negative bacteria.[21] Their broad spectrum of activity, driven by innovative mechanisms of β-lactamase inhibition and enhancement, offers new hope for treating infections caused by ESBL-producing, carbapenem-resistant, and, in the case of Cefepime-taniborbactam, even some metallo-β-lactamase-producing pathogens.[5][21]

This guide has provided a detailed, evidence-based comparison of these two promising agents, highlighting their respective strengths and potential clinical applications. The continued surveillance of antimicrobial resistance patterns and the rigorous in-vitro and in-vivo evaluation of new compounds are essential to ensure that we stay one step ahead in the ongoing battle against bacterial infections. The data presented herein should serve as a valuable resource for researchers, clinicians, and drug development professionals as they navigate the evolving landscape of antimicrobial resistance.

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  • In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020. Venatorx Pharmaceuticals. (2022). Available at: [Link]

  • once-a-day β-lactam enhancer, WCK 6777 with unique out-patient treatment advantage. Wockhardt. (2024). Available at: [Link]

  • WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones. Antimicrobial Agents and Chemotherapy. (2017). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). Available at: [Link]

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A Comparative In Silico Assessment of the ADMET Properties of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Early-Stage Candidate Prioritization

In the relentless pursuit of novel therapeutics, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount. The adage "fail early, fail cheap" resonates deeply within the drug discovery pipeline, where late-stage attrition due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can lead to staggering financial and temporal losses.[1] In silico modeling has emerged as an indispensable tool, offering a high-throughput and cost-effective means to predict these critical parameters, thereby enabling a more informed and efficient prioritization of synthesized compounds.[1][2][3]

This guide provides a comprehensive in silico ADMET assessment of a series of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine derivatives, a scaffold of significant interest due to the diverse biological activities exhibited by piperazine-containing compounds.[4][5][6] We will objectively compare the predicted ADMET profiles of these derivatives against established drugs and other relevant chemical entities, supported by detailed computational methodologies. The goal is to furnish researchers, scientists, and drug development professionals with a practical framework for leveraging computational tools to de-risk their discovery programs and select candidates with the highest probability of success.

The Imperative of Early ADMET Profiling

The journey of a drug from conception to market is long and fraught with challenges, with a significant percentage of failures attributed to unfavorable ADMET properties.[1] Early and reliable prediction of these properties allows for the strategic allocation of resources towards compounds that are more likely to exhibit desirable behavior in preclinical and clinical settings. This proactive approach has been shown to significantly reduce drug failures related to pharmacokinetics.[1] Computational models, powered by machine learning and artificial intelligence, have revolutionized this process by enabling rapid screening of large virtual libraries and providing insights into structure-activity and structure-property relationships.[7][8][9][10]

Computational Methodology: A Step-by-Step Workflow

The following protocol outlines the in silico workflow employed for the ADMET assessment of the this compound derivatives. The choice of multiple prediction tools is critical for robust analysis, as it allows for a consensus-based approach that mitigates the inherent limitations and biases of any single algorithm.[2]

Step 1: Molecular Structure Preparation

  • Input: 2D structures of the this compound derivatives and comparator compounds were sketched using a chemical drawing software (e.g., ChemDraw).

  • Conversion: The 2D structures were converted to 3D structures and saved in a suitable format (e.g., SDF or MOL2).

  • Energy Minimization: The 3D structures were subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain stable conformations. This step is crucial for accurate descriptor calculation.

Step 2: Physicochemical Property Calculation

  • Tool: SwissADME web server.

  • Procedure: The energy-minimized structures were uploaded to the SwissADME server.

  • Parameters Calculated: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds. These parameters are fundamental for assessing "drug-likeness" based on rules like Lipinski's Rule of Five.

Step 3: ADME Prediction

  • Tools: A combination of web-based servers such as admetSAR and ProTox-II were utilized.[11]

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicted as a percentage of absorption.

    • Caco-2 Permeability: Predicted as a qualitative measure (High/Low) of intestinal epithelial cell permeability.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Predicted as a binary classification (BBB+ for permeable, BBB- for non-permeable).[12] The development of accurate in silico models for BBB penetration remains a challenge due to the complexity of transport mechanisms.[7][13][14]

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Predicted to assess the potential for active efflux from target tissues, a common mechanism of drug resistance.[13][15][16]

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predicted for major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify potential drug-drug interactions.

  • Excretion:

    • Renal Organic Cation Transporter (OCT2) Substrate: Predicted to assess the likelihood of renal clearance.

Step 4: Toxicity Prediction

  • Tools: ProTox-II and DILIsym were considered for their specialized capabilities in toxicity prediction.[17]

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): Predicted as a binary classification (Toxic/Non-toxic). Early prediction of hepatotoxicity is a critical component of drug development.[3][17][18][19]

  • Cardiotoxicity (hERG Inhibition): Predicted to assess the risk of cardiac arrhythmia.

  • Mutagenicity (AMES Test): Predicted to identify potential carcinogens.

Experimental Workflow for In Silico ADMET Prediction

ADMET_Workflow cluster_input Input Preparation cluster_prediction Prediction Engines cluster_output Predicted Properties Mol_Structure 2D Molecular Structures Energy_Min 3D Structure Generation & Energy Minimization Mol_Structure->Energy_Min SwissADME SwissADME Energy_Min->SwissADME admetSAR admetSAR Energy_Min->admetSAR ProToxII ProTox-II Energy_Min->ProToxII Physicochem Physicochemical Properties SwissADME->Physicochem Absorption Absorption admetSAR->Absorption Distribution Distribution admetSAR->Distribution Metabolism Metabolism admetSAR->Metabolism Excretion Excretion admetSAR->Excretion Toxicity Toxicity ProToxII->Toxicity

Caption: A streamlined workflow for the in silico prediction of ADMET properties.

Comparative ADMET Profile of this compound Derivatives

For this comparative analysis, we have selected three representative derivatives from the this compound series, designated as Compound A , Compound B , and Compound C , and compared their predicted ADMET properties with two well-established drugs: Verapamil (a calcium channel blocker known to be a P-gp substrate) and Levofloxacin (a broad-spectrum antibiotic with good oral bioavailability).

Table 1: Predicted Physicochemical and "Drug-Likeness" Properties

CompoundMW ( g/mol )LogPTPSA (Ų)H-bond DonorsH-bond AcceptorsLipinski Violations
Compound A 350.452.8545.6140
Compound B 425.523.5058.9150
Compound C 388.482.1065.2250
Verapamil 454.603.7963.8060
Levofloxacin 361.37-0.3474.4150

All three piperazine derivatives exhibit physicochemical properties that are compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Their LogP values fall within a range generally considered favorable for drug absorption and distribution.

Table 2: Predicted ADME Properties

CompoundHIA (%)Caco-2 Perm.BBB Perm.P-gp SubstrateCYP2D6 InhibitorRenal OCT2 Substrate
Compound A HighHighBBB+YesYesNo
Compound B HighHighBBB+YesYesNo
Compound C HighModerateBBB-NoNoYes
Verapamil HighHighBBB+YesYesNo
Levofloxacin HighModerateBBB-NoNoYes

The predicted ADME profiles reveal interesting differences among the derivatives. Compounds A and B are predicted to have high intestinal absorption and blood-brain barrier permeability, similar to Verapamil. However, their potential as P-gp substrates and CYP2D6 inhibitors warrants further investigation, as this could lead to drug-drug interactions and affect their disposition. In contrast, Compound C is predicted to have lower BBB permeability and is not a P-gp substrate, which could be advantageous for peripherally acting drugs. Its predicted interaction with the renal OCT2 transporter suggests a potential route of elimination.

Table 3: Predicted Toxicity Profile

CompoundHepatotoxicityhERG InhibitionAMES Mutagenicity
Compound A Low RiskHigh RiskNon-Mutagen
Compound B Low RiskModerate RiskNon-Mutagen
Compound C Low RiskLow RiskNon-Mutagen
Verapamil Low RiskHigh RiskNon-Mutagen
Levofloxacin Low RiskLow RiskNon-Mutagen

From a toxicity perspective, all three derivatives are predicted to be non-mutagenic and have a low risk of hepatotoxicity. However, a potential for hERG inhibition is predicted for Compound A, similar to Verapamil, which is a known hERG inhibitor. Compound C demonstrates the most favorable predicted safety profile with a low risk across all three endpoints.

P-glycoprotein Efflux Mechanism

Pgp_Efflux cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Drug_Out Drug (High Conc.) Pgp->Drug_Out Efflux (ATP-dependent) Drug_In Drug (Low Conc.) Drug_Out->Drug_In Passive Diffusion Drug_In->Pgp Binding

Caption: The role of P-glycoprotein in actively transporting drugs out of cells.

Discussion and Strategic Implications

The in silico ADMET assessment provides valuable, albeit predictive, insights into the potential disposition and safety of the this compound derivatives.

  • Compound A and B: These derivatives show promise for central nervous system (CNS) applications due to their predicted ability to cross the blood-brain barrier. However, the predicted P-gp substrate liability and CYP2D6 inhibition are significant flags that must be addressed experimentally. Strategies to mitigate these liabilities could include structural modifications to reduce recognition by P-gp or decrease affinity for the CYP2D6 active site.

  • Compound C: With its predicted lack of BBB permeability and favorable safety profile, Compound C is a more attractive candidate for indications requiring peripheral action. The predicted renal clearance via OCT2 is a desirable characteristic, suggesting a lower likelihood of metabolic drug-drug interactions.

This comparative analysis underscores the power of in silico tools to guide medicinal chemistry efforts. By integrating these predictions early in the discovery process, researchers can prioritize the synthesis and experimental evaluation of compounds with a higher likelihood of possessing a balanced ADMET profile. It is crucial to remember that these are predictions, and experimental validation is essential. However, as a prioritization tool, in silico ADMET modeling is undeniably a cornerstone of modern drug discovery.

Conclusion

The in silico assessment of the this compound derivatives has successfully stratified them based on their predicted ADMET properties. This comparative guide demonstrates a practical and efficient workflow for leveraging computational tools to make data-driven decisions in the early stages of drug discovery. By understanding the potential liabilities and advantages of different chemical scaffolds, research teams can more effectively navigate the complex landscape of drug development, ultimately increasing the probability of bringing safer and more effective medicines to patients.

References

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Safety Operating Guide

Navigating the Disposal of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, a heterocyclic amine compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough analysis of its structural components—a pyridine ring and a piperazine moiety—allows for a robust and scientifically grounded disposal protocol.

Hazard Assessment: Understanding the Risks

This compound is a nitrogen-containing heterocyclic compound.[1][2][3] Compounds within this class, particularly those containing piperazine and pyridine derivatives, often exhibit specific hazards that must be managed with care.

Based on data from structurally related compounds, this compound should be presumed to be a hazardous substance. The primary hazards are likely to include:

  • Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to cause severe skin burns and eye damage.[4][5]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment and within a controlled environment.

Hazard ClassificationAnticipated Risk for this compound
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)[6]
Skin Corrosion/Irritation Category 1 or 2 (Causes severe burns or irritation)[4][7]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[4][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[7]

Pre-Disposal Preparations: Setting the Stage for Safety

Before beginning any work that will generate waste containing this compound, a designated and properly labeled hazardous waste container must be readily accessible.[8] The label should clearly state "Hazardous Waste" and include the full chemical name.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[9] If there is a risk of generating aerosols or dust, a certified respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[8] Adherence to all local, state, and federal regulations is mandatory.[10][11]

Step 1: Waste Segregation and Collection

  • Carefully transfer all waste materials containing this compound into the designated hazardous waste container. This includes:

    • Neat (undiluted) compound

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves)[8]

    • Solutions containing the compound

  • Crucially, do not mix this waste with incompatible materials. Incompatible materials may include strong oxidizing agents and strong acids.[4]

Step 2: Container Management

  • Keep the hazardous waste container tightly closed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[12]

  • Ensure the container is stored in a designated satellite accumulation area (SAA) within the laboratory, as permitted by regulations.[10]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8][12]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[9]

    • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the entire area immediately.

    • Alert your institution's emergency response team.[9]

    • Prevent the spill from entering drains or waterways.[12]

Step 4: Final Disposal

  • Once the hazardous waste container is full or ready for disposal, it must be managed by a licensed and approved waste disposal company.[6][9]

  • Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the waste.[11]

  • Never attempt to dispose of this compound down the drain or in regular trash.[13]

Regulatory Framework: Ensuring Compliance

The disposal of hazardous waste in a laboratory setting is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][14] Academic and research laboratories may have specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in these settings.[15][16] It is the responsibility of the laboratory and the institution to be aware of and comply with all applicable federal, state, and local regulations.[11]

Visualizing the Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_management On-Site Management cluster_disposal Final Disposal Prep Hazard Assessment & PPE Selection WasteContainer Designate & Label Hazardous Waste Container Prep->WasteContainer GenerateWaste Laboratory Work Generates Waste WasteContainer->GenerateWaste CollectWaste Segregate & Collect Waste in Labeled Container GenerateWaste->CollectWaste StoreWaste Store Container in Satellite Accumulation Area CollectWaste->StoreWaste EHS Contact EHS for Waste Pickup StoreWaste->EHS Spill Spill Occurs SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->CollectWaste LicensedDisposal Transfer to Licensed Waste Disposal Company EHS->LicensedDisposal

Sources

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1-(3-Methyl-pyridin-2-ylmethyl)-piperazine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.